Carbocysteine
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-23-3 | |
| Record name | Carbocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbocisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Carbocysteine in Reducing Mucus Viscosity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091) is a mucoactive agent widely prescribed for respiratory disorders characterized by the hypersecretion of viscous mucus, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Unlike classic mucolytics that cleave disulfide bonds in secreted mucins, this compound functions primarily as a mucoregulator, modulating the intracellular synthesis of mucus glycoproteins.[3][4] Its core mechanism involves restoring the balance between the production of acidic, low-viscosity sialomucins and neutral, high-viscosity fucomucins.[3][5][6] This is achieved by influencing the activity of key enzymes like sialyltransferase.[6][7][8] Additionally, this compound exhibits significant anti-inflammatory and antioxidant properties, further contributing to the normalization of airway physiology. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualized pathways to offer a comprehensive resource for research and development professionals.
The Core Mechanism: Intracellular Mucoregulation
The viscoelastic properties of bronchial mucus are largely determined by its composition of high molecular weight glycoproteins, or mucins.[5][6] In pathological states, there is an imbalance in the types of mucins produced, leading to hyperviscosity. Specifically, the production of neutral glycoproteins (fucomucins) increases, while acidic glycoproteins (sialomucins) decrease.[3] Sialomucins, due to the electrostatic repulsion of their terminal sialic acid residues, are associated with lower viscosity mucus.
This compound's primary action is not on the extracellular mucus gel itself but within the mucus-producing goblet cells.[9][10] It corrects this imbalance by modulating the synthesis pathway of mucin glycoproteins.
Restoring the Sialomucin-Fucomucin Equilibrium
The central mechanism of this compound is the restoration of the physiological balance between sialomucins and fucomucins.[3][5][11] It is proposed to achieve this by stimulating the intracellular activity of sialyltransferase, the enzyme responsible for transferring sialic acid residues to the terminal ends of the oligosaccharide chains of mucin.[6][8] By increasing the synthesis of sialomucins, this compound effectively reduces the overall viscosity of the secreted mucus.[4][12]
Modulation of Glycosyltransferases and Glycosidases
Further studies have shown that this compound's mucoregulatory effect is linked to its ability to normalize the activity of several enzymes involved in mucin glycosylation. In animal models exposed to sulfur dioxide (SO2) to induce airway inflammation and mucus hypersecretion, this compound administration inhibited the pathological changes in the activities of fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[13][14] This modulation prevents the excessive incorporation of fucose and the stripping of sialic acid, thereby maintaining a less viscous mucus composition.[13][15]
Distinction from Thiol-Based Mucolytics
It is critical to distinguish this compound from other mucolytics like N-acetylcysteine (NAC). NAC possesses a free sulfhydryl (thiol) group that directly cleaves the disulfide bonds linking mucin polymers in the extracellular space, a process known as mucolysis.[3] In contrast, this compound is a blocked-thiol derivative; its sulfhydryl group is not free to participate in such reactions.[3][16] Therefore, its effect on mucus viscosity is not due to the direct cleavage of disulfide bonds but rather through the regulation of mucin synthesis.[3]
Anti-inflammatory and Antioxidant Actions
Chronic airway inflammation is a key driver of mucus hypersecretion and goblet cell hyperplasia.[17] this compound exerts potent anti-inflammatory and antioxidant effects that complement its mucoregulatory function.
Inhibition of Pro-inflammatory Pathways
This compound has been shown to suppress key inflammatory signaling pathways. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, which are often elevated in respiratory infections and chronic inflammation.[15] This effect is partly mediated through the inhibition of the NF-κB transcription factor, a central regulator of the inflammatory response.[6][14][15] In studies using models of TNF-α-induced inflammation, this compound inhibited the increase in MUC5AC expression, a major inflammatory-responsive mucin.[18]
Reduction of Oxidative Stress
The drug also demonstrates free-radical scavenging properties, helping to mitigate oxidative stress in the airways.[3][14] By reducing reactive oxygen species (ROS), this compound can protect airway epithelial cells and prevent the ROS-induced upregulation of mucin genes like MUC5AC.[15]
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative findings from key studies, demonstrating the effects of this compound on biochemical and cellular markers related to mucus viscosity and inflammation.
Table 1: Effect of this compound on Mucin-Related Enzyme Activity and Gene Expression in SO2-Exposed Rats
| Parameter | Control Group | SO2-Exposed Group (No Treatment) | SO2-Exposed + this compound (250 mg/kg) | Reference |
|---|---|---|---|---|
| Fucosidase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |
| Sialidase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |
| Fucosyltransferase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |
| Sialyltransferase Activity | Normalized to 100% | Decreased | Inhibited the decrease | [13] |
| Muc5ac mRNA Expression | Baseline | Increased | Inhibited the increase | [13] |
| Muc5ac Protein Level | Baseline | Increased | Inhibited the increase |[13] |
Table 2: Anti-inflammatory Effects of this compound
| Model System | Inflammatory Stimulus | Measured Marker | Effect of this compound | Reference |
|---|---|---|---|---|
| Human Tracheal Epithelial Cells | Human Rhinovirus | ICAM-1 Levels | Reduced | [15] |
| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | IL-1β, IL-6, IL-8 Production | Reduced | [15] |
| Human Tracheal Epithelial Cells | Influenza A Virus | NF-κB Activation | Inhibited | [14] |
| NCI-H292 Cells | Tumor Necrosis Factor-alpha (TNF-α) | Sialyl-Lewis x Expression | Inhibited |[18][19] |
Key Experimental Protocols
Methodology for Mucus Viscoelasticity Assessment
The rheological properties of mucus, which define its viscosity and elasticity, are crucial indicators of its clearability. These are quantified by measuring the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
-
Sample Collection: Sputum is collected from patients, or mucus is harvested from in vitro cell culture models (e.g., human bronchial epithelial cells at an air-liquid interface).
-
Instrumentation: A rheometer (e.g., cone-plate or parallel-plate) is used.[20][21] For small sample volumes, an oscillating sphere magnetic rheometer is effective.[22]
-
Measurement Protocol (Oscillatory Shear Measurement):
-
The sample is placed between the plates of the rheometer, maintained at a physiological temperature (37°C).[20]
-
An amplitude sweep is performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[20]
-
A frequency sweep is then conducted at a constant strain within the LVER. This measures how G' and G'' change with the frequency of oscillation.
-
-
Data Analysis: High values for G' and G'' indicate high elasticity and viscosity, respectively, characteristic of difficult-to-clear mucus. Effective mucoactive agents are expected to reduce these values.
Methodology for Glycosyltransferase Activity Assay
This protocol determines the effect of this compound on the activity of enzymes like sialyltransferase.
-
Model System: An appropriate cell line (e.g., NCI-H292) or primary airway epithelial cells are cultured. Cells are treated with an inflammatory stimulus (e.g., TNF-α) with or without this compound for a specified period.[19]
-
Cell Lysis: Cells are harvested, and protein extracts are prepared using a suitable lysis buffer.
-
Enzyme Reaction:
-
The cell lysate (containing the enzyme) is incubated with a specific glycoproteinic acceptor substrate (e.g., asialofetuin for sialyltransferase).
-
A radiolabeled sugar donor (e.g., CMP-[¹⁴C]sialic acid) is added to the reaction mixture.
-
-
Quantification: The reaction is stopped, and the radiolabeled glycoprotein (B1211001) product is separated from the unreacted radiolabeled donor (e.g., by precipitation and filtration). The radioactivity incorporated into the glycoprotein is measured using a scintillation counter, which is proportional to the enzyme's activity.[13]
Visualized Signaling Pathways and Workflows
Diagram 1: this compound's Mucoregulatory Mechanism
Caption: this compound acts inside goblet cells to regulate mucin synthesis.
Diagram 2: Anti-inflammatory Signaling Pathway
Caption: this compound inhibits the NF-κB pathway to reduce inflammation.
Diagram 3: Experimental Workflow for Rheology
Caption: Standardized workflow for assessing mucus viscoelastic properties.
Conclusion
The mechanism of action of this compound is multifaceted, setting it apart from classical mucolytic agents. Its core function as a mucoregulator, which normalizes the intracellular synthesis of mucin glycoproteins to favor less viscous sialomucins, is its defining characteristic.[3][5] This is achieved by modulating the activity of glycosylating enzymes.[13][14] This primary mechanism is powerfully supplemented by significant anti-inflammatory and antioxidant activities, which address the underlying pathology of many chronic respiratory diseases.[14][23] By inhibiting pro-inflammatory pathways and reducing oxidative stress, this compound helps to decrease goblet cell hyperplasia and mucin gene overexpression.[10][15] This in-depth understanding of this compound's biochemical and cellular effects provides a solid foundation for its rational use in therapy and for guiding future research in mucoactive drug development.
References
- 1. Carbocisteine - Wikipedia [en.wikipedia.org]
- 2. About carbocisteine - NHS [nhs.uk]
- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a Long-Term Use of this compound on Frequency and Duration of Exacerbations in Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Carbocisteine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy [mdpi.com]
- 16. Carbocisteine | CAS No- 638-23-3 [chemicea.com]
- 17. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 18. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mrmjournal.org [mrmjournal.org]
- 22. Effects of orally administered drugs on dynamic viscoelasticity of human nasal mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound as Adjuvant Therapy in Acute Respiratory Tract Infections in Patients without Underlying Chronic Conditions: Systematic Review and Meta-Analysis [scirp.org]
The Effect of Carbocysteine on MUC5AC Gene Expression in Airway Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucus hypersecretion is a hallmark of chronic airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This excessive mucus production, primarily driven by the overexpression of the mucin 5AC (MUC5AC) gene in airway epithelial cells, contributes significantly to airway obstruction, recurrent infections, and disease progression. Carbocysteine (B602091), a mucolytic agent, has been shown to modulate mucus production, but its precise mechanism of action at the molecular level, particularly on MUC5AC gene expression, is of significant interest to the respiratory research and drug development community. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on MUC5AC gene expression, detailing the underlying signaling pathways and providing key experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect on MUC5AC gene expression primarily by interfering with pro-inflammatory signaling pathways and reducing oxidative stress in airway epithelial cells. Evidence from in vitro and in vivo studies indicates that this compound can attenuate the upregulation of MUC5AC induced by various stimuli, including inflammatory mediators and environmental insults.
Quantitative Analysis of this compound's Effect on MUC5AC Expression
The following tables summarize the quantitative data from key studies investigating the effect of this compound on MUC5AC expression in various experimental models.
In Vitro Studies
| Cell Line | Stimulus | This compound Concentration | Effect on MUC5AC mRNA | Effect on MUC5AC Protein | Reference |
| NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | Reduction | Reduction | [1] |
| A549 | TNF-α | 10, 100, 1000 µmol/L | Dose-dependent suppression of inflammatory cytokines linked to MUC5AC expression | Dose-dependent suppression of inflammatory cytokines linked to MUC5AC expression | [2][3] |
In Vivo Studies
| Animal Model | Stimulus | This compound Dosage | Effect on Muc5ac mRNA | Effect on Muc5ac Protein | Reference |
| Rat | Sulfur Dioxide (SO2) | 250 mg/kg, twice daily | Inhibition | Inhibition | [4][5][6] |
| Mouse (COPD model) | Cigarette Smoke + Lipopolysaccharide (LPS) | 225 mg/kg/day (high dose) | Significant decrease | Significant decrease (P<0.001) | [7][8][9] |
| Rat | Cigarette Smoke | Not specified | Reduction | Reduction | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the activation of key signaling pathways involved in the inflammatory-mediated upregulation of MUC5AC. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound's Inhibition of Inflammatory Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on MUC5AC expression.
Cell Culture of NCI-H292 Cells
The human pulmonary mucoepidermoid carcinoma cell line, NCI-H292, is a widely used model for studying MUC5AC regulation.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Protocol:
-
Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in 6-well or 24-well plates and grow to 80-90% confluency.
-
Before treatment, starve the cells in serum-free RPMI 1640 for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inducer of MUC5AC expression (e.g., HNE, TNF-α, LPS) for the desired time period (typically 24 hours for protein analysis and 4-8 hours for mRNA analysis).
Quantification of MUC5AC mRNA by Real-Time RT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
MUC5AC and housekeeping gene (e.g., GAPDH, β-actin) specific primers
-
Real-time PCR instrument
MUC5AC Primer Sequences (Human):
Protocol:
-
RNA Extraction: Extract total RNA from treated and untreated NCI-H292 cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for MUC5AC or a housekeeping gene, and qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
-
Data Analysis: Determine the relative expression of MUC5AC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
Quantification of MUC5AC Protein by ELISA
Materials:
-
MUC5AC ELISA kit (commercial kits are recommended for validated antibodies and standards)
-
Cell culture supernatants from treated and untreated cells
-
Microplate reader
Protocol (General, follow kit-specific instructions):
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure:
-
Add standards and samples to the wells of the MUC5AC antibody-coated microplate.
-
Incubate to allow MUC5AC to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for MUC5AC.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate.
-
Add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and determine the concentration of MUC5AC in the samples.
Conclusion
This compound effectively reduces the expression of the MUC5AC gene in airway epithelial cells by inhibiting key inflammatory signaling pathways, namely NF-κB and ERK1/2 MAPK, and by reducing oxidative stress. This molecular action translates to a decrease in MUC5AC protein production, a key factor in mucus hypersecretion in chronic respiratory diseases. The provided experimental frameworks offer a solid foundation for researchers to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in managing muco-obstructive airway diseases. Further research focusing on the upstream molecular targets of this compound will provide a more complete picture of its regulatory effects.
References
- 1. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced airway inflammation and remodeling in parallel with mucin 5AC protein expression decreased by s-carboxymethylcysteine, a mucoregulant, in the airways of rats exposed to sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
In Vitro Antioxidant Properties of Carbocysteine and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, has garnered significant interest for its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activities of this compound and its primary metabolites, such as S-carboxymethyl-L-cysteine sulfoxide (B87167). It details the compound's capacity to scavenge free radicals and modulate cellular signaling pathways implicated in oxidative stress. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key antioxidant assays, and visualizes the underlying molecular mechanisms through signaling pathway and workflow diagrams.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders. This compound (S-carboxymethyl-L-cysteine) has demonstrated therapeutic benefits that may extend beyond its mucoregulatory functions, attributable in part to its antioxidant capabilities. This guide explores the in vitro evidence supporting the antioxidant properties of this compound and its metabolites, providing a valuable resource for researchers in the field.
Quantitative Antioxidant Data
The antioxidant capacity of this compound and its metabolites has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at their efficacy.
Table 1: Free Radical Scavenging Activity of this compound
| Assay Type | Radical | IC50 / Activity | Reference |
| DPPH | DPPH• | Potent Scavenging | [1] |
| ABTS | ABTS•+ | Effective Scavenging | [2] |
| Hydroxyl Radical | •OH | Scavenging Activity | [2] |
| Hypochlorous Acid | HOCl | Scavenging Activity | [2] |
| Peroxynitrite | ONOO- | Scavenging Activity | [2] |
Table 2: Cellular Antioxidant Effects of this compound
| Cell Line | Stressor | Effect of this compound | Quantitative Data | Reference |
| Human Bronchial Epithelial (16-HBE) | Cigarette Smoke Extract (CSE) | Reduced ROS Production | Significant reduction at 10⁻⁴ M | [3] |
| Human Lung Adenocarcinoma (A549) | Hydrogen Peroxide (H₂O₂) | Increased Cell Viability, Decreased ROS | Dose-dependent effects | [4] |
| Rat Neutrophils | - | Inhibited ROS Generation | - | [2] |
| Human Lung Endothelial Cells | Elastase | Decreased Xanthine Oxidase Activity | Effective at 0.16 mM | [5] |
Table 3: Comparative Antioxidant Activity of this compound and Its Metabolite
| Compound | Assay/Model | Antioxidant Capacity | Reference |
| This compound (CMC) | DNA Oxidative Degradation | Protective | [6][7] |
| S-carboxymethyl-L-cysteine sulfoxide (CMCO) | DNA Oxidative Degradation | Protective, comparable to CMC | [6][7] |
| This compound (CMC) | Copper Chelation | Chelating Agent | [6] |
| S-carboxymethyl-L-cysteine sulfoxide (CMCO) | Copper Chelation | Chelating Agent | [6] |
Signaling Pathways in this compound's Antioxidant Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in inflammatory responses and is activated by oxidative stress. Studies have shown that this compound can suppress the activation of the NF-κB pathway.[8] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][9]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[10][11]
Akt and ERK1/2 Signaling Pathways
The PI3K/Akt and MAPK/ERK1/2 pathways are crucial for cell survival and proliferation. Some studies suggest that this compound can activate the Akt pathway, which may contribute to its cytoprotective effects against oxidant-induced apoptosis.[12] Conversely, in the context of inflammation, this compound has been shown to suppress the phosphorylation of ERK1/2, a downstream component of the MAPK pathway, thereby reducing the expression of pro-inflammatory mediators.[9]
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that have been used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[1][13][14]
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound solutions of varying concentrations (e.g., 10-1000 µg/mL) prepared in the same solvent as DPPH.
-
Methanol or ethanol (B145695) (as a blank and solvent)
-
Ascorbic acid or Trolox (as a positive control)
-
-
Procedure:
-
In a 96-well plate, add 100 µL of this compound solution at different concentrations to the wells.
-
Add 100 µL of DPPH solution to each well.
-
For the blank, mix 100 µL of solvent with 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
References
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of this compound lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbocysteine in Modulating Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the production of inflammatory cytokines. By targeting key signaling pathways such as NF-κB and MAPK/ERK1/2, this compound effectively downregulates the expression and release of pro-inflammatory mediators, offering a promising therapeutic strategy for a range of inflammatory respiratory diseases. This document summarizes quantitative data on its efficacy, details common experimental protocols for its investigation, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction
Chronic inflammation is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD). This sustained inflammatory response is driven by a complex interplay of various cells and mediators, with cytokines playing a central role in the initiation and amplification of the inflammatory cascade. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) are key players in the pathogenesis of these conditions.[1][2][3] this compound, traditionally used for its mucoregulatory effects, has demonstrated significant anti-inflammatory and antioxidant activities.[4][5][6] This guide explores the scientific evidence behind this compound's ability to modulate inflammatory cytokine production.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by interfering with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory cytokines.[2][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or viral infection, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.[1][5]
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][7] It achieves this by preventing the phosphorylation of the NF-κB p65 subunit and inhibiting its translocation from the cytoplasm to the nucleus.[1][2][7][8] This blockade of NF-κB activation leads to a downstream reduction in the production of NF-κB-dependent cytokines.[2]
The MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, are also pivotal in mediating inflammatory responses.[2][6] Various external stimuli can activate the ERK1/2 pathway, leading to the phosphorylation of downstream transcription factors that, in turn, promote the expression of inflammatory cytokines.[2]
Studies have demonstrated that this compound can attenuate the phosphorylation of ERK1/2 MAPK in response to inflammatory stimuli like TNF-α and hydrogen peroxide (H2O2).[1][2][7] By inhibiting the activation of this pathway, this compound provides another layer of control over the production of pro-inflammatory mediators.[2][6]
Quantitative Effects on Cytokine Production
This compound has been shown to dose-dependently suppress the production of several key pro-inflammatory cytokines in various in vitro and in vivo models. The following table summarizes the quantitative data from key studies.
| Cytokine | Cell/Model Type | Stimulus | This compound Concentration | % Reduction/Effect | Reference |
| IL-6 | A549 (human alveolar epithelial cells) | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in release and mRNA expression | [2][8][9] |
| A549 cells | H2O2 | Not specified | Decreased levels in supernatant and dose-dependent decrease in mRNA | [7] | |
| Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] | |
| COPD mouse model | Cigarette smoke & LPS | High-dose | Significant reduction in BALF | [11] | |
| IL-8 | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in release and mRNA expression | [2][8][9] |
| A549 cells | H2O2 | Not specified | Decreased levels in supernatant and dose-dependent decrease in mRNA | [7] | |
| Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] | |
| 16-HBE (human bronchial epithelial cells) | Cigarette Smoke Extract (CSE) + IL-1 | Not specified | Reduced mRNA and release | [12] | |
| Peripheral neutrophils | Not specified | Not specified | Significant inhibition of production | [4] | |
| TNF-α | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [2][8][9] |
| A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] | |
| COPD mouse model | Cigarette smoke & LPS | High-dose | Significantly inhibited expression in lung tissues | [11] | |
| IL-1β | Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] |
| MCP-1 | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [8][9] |
| MIP-1β | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [8][9] |
| A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] | |
| IP-10 | A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] |
| IL-10 | Acetic acid-induced ulcerative colitis in rats | Acetic acid | 250 or 500 mg/kg | Upregulated (anti-inflammatory) | [4][5] |
Experimental Protocols
The investigation of this compound's effects on cytokine production typically involves a series of well-defined in vitro and in vivo experiments.
In Vitro Model: Human Alveolar Epithelial (A549) Cells
-
Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for a specified duration (e.g., 24 hours) before or after stimulation.
-
Stimulation: An inflammatory response is induced using agents such as TNF-α (e.g., 10 ng/mL) or H2O2.[2][7][8]
-
Sample Collection: Cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA (qRT-PCR) and protein (Western blot) analysis.
-
Cytokine Quantification (ELISA): The concentration of secreted cytokines (e.g., IL-6, IL-8) in the culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the relative mRNA expression of target cytokine genes is quantified using quantitative real-time PCR with specific primers.
-
Signaling Pathway Analysis (Western Blot): The activation of signaling pathways is assessed by measuring the phosphorylation of key proteins (e.g., NF-κB p65, ERK1/2) using Western blotting with phospho-specific antibodies.
-
NF-κB Translocation (Immunofluorescence): The subcellular localization of NF-κB p65 is visualized using immunofluorescence microscopy to confirm its nuclear translocation upon stimulation and its inhibition by this compound.[8]
Conclusion
The evidence strongly supports the role of this compound as a significant modulator of inflammatory cytokine production. Its ability to inhibit the NF-κB and MAPK/ERK1/2 signaling pathways provides a solid molecular basis for its observed anti-inflammatory effects. By downregulating the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, this compound demonstrates therapeutic potential beyond its mucolytic properties. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and potential repurposing in the management of chronic inflammatory respiratory diseases. The detailed methodologies and quantitative data presented in this guide offer a foundation for future studies aimed at fully elucidating and harnessing the anti-inflammatory capabilities of this multifaceted drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - Wang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound regulates innate immune responses and senescence processes in cigarette smoke stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Carbocysteine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), chemically known as S-carboxymethyl-L-cysteine, is a well-established mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Beyond its mucoregulatory effects, this compound exhibits significant antioxidant and anti-inflammatory properties, which have expanded its therapeutic potential.[2] This has spurred interest in the discovery and synthesis of novel this compound derivatives with enhanced efficacy and diverse pharmacological profiles. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, their biological evaluation, and the underlying signaling pathways they modulate.
Core Synthesis Strategies and Novel Derivatives
The foundational structure of this compound, with its reactive carboxylic acid, amino, and thiol-ether groups, offers multiple avenues for chemical modification. Novel derivatives have been synthesized by modifying the carboxyl and amino groups to form amides and esters, or by altering the S-substituent.
Amide and Ester Derivatives
The synthesis of amide and ester derivatives of this compound aims to improve pharmacokinetic properties, such as lipophilicity and metabolic stability, and to introduce new pharmacophores.
A notable example is the synthesis of Danshensu-cysteine amide and thioester conjugates. These compounds have been designed to combine the cardiovascular-protective effects of Danshensu with the properties of cysteine derivatives.
Another class of derivatives includes S-allyl cysteine ester-caffeic acid amide hybrids, which have been investigated for their potential anticancer activities.
S-Substituted Derivatives
Modification of the S-substituent allows for the introduction of a wide range of chemical moieties, leading to derivatives with diverse biological activities. Examples include S-aryl and S-heteroaryl derivatives, which have been explored for various therapeutic applications.
Quantitative Data on Novel this compound Derivatives
The following tables summarize quantitative data for representative novel this compound derivatives, including their structure, synthetic yield, and biological activity.
| Compound ID | Structure | Derivative Type | Yield (%) | Biological Activity | Reference |
| 1 | Danshensu-cysteine amide conjugate | Amide | Not Reported | Protective effects on H2O2-induced HUVECs | [3] |
| 2 | S-allyl cysteine ethyl ester-caffeic acid amide hybrid | Ester/Amide | 80 (for S-allyl cysteine precursor) | Potential anticancer activity | [4] |
| 3 | Cysteine-based p-toluenesulphonamide | Sulphonamide | 87.8 | Antimicrobial activity | [5] |
| Compound ID | Enzyme/Target | IC50 / Inhibition | Assay | Reference |
| 1 | H2O2-induced cell injury | Increased GSH activity, decreased MDA level | HUVEC cell-based assay | [3] |
| 2 | SW480 human colon adenocarcinoma cells | Not specified | Cell viability assay | [4] |
| 3 | Various microbial strains | Zone of inhibition data available in the source | Agar diffusion method | [5] |
Experimental Protocols
General Synthesis of this compound
This compound is typically synthesized via the alkylation of L-cysteine with a haloacetic acid, most commonly chloroacetic acid, in an alkaline medium.[6][7][8]
Materials:
-
L-cysteine hydrochloride
-
Chloroacetic acid
-
Sodium hydroxide (B78521) or other suitable base
-
Hydrochloric acid (for pH adjustment)
-
Solvents (e.g., water, ethanol)
Procedure:
-
Dissolve L-cysteine hydrochloride in water.
-
Add a solution of sodium hydroxide to raise the pH and deprotonate the thiol group.
-
Slowly add a solution of chloroacetic acid to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Synthesis of Danshensu-Cysteine Amide Conjugates
Materials:
-
Danshensu derivative (carboxylic acid)
-
S-benzyl-L-cysteine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the Danshensu carboxylic acid derivative in CH2Cl2.
-
Add HOBt and EDCI to the solution and stir at room temperature.
-
Add S-benzyl-L-cysteine methyl ester hydrochloride followed by DIPEA.
-
Continue stirring the reaction mixture at room temperature until completion.
-
Work up the reaction mixture by washing with appropriate aqueous solutions.
-
Purify the crude product by column chromatography.
Synthesis of S-Allyl Cysteine Ester-Caffeic Acid Amide Hybrids
Step 1: Synthesis of S-Allyl Cysteine
-
Add L-cysteine hydrochloride to a solution of allyl bromide in aqueous ammonia.
-
Stir the mixture at room temperature for approximately 20 hours.
-
Concentrate the reaction mixture to precipitate the product.
-
Filter the solid, wash with ethanol, and dry under reduced pressure.
Step 2: Synthesis of S-Allyl Cysteine Esters
-
Add thionyl chloride to the desired dry alcohol (e.g., ethanol, propanol) at -10 °C.
-
Add S-allyl cysteine to the solution and stir at -10 °C, then allow to warm to room temperature.
-
Remove the excess alcohol by distillation to obtain the ester.
Step 3: Amide Coupling with Caffeic Acid
-
The protocol for the final amide coupling step would typically involve activation of the caffeic acid carboxyl group and reaction with the synthesized S-allyl cysteine ester. Standard peptide coupling reagents can be used for this purpose.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways.
NF-κB and MAPK Signaling Pathways
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in inflammatory diseases. This compound has been shown to suppress TNF-α-induced inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways.[5][9][10][11]
The mechanism involves:
-
Inhibition of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[5][9]
-
This leads to a downstream decrease in the expression and release of pro-inflammatory cytokines such as IL-6 and IL-8.[5][9]
Experimental Workflow for Discovery and Evaluation
The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to biological characterization.
Conclusion
The chemical scaffold of this compound provides a versatile platform for the development of novel therapeutic agents. By leveraging various synthetic strategies to create derivatives with modified physicochemical and pharmacological properties, researchers can explore a wide range of biological activities beyond mucolysis. The continued investigation into the synthesis of novel this compound derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the discovery of new drugs for inflammatory, infectious, and other diseases.
References
- 1. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Relationship - this compound - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 11. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-… [ouci.dntb.gov.ua]
Carbocysteine's Impact on Pseudomonas aeruginosa Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa represents a significant threat in clinical settings, largely due to its propensity to form robust biofilms that are inherently resistant to conventional antibiotic therapies and host immune responses. The formation and maintenance of these biofilms are intricately regulated by a complex network of signaling pathways, most notably quorum sensing (QS). This technical guide provides an in-depth examination of the potential impact of the mucoactive agent carbocysteine (B602091) on P. aeruginosa biofilm formation. While direct studies on this compound are limited, its mechanism of action suggests a plausible role in disrupting the biofilm lifecycle. This guide synthesizes the available information on this compound's mode of action and draws parallels with the well-documented anti-biofilm properties of the structurally related compound, N-acetylcysteine (NAC). We present quantitative data from NAC studies, detail relevant experimental protocols, and provide visualizations of key signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction: The Challenge of Pseudomonas aeruginosa Biofilms
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen responsible for a wide range of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis[1]. A key factor in its pathogenicity is the formation of biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS)[2]. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier against antibiotics and host immune defenses, contributing to the persistence of chronic infections[2].
The development of a mature biofilm is a stepwise process that includes initial attachment to a surface, microcolony formation, and the eventual maturation into a three-dimensional structure. This process is tightly regulated by complex genetic networks, with quorum sensing (QS) playing a central role[3].
The Role of Quorum Sensing in P. aeruginosa Biofilm Formation
Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression in a collective manner. In P. aeruginosa, three primary QS systems have been identified: the las, rhl, and pqs systems[4].
-
The las system: This system is considered the master regulator of the QS cascade. It utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI. At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR, leading to the expression of genes encoding for various virulence factors, including elastase and alkaline protease, and influencing biofilm development[4][5].
-
The rhl system: The rhl system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signaling molecule, produced by RhlI. C4-HSL activates its cognate receptor RhlR, which in turn regulates the production of rhamnolipids, pyocyanin, and other factors crucial for biofilm maturation and motility[4][5].
-
The pqs system: The Pseudomonas quinolone signal (PQS) system is interconnected with the las and rhl systems. It plays a significant role in the production of virulence factors and the release of eDNA, a key structural component of the biofilm matrix[5].
The intricate interplay between these QS systems governs the expression of a multitude of genes essential for biofilm formation, virulence, and antibiotic resistance, making them attractive targets for novel anti-biofilm strategies[3].
This compound: Mechanism of Action and Postulated Effects on Biofilms
This compound, also known as S-carboxymethyl-L-cysteine, is a mucoactive drug primarily used to manage respiratory conditions characterized by excessive or viscous mucus. Its primary mechanism of action involves the modulation of mucus composition and viscosity[6][7]. This compound is thought to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity and facilitating its clearance from the airways[7].
While direct evidence of this compound's impact on P. aeruginosa biofilms is not extensively documented, its known properties suggest several potential mechanisms of anti-biofilm activity:
-
Inhibition of Bacterial Adherence: One of the initial and critical steps in biofilm formation is the attachment of planktonic bacteria to a surface. It has been suggested that this compound can block the adherence of bacteria to host cells, which would consequently prevent the initiation of biofilm formation[7][8].
-
Modification of the Biofilm Environment: By altering the viscoelastic properties of the surrounding mucus, this compound may create an environment less conducive to biofilm establishment and maturation.
-
Reduction of Bacterial Load: Clinical observations in patients with Chronic Obstructive Pulmonary Disease (COPD) suggest that this compound can significantly reduce the bacterial load in the airways, which may be an indirect consequence of improved mucociliary clearance and potentially direct anti-adherence effects[9].
N-Acetylcysteine (NAC) as a Proxy: Quantitative Data on Biofilm Inhibition
N-acetylcysteine (NAC) is a mucolytic agent with a structure similar to this compound. Unlike this compound, the effects of NAC on P. aeruginosa biofilms have been more extensively studied, providing valuable quantitative data. NAC has demonstrated both inhibitory effects on biofilm formation and disruptive effects on pre-formed biofilms[10][11].
| Parameter | NAC Concentration | Effect on P. aeruginosa Biofilm | Reference |
| Minimum Inhibitory Concentration (MIC) | 10 - 40 mg/ml | Inhibition of planktonic bacterial growth for most isolates. | [10] |
| Biofilm Detachment | 0.5 mg/ml | Detachment of mature biofilms. | [10] |
| Biofilm Disruption | 10 mg/ml | Complete disruption of biofilms. | [10] |
| Reduction in Biofilm Biomass | Increasing Concentrations | Proportional decrease in biofilm biomass and increased heterogeneity. | [10] |
| Bactericidal Effect in Biofilms | 2.5 mg/ml | Significant killing of biofilm-associated bacteria. | [10] |
| Synergy with Ciprofloxacin | 0.5 mg/ml NAC + 1/2 MIC Ciprofloxacin | Synergistic decrease in viable biofilm-associated bacteria. | [10] |
| Extracellular Polysaccharide (EPS) Production | 0.5 mg/ml | 27.64% decrease in EPS production. | [10] |
| Extracellular Polysaccharide (EPS) Production | 1 mg/ml | 44.59% decrease in EPS production. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of studying the impact of compounds like NAC on P. aeruginosa biofilms. These protocols can be adapted for investigating the effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or clinical isolates).
-
Culture Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compound (e.g., NAC or this compound) in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Biofilm Formation (Crystal Violet) Assay
-
Bacterial Strain and Culture: Grow P. aeruginosa overnight in a suitable medium like Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).
-
Procedure:
-
Dilute the overnight culture 1:100 in fresh medium.
-
Dispense the diluted culture into the wells of a 96-well flat-bottomed polystyrene plate.
-
Add different concentrations of the test compound to the wells.
-
Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.
-
After incubation, carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% (w/v) crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or absolute ethanol.
-
Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Biofilm Disruption Assay
-
Procedure:
-
Grow P. aeruginosa biofilms in a 96-well plate for 24 hours as described above.
-
After biofilm formation, remove the planktonic cells and add fresh medium containing various concentrations of the test compound.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above.
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
-
Procedure:
-
Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of the test compound.
-
Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red).
-
Visualize the biofilm structure using a confocal laser scanning microscope.
-
Analyze the 3D architecture of the biofilm, including thickness, biomass, and the ratio of live to dead cells, using image analysis software like COMSTAT.
-
Quantification of Extracellular Polysaccharides (EPS)
-
Procedure:
-
Grow biofilms in the presence of the test compound.
-
Harvest the biofilm and extract the EPS using a suitable method (e.g., centrifugation and filtration).
-
Quantify the total carbohydrate content of the EPS using a colorimetric method, such as the phenol-sulfuric acid method, with glucose as a standard.
-
Visualizations
P. aeruginosa Quorum Sensing Signaling Pathway
Caption: Hierarchical quorum sensing network in P. aeruginosa.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Crystal violet assay workflow for biofilm quantification.
Postulated Mechanism of this compound's Anti-Biofilm Action
Caption: Postulated mechanisms of this compound's anti-biofilm activity.
Conclusion and Future Directions
The ability of Pseudomonas aeruginosa to form biofilms presents a formidable challenge in the treatment of chronic infections. While research directly investigating the anti-biofilm properties of this compound is in its nascent stages, its established mucoactive properties and potential to inhibit bacterial adherence provide a strong rationale for further investigation. The extensive data on the structurally similar compound, N-acetylcysteine, demonstrates that molecules of this class can effectively inhibit and disrupt P. aeruginosa biofilms.
Future research should focus on direct in vitro and in vivo studies to quantify the effects of this compound on P. aeruginosa biofilm formation, maturation, and dispersal. Elucidating its impact on the expression of quorum sensing-regulated genes and virulence factors will be crucial in understanding its mechanism of action. Such studies could pave the way for the development of this compound as a novel or adjunctive therapy to combat the persistent threat of P. aeruginosa biofilm-associated infections.
References
- 1. Biofilm Formation of Pseudomonas aeruginosa in Cystic Fibrosis: Mechanisms of Persistence, Adaptation, and Pathogenesis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-acetylcysteine inhibit biofilms produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Research on Carbocysteine's Free Radical Scavenging Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucolytic agent widely prescribed for respiratory disorders, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] Beyond its primary function of modulating mucus viscosity, this compound exhibits a direct capacity to scavenge harmful free radicals, a key factor in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[2][5][6][7] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and the progression of chronic inflammation.[6][8] This technical guide delves into the foundational research on this compound's free radical scavenging activity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: A Dual Approach to Mitigating Oxidative Stress
This compound's antioxidant effects are attributed to its ability to directly neutralize a variety of reactive oxygen species.[1][9] Unlike other thiol-based drugs such as N-acetylcysteine (NAC), which possess a free thiol (-SH) group, this compound has a thioether structure.[1] Despite this structural difference, in vitro studies have demonstrated its efficacy in scavenging several potent oxidants.[1][9]
The primary mechanism of this compound's antioxidant action involves the direct scavenging of free radicals, thereby reducing oxidative damage to cellular components.[5][9] This direct antioxidant activity is complemented by its anti-inflammatory effects, which can indirectly reduce the overall oxidative burden.[1][2] For instance, this compound has been shown to inhibit the release of pro-inflammatory cytokines like IL-6 and IL-8, which are often associated with increased ROS production.[2][9]
Quantitative Data on Free Radical Scavenging Activity
The following table summarizes the quantitative findings from in vitro studies assessing the free radical scavenging and antioxidant capabilities of this compound and its lysine (B10760008) salt monohydrate form (CLS).
| Radical/Oxidant Species | Assay/Method | Key Findings | Reference |
| Hydrogen Peroxide (H₂O₂) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |
| Hypochlorous Acid (HOCl) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |
| Hydroxyl Radical (•OH) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |
| Peroxynitrite (ONOO⁻) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |
| Superoxide (B77818) Radicals | Cytochrome c reduction kinetics | This compound lysine salt (CLS) quenched superoxide production from COPD patient bronchoalveolar lavage (BAL) fluid and elastase-treated endothelial cells. | [10][11] |
| Oxygen Radicals | Fluorometric analysis of DNA unwinding (FADU) | CLS at 2.5 mM quenched clastogenic activity in human serum, showing greater efficiency than N-acetylcysteine (NAC), which was effective at 5 mM. | [10][11] |
| Xanthine (B1682287) Oxidase Activity | SDS-PAGE and Cytochrome c reduction | CLS at 0.16 mM decreased xanthine oxidase activity in human lung endothelial cells, suggesting interference with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to evaluate the free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for assessing the antioxidant capacity of a compound.[12][13]
-
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.[12][14]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[15]
-
Prepare a series of dilutions of the test compound and the standard antioxidant in the same solvent.
-
To a 96-well microplate, add a specific volume of the test compound or standard solutions to different wells (e.g., 100 µL).[14]
-
Add the same volume of the solvent to a control well.[14]
-
Add the DPPH solution to all wells (e.g., 100 µL).[14]
-
Mix thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.[12][15]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control (DPPH solution without the test compound) and Abs_sample is the absorbance of the test sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.
-
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.[16]
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[17]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
Before use, dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of approximately 0.700 at 734 nm.[14]
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Add a small volume of the diluted test compound or standard to a 96-well plate (e.g., 20 µL).[14]
-
Add a larger volume of the diluted ABTS•+ solution to all wells (e.g., 180 µL).[14]
-
Incubate at room temperature for a short period (e.g., 6 minutes).[14]
-
Measure the absorbance at 734 nm.[14]
-
-
Data Analysis: The percentage of ABTS radical scavenging activity is calculated using a formula similar to the DPPH assay:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is one of the most reactive and damaging ROS.
-
Principle: This assay often involves the generation of hydroxyl radicals through a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂). These radicals then react with a detector molecule, leading to a measurable change (e.g., color or fluorescence). The presence of a scavenger like this compound will compete for the hydroxyl radicals, thus reducing the change in the detector molecule.[18]
-
Reagents and Materials:
-
FeSO₄ or a similar iron salt
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
A detector probe (e.g., p-aminobenzoate)[18]
-
Test compound (this compound)
-
Buffer solution
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare solutions of the iron salt-EDTA complex, hydrogen peroxide, the detector probe, and the test compound in a suitable buffer.
-
In a reaction tube, mix the detector probe, the iron-EDTA complex, and the test compound at various concentrations.
-
Initiate the reaction by adding hydrogen peroxide.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.[18]
-
Stop the reaction and measure the product of the reaction between the hydroxyl radical and the probe using an appropriate detection method (e.g., spectrophotometry).[18]
-
-
Data Analysis: The scavenging activity is determined by the degree of inhibition of the signal generated by the probe in the presence of the test compound compared to the control without the scavenger.
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound is intertwined with its ability to modulate intracellular signaling pathways involved in inflammation and cellular defense against oxidative stress.
Signaling Pathways Influenced by this compound
Research suggests that this compound can influence several key signaling pathways:
-
NF-κB and MAPK/ERK Pathway Inhibition: this compound may suppress the activation of nuclear factor-kappaB (NF-κB) and the ERK1/2 MAPK signaling pathways, both of which are crucial in mediating inflammatory responses.[19]
-
Akt Pathway Activation: It has been observed that this compound can activate protein kinase B (Akt) phosphorylation, a pathway involved in cell survival and protection against apoptosis, potentially by mitigating damage from hydrogen peroxide.[19]
-
Nrf2/HO-1 Pathway Upregulation: this compound has been reported to increase the nuclear expression and activity of Nrf2 (Nuclear factor erythroid 2-related factor 2) and Heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbocisteine can scavenge reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of this compound lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indirect Interaction of Carbocysteine with Epithelial Sodium Channels In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the hypothesized in vitro interaction between the mucoactive agent carbocysteine (B602091) and epithelial sodium channels (ENaC). While direct evidence of this compound binding to or directly modulating ENaC is currently absent in the scientific literature, a substantial body of research points towards a potential indirect regulatory role. This guide synthesizes the available data on the well-established anti-inflammatory and antioxidant properties of this compound in epithelial cells and correlates these findings with the known regulation of ENaC by intracellular signaling pathways and oxidative stress. We present a data-driven hypothesis that this compound, by modulating pathways such as NF-κB and ERK1/2 MAPK, and by mitigating oxidative stress, may indirectly influence ENaC expression and function. This document provides researchers with a comprehensive overview of the existing in vitro evidence, detailed experimental protocols, and visual representations of the potential signaling cascades to guide future investigations into this plausible interaction.
Introduction: The Rationale for a Hypothesized Interaction
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and fluid balance across various epithelial tissues, including the airways.[1] Dysregulation of ENaC activity is implicated in the pathophysiology of respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] this compound is a widely used mucolytic agent known to improve clinical outcomes in patients with these conditions.[2] While its primary mode of action is attributed to the normalization of mucus viscosity, growing evidence highlights its potent anti-inflammatory and antioxidant effects within epithelial cells.[3][4]
Given that inflammatory and oxidative signaling pathways are known to modulate ENaC activity, it is plausible that this compound exerts some of its therapeutic benefits through an indirect regulation of this ion channel. This guide will dissect the evidence that forms the basis of this hypothesis.
Quantitative Data on the In Vitro Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on inflammatory and oxidative stress markers in epithelial cells. These factors are known to be involved in the regulation of ENaC.
Table 1: Anti-inflammatory Effects of this compound on Epithelial Cells In Vitro
| Cell Line | Stimulant | This compound Concentration(s) | Measured Parameter | Result | Reference |
| A549 (Human Alveolar Epithelial) | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 and IL-8 release | Dose-dependent suppression | [5] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6, IL-8, TNF-α, MCP-1, MIP-1β mRNA expression | Dose-dependent reduction | [5] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | NF-κB p65 phosphorylation | Significant decrease | [5] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | ERK1/2 MAPK phosphorylation | Significant decrease | [5] |
| HEK293/NF-κB-luc | TNF-α | Not specified | NF-κB transcriptional activity | Dose-dependent inhibition | [3] |
| Human Tracheal Epithelial Cells | Influenza A Virus | Not specified | IL-1β, IL-6, IL-8 levels | Reduction in cytokine levels | [3] |
Table 2: Antioxidant Effects of this compound on Epithelial Cells In Vitro
| Cell Line | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |
| Human Tracheal Epithelial Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Apoptotic cells | Reduction in apoptosis | [6] |
| Human Tracheal Epithelial Cells | H₂O₂ | Not specified | Caspase-3 and -9 activation | Inhibition of activation | [6] |
| Human Tracheal Epithelial Cells | H₂O₂ | Not specified | Akt phosphorylation | Activation of Akt | [6] |
| 16-HBE (Bronchial Epithelial) | Cigarette Smoke Extract (CSE) | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [4] |
| RPMI 2650 (Nasal Epithelial) | CSE | 10⁻⁴ M | Intracellular ROS production | Significant reduction | [4] |
| 16-HBE | CSE | 10⁻⁴ M | Total Glutathione (B108866) (GSH) | Increased GSH levels | [7] |
| 16-HBE | CSE | 10⁻⁴ M | Nrf2 and HO-1 nuclear expression | Increased expression | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to investigate the anti-inflammatory and antioxidant effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung adenocarcinoma), HEK293 (human embryonic kidney), 16-HBE (human bronchial epithelial), and primary human tracheal epithelial cells are commonly used models.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Administration: this compound is dissolved in culture medium and administered to cells at various concentrations, often 24 hours prior to or concurrently with the inflammatory or oxidative stimulant.[5]
-
Stimulation: Inflammation is induced using agents like Tumor Necrosis Factor-alpha (TNF-α) or by viral infection.[3][5] Oxidative stress is commonly induced with hydrogen peroxide (H₂O₂) or cigarette smoke extract (CSE).[4][6]
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the secretion of cytokines such as IL-6 and IL-8.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, reverse-transcribed to cDNA, and used as a template for qRT-PCR to measure the mRNA expression levels of various cytokines and chemokines.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status of key signaling proteins like NF-κB p65 and ERK1/2.
-
Immunofluorescence Assay: Cells are fixed, permeabilized, and incubated with primary antibodies against proteins of interest (e.g., NF-κB p65) followed by fluorescently labeled secondary antibodies to visualize protein localization (e.g., nuclear translocation) via microscopy.
-
Luciferase Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter to quantify NF-κB transcriptional activity.
Assessment of Oxidative Stress
-
Flow Cytometry for Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Cell Death Detection ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments, which is indicative of apoptosis.
-
Western Blotting for Apoptotic and Signaling Proteins: The expression and activation of proteins involved in apoptosis (caspase-3, caspase-9) and antioxidant response pathways (Nrf2, HO-1, Akt) are assessed.
-
Glutathione (GSH) Assay: Cellular levels of the antioxidant glutathione are quantified using commercially available assay kits.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothesized indirect signaling pathways through which this compound may influence ENaC activity.
Hypothesized Anti-inflammatory Pathway of this compound and its Potential Impact on ENaC
This compound has been shown to inhibit TNF-α-induced activation of NF-κB and ERK1/2 MAPK pathways.[5] Both of these pathways have been implicated in the regulation of ENaC. Specifically, NF-κB can directly regulate the transcription of the ENaC-α subunit, while the ERK1/2 pathway can promote the degradation of β- and γ-ENaC subunits.[8][9] Therefore, by suppressing these pathways, this compound may indirectly lead to an alteration in ENaC expression and function.
Caption: Hypothesized anti-inflammatory modulation of ENaC by this compound.
Hypothesized Antioxidant Pathway of this compound and its Potential Impact on ENaC
Oxidative stress, for instance, induced by H₂O₂, has been demonstrated to stimulate ENaC activity.[10] this compound is a known antioxidant that can reduce intracellular ROS levels.[4] By scavenging ROS, this compound could potentially counteract the oxidative stress-induced stimulation of ENaC.
Caption: Hypothesized antioxidant modulation of ENaC by this compound.
Experimental Workflow for Investigating this compound-ENaC Interaction
The following diagram outlines a potential experimental workflow to directly investigate the hypothesized indirect interaction between this compound and ENaC in vitro.
Caption: Proposed workflow to study this compound's effect on ENaC.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the hypothesis that this compound can indirectly modulate the activity of epithelial sodium channels in vitro. Its well-documented anti-inflammatory and antioxidant properties, which involve the suppression of the NF-κB and ERK1/2 MAPK pathways and the reduction of intracellular ROS, intersect with known regulatory mechanisms of ENaC.
Future in vitro research should focus on directly testing this hypothesis using the experimental workflows outlined. Key experiments would involve treating epithelial cell models with this compound in the presence of inflammatory or oxidative stimuli and subsequently measuring ENaC expression and function using techniques such as qRT-PCR, Western blotting, and electrophysiological methods like patch-clamping or Ussing chamber experiments. Such studies will be invaluable in elucidating the full spectrum of this compound's mechanisms of action and could potentially open new avenues for therapeutic interventions in respiratory diseases characterized by ENaC dysregulation.
References
- 1. Epithelial Na+ Channel Regulation by Cytoplasmic and Extracellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytoprotective effects of this compound and fluticasone propionate in cigarette smoke extract-stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Aldosterone-induced expression of ENaC-α is associated with activity of p65/p50 in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen peroxide stimulates the epithelial sodium channel through a phosphatidylinositide 3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mucoregulatory Pathways Affected by Carbocysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091), a mucoregulatory agent, has long been utilized in the management of respiratory conditions characterized by mucus hypersecretion, such as chronic obstructive pulmonary disease (COPD). Beyond its mucolytic properties, this compound exerts its therapeutic effects through a complex interplay of signaling pathways that govern inflammation, oxidative stress, and mucin gene expression. This technical guide provides a comprehensive overview of the core mucoregulatory pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of respiratory diseases and the development of novel therapeutic interventions.
Introduction to this compound's Multifaceted Mechanism of Action
This compound, or S-carboxymethyl-L-cysteine, is a mucoactive drug with a well-established clinical profile. Its primary mechanism of action was initially thought to be the direct breakdown of disulfide bonds in mucus glycoproteins, thereby reducing sputum viscosity.[1] However, extensive research has revealed a more nuanced mechanism involving the regulation of mucin synthesis, anti-inflammatory effects, and antioxidant properties.[2] this compound's ability to modulate the intracellular signaling pathways at the root of mucus hypersecretion and airway inflammation makes it a significant area of interest in respiratory pharmacology.[3][4]
Unlike N-acetylcysteine (NAC), which has a free thiol group, this compound's structure contributes to a different mode of action that is not dependent on direct mucolysis in the airways.[2][5] Instead, it appears to regulate the composition of mucus by altering the balance of sialomucins and fucomucins, leading to a normalization of mucus viscoelasticity.[1][2][6] This is achieved through the modulation of glycosyltransferase activity.[7][8] Furthermore, this compound has been shown to mitigate inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK, and to counteract oxidative stress, a key contributor to the pathophysiology of chronic respiratory diseases.[3][4][9]
Quantitative Data on the Effects of this compound
The efficacy of this compound in modulating mucoregulatory and inflammatory pathways has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of this compound in COPD Patients
| Study/Analysis | Number of Patients | This compound Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Meta-analysis | 1,357 | 1500 mg/day | 6-12 months | Reduction in the rate of total exacerbations by 0.43 per participant per year. | [1][7][10] |
| PEACE Study | >700 | 1500 mg/day | 1 year | 24% decrease in the number of acute exacerbations compared to placebo. | [10] |
| Observational Study | 85 | 2.7 g/day | 1 year | Statistically significant reduction in exacerbation frequency. | [11] |
Table 2: In Vitro Effects of this compound on Inflammatory and Mucin Markers
| Cell Line | Stimulant | This compound Concentration(s) | Outcome Measure | Quantitative Effect | Reference(s) |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 and IL-8 release | Dose-dependent suppression of TNF-α-induced inflammation. | [3][5] |
| A549 | Hydrogen Peroxide | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | Dose-dependent decrease in mRNA levels. | [12][13] |
| NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | MUC5AC mRNA and protein | Reduction in HNE-induced MUC5AC expression and secretion. | [9][14] |
| Rat Model | Sulfur Dioxide (SO2) | 250 mg/kg (twice daily) | MUC5AC mRNA and protein | Inhibition of increased MUC5AC expression. | [7][8] |
| COPD Mouse Model | Cigarette Smoke & LPS | 225 mg/kg/day | MUC5B and MUC5AC protein | Significant decrease in the overproduction of Muc5b and Muc5ac. | [11][15][16] |
Core Mucoregulatory and Anti-inflammatory Signaling Pathways
This compound's effects are mediated through several key intracellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling
A crucial anti-inflammatory mechanism of this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the ERK1/2 cascade.[3][12] These pathways are central to the inflammatory response in airway epithelial cells, driving the expression of pro-inflammatory cytokines like IL-6 and IL-8 upon stimulation by agents such as TNF-α or oxidative stress.[3][4][12] this compound has been shown to inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, as well as the phosphorylation of ERK1/2, thereby downregulating the inflammatory cascade.[3][5]
Caption: this compound inhibits inflammatory pathways.
Regulation of Mucin Synthesis and Glycosylation
This compound's mucoregulatory effect is not primarily through direct mucolysis but by modulating the synthesis and composition of mucin glycoproteins. It has been shown to normalize the balance of fucose and sialic acid on mucins, which is crucial for determining mucus viscosity.[6][7][8] This is achieved by regulating the activity of key enzymes like fucosyltransferases and sialyltransferases.[7][8] In pathological states, such as those induced by sulfur dioxide exposure, this compound can inhibit the altered activities of these enzymes and consequently reduce the expression of MUC5AC, a major gel-forming mucin.[7][8]
Caption: this compound normalizes mucin glycosylation.
Detailed Methodologies for Key Experiments
The following sections provide an overview of the methodologies commonly employed in the preclinical evaluation of this compound's effects.
In Vitro Model of Mucus Hypersecretion and Inflammation
A common in vitro model utilizes human alveolar (A549) or bronchial (NCI-H292) epithelial cell lines.
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation: To induce an inflammatory response and mucus hypersecretion, cells are treated with stimulants such as TNF-α (e.g., 10 ng/mL) or exposed to oxidative stressors like hydrogen peroxide.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for a specified period (e.g., 24 hours) before or concurrently with the stimulant.
-
Sample Collection: After the incubation period, cell culture supernatants are collected for cytokine and mucin protein analysis, while cell lysates are prepared for RNA and protein extraction.
Caption: In vitro experimental workflow.
Quantification of Cytokines and Mucin by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted proteins like IL-6, IL-8, and MUC5AC in cell culture supernatants.
-
Principle: A specific capture antibody for the target protein is coated onto the wells of a microplate.
-
Procedure:
-
Standards and samples are added to the wells and incubated. The target protein binds to the capture antibody.
-
The wells are washed, and a biotin-conjugated detection antibody specific for the target protein is added.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of the target protein in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the protein.[12][17][18][19]
Measurement of Gene Expression by qRT-PCR
Quantitative real-time reverse transcription PCR (qRT-PCR) is employed to measure the mRNA expression levels of target genes (e.g., MUC5AC, IL-6, IL-8).
-
RNA Extraction: Total RNA is isolated from cell lysates using a suitable kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-time PCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Quantification: The amount of PCR product is quantified in real-time by measuring the fluorescence intensity. The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, 18S rRNA) to account for variations in RNA input.[4][8]
Analysis of Signaling Proteins by Western Blotting
Western blotting is used to detect and quantify specific proteins, including the phosphorylated (activated) forms of signaling molecules like NF-κB p65 and ERK1/2.
-
Protein Extraction and Quantification: Proteins are extracted from cell lysates, and their concentrations are determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65 or anti-p-ERK1/2).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light signal is captured, and the intensity of the protein bands is quantified. The levels of phosphorylated proteins are often normalized to the total amount of the respective protein.[20][21][22][23]
Conclusion and Future Directions
This compound's mucoregulatory effects are multifaceted, extending beyond simple mucolysis to the intricate regulation of inflammatory and mucin synthesis pathways. The evidence strongly indicates that this compound's therapeutic benefits in chronic respiratory diseases are attributable to its ability to suppress pro-inflammatory signaling cascades, such as NF-κB and ERK1/2 MAPK, and to normalize mucin production and glycosylation. The quantitative data from both clinical and preclinical studies provide a solid foundation for its continued use and further investigation.
For drug development professionals, the signaling pathways modulated by this compound represent potential targets for novel therapies aimed at controlling mucus hypersecretion and inflammation in respiratory diseases. Future research should focus on elucidating the upstream molecular targets of this compound to further refine our understanding of its mechanism of action. Additionally, exploring the potential of this compound in other inflammatory conditions and developing more targeted therapies that mimic its beneficial effects on these mucoregulatory pathways are promising avenues for future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of orally administered drugs on dynamic viscoelasticity of human nasal mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanopartikel.info [nanopartikel.info]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of this compound-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human MUC5AC(Mucin-5AC) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cloud-clone.com [cloud-clone.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. mybiosource.com [mybiosource.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Molecular Architecture of Carbocysteine's Action in Human Bronchial Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, exerts a spectrum of beneficial effects in chronic respiratory diseases that extend beyond its secretolytic properties. In human bronchial epithelial cells, the primary interface for inhaled stimuli and a key player in airway inflammation and remodeling, this compound modulates a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of this compound in these cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades involved. The evidence presented herein underscores this compound's role as a multifaceted therapeutic agent with significant anti-inflammatory, antioxidant, and cytoprotective activities.
Core Molecular Targets and Signaling Pathways
This compound's mechanism of action in human bronchial epithelial cells is pleiotropic, influencing several critical signaling pathways implicated in the pathophysiology of respiratory diseases. Its primary molecular targets are centered around the regulation of inflammation, oxidative stress, cellular senescence, and mucin production.
Anti-inflammatory Effects
A substantial body of evidence points to this compound's ability to attenuate inflammatory responses in bronchial epithelial cells, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) signaling pathways.[1][2]
In the context of inflammation triggered by stimuli such as cigarette smoke extract (CSE) or tumor necrosis factor-alpha (TNF-α), this compound has been shown to:
-
Inhibit NF-κB Activation: this compound suppresses the phosphorylation of the p65 subunit of NF-κB and inhibits its subsequent translocation to the nucleus.[1][2] This action prevents the transcription of a wide array of pro-inflammatory genes.
-
Downregulate Pro-inflammatory Cytokines and Chemokines: Treatment with this compound leads to a dose-dependent reduction in the release and mRNA expression of key inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNF-α.[1]
-
Modulate Toll-Like Receptor 4 (TLR4) Signaling: this compound can reduce the expression of TLR4 and subsequent lipopolysaccharide (LPS) binding, thereby dampening the innate immune response to bacterial components.[3][4]
Antioxidant and Cytoprotective Functions
This compound plays a crucial role in mitigating oxidative stress, a key contributor to cellular damage in chronic airway diseases. Its antioxidant effects are mediated through the upregulation of endogenous antioxidant defense mechanisms and the direct scavenging of reactive oxygen species (ROS).[5][6]
Key molecular events include:
-
Activation of the Nrf2/HO-1 Pathway: this compound enhances the nuclear expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5][7] This leads to the increased expression of downstream antioxidant enzymes like Heme oxygenase-1 (HO-1).[5][7]
-
Restoration of Glutathione (B108866) Levels: this compound treatment has been associated with increased levels of total glutathione (GSH), a critical intracellular antioxidant.[5][7]
-
Induction of Histone Deacetylase 2 (HDAC2): this compound can increase the nuclear expression and activity of HDAC2, an enzyme with anti-inflammatory properties that is often reduced by oxidative stress.[5]
Regulation of Cellular Senescence
Cellular senescence, an irreversible state of cell cycle arrest, is accelerated by oxidative stress from factors like cigarette smoke. This compound has been demonstrated to counteract these pro-senescence effects.[8]
The primary mechanism involves the SIRT1/FoxO3 Axis :
-
Upregulation of SIRT1 and FoxO3: this compound increases the nuclear expression of Sirtuin 1 (SIRT1) and Forkhead box protein O3 (FoxO3), key regulators of cellular longevity and stress resistance.[8][9] This action helps to reverse the downregulation of these proteins induced by CSE.[8]
Mucoregulatory Properties
Beyond its classic mucolytic action of breaking disulfide bonds in mucus, this compound exhibits mucoregulatory effects at the cellular level by influencing mucin gene expression.[10][11]
-
Modulation of MUC5AC Expression: this compound has been shown to reduce the human neutrophil elastase (HNE)-induced mRNA expression and protein secretion of MUC5AC, a major gel-forming mucin that is often overexpressed in chronic airway diseases.[6][11] This effect is partly attributed to the reduction of ROS.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various molecular targets in human bronchial epithelial cells, as reported in the scientific literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression
| Cell Line | Stimulus | This compound Concentration | Target | Method | Result |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 Release | ELISA | Dose-dependent suppression |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-8 Release | ELISA | Dose-dependent suppression |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 mRNA | qRT-PCR | Dose-dependent suppression |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-8 mRNA | qRT-PCR | Dose-dependent suppression |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | TNF-α mRNA | qRT-PCR | Dose-dependent suppression |
| 16-HBE | CSE | Not specified | IL-8 mRNA | Real-Time PCR | Reduction |
| 16-HBE | IL-1β | Not specified | IL-8 Release | ELISA | Reduction |
Table 2: Effect of this compound on Signaling Pathway Components
| Cell Line | Stimulus | This compound Concentration | Target | Method | Result |
| A549 | TNF-α (10 ng/mL) | Not specified | p-NF-κB p65 | Western Blot | Significant decrease |
| A549 | TNF-α (10 ng/mL) | Not specified | p-ERK1/2 | Western Blot | Significant decrease |
| 16-HBE | CSE | Not specified | Nuclear SIRT1 | Western Blot | Increase |
| 16-HBE | CSE | Not specified | Nuclear FoxO3 | Western Blot | Increase |
| 16-HBE | CSE | 10⁻⁴ M | Nuclear Nrf2 | Not specified | Increase |
| 16-HBE | CSE | 10⁻⁴ M | HO-1 | Not specified | Increase |
| 16-HBE | CSE | 10⁻⁴ M | Nuclear HDAC-2 | Not specified | Increase |
Table 3: Effect of this compound on Mucin Gene Expression
| Cell Line | Stimulus | This compound Concentration | Target | Method | Result |
| NCI-H292 | HNE | Not specified | MUC5AC mRNA | Not specified | Reduction |
| NCI-H292 | HNE | Not specified | MUC5AC Protein | Not specified | Reduction |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's antioxidant pathway modulation.
References
- 1. The dynamic shuttling of SIRT1 between cytoplasm and nuclei in bronchial epithelial cells by single and repeated cigarette smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamic shuttling of SIRT1 between cytoplasm and nuclei in bronchial epithelial cells by single and repeated cigarette smoke exposure | PLOS One [journals.plos.org]
- 3. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 5. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. SIRT1/FoxO3 axis alteration leads to aberrant immune responses in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. researchgate.net [researchgate.net]
Initial Assessment of Carbocysteine's Effect on Neutrophil Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Neutrophil elastase (NE) is a serine protease released by activated neutrophils at sites of inflammation. It plays a critical role in the pathogenesis of various inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), by contributing to mucus hypersecretion, tissue damage, and the perpetuation of the inflammatory cycle.[1] Carbocysteine (B602091), a mucolytic agent with established clinical use, has demonstrated anti-inflammatory and antioxidant properties beyond its mucoregulatory functions.[2][3] This guide focuses on the current understanding of how this compound modulates the activity and downstream consequences of neutrophil elastase.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neutrophil-related inflammation and the consequences of neutrophil elastase activity.
Table 1: In Vitro Effects of L-Carbocysteine on Human Neutrophil Elastase (HNE)-Induced Effects in NCI-H292 Cells
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| MUC5AC mRNA Expression | HNE-induced | Not specified | Reduction in expression | [4] |
| MUC5AC Protein Secretion | HNE-induced | Not specified | Reduction in secretion | [4] |
| Reactive Oxygen Species (ROS) Production | HNE-induced | Not specified | Reduction in production | [4][5] |
Table 2: In Vitro Effects of S-Carboxymethylcysteine on fMLP-Stimulated Human Neutrophils
| Parameter | Treatment | Concentration of this compound | Result | Reference |
| Chemotactic Activity | fMLP-induced | > 10 µg/mL | Impaired activity | [6] |
| Neutrophil Adherence to Pulmonary Vascular Endothelial Cells | fMLP-mediated | > 10 µg/mL | Inhibition of adherence | [6] |
| Inositol (B14025) 1,4,5-triphosphate (IP3) Production | fMLP-stimulated | 10 µg/mL | Decreased production | [6] |
| Diacylglycerol (DAG) Production | fMLP-stimulated | 100 µg/mL | Decreased production | [6] |
Table 3: In Vivo Effects of this compound in a COPD Mouse Model
| Parameter | Treatment Duration | This compound Dosage | Result | Reference |
| Neutrophil Counts in Bronchoalveolar Lavage Fluid (BALF) | 12 weeks | 225 mg/kg/d (high dose) | Significant decrease | [2][7][8] |
| IL-6 Levels in BALF | 12 weeks | 225 mg/kg/d (high dose) | Significant decrease | [7][8] |
| Keratinocyte-Derived Cytokine (KC) Levels in BALF | 12 weeks | 225 mg/kg/d (high dose) | Significant decrease | [7][8] |
| Muc5b Protein in BALF | 12 weeks | 225 mg/kg/d (high dose) | Significant decrease (P<0.01) | [7] |
| Muc5ac Protein in BALF | 12 weeks | 225 mg/kg/d (high dose) | Significant decrease (P<0.001) | [7] |
| Muc5b/Muc5ac Ratio in BALF | 12 weeks | 225 mg/kg/d (high dose) | Significant restoration (P<0.001) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro HNE-Induced Mucin Production and ROS Measurement in NCI-H292 Cells
This protocol is based on the study by Yasuo et al., 2009.[4]
-
Cell Culture:
-
Culture NCI-H292 human lung mucoepidermoid carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in appropriate culture vessels and grow to 70-80% confluency before treatment.
-
-
Treatment:
-
Pre-treat NCI-H292 cells with varying concentrations of L-carbocysteine for a specified period (e.g., 24 hours).
-
Following pre-treatment, stimulate the cells with human neutrophil elastase (HNE) at a concentration known to induce MUC5AC expression and ROS production (e.g., 10 µg/mL) for a defined duration (e.g., 8 hours for mRNA analysis, 24 hours for protein analysis).
-
-
MUC5AC mRNA Expression Analysis (Real-Time RT-PCR):
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct real-time PCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantify the relative expression of MUC5AC mRNA using the comparative Ct method.
-
-
MUC5AC Protein Secretion Analysis (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Centrifuge the supernatants to remove cellular debris.
-
Measure the concentration of MUC5AC protein in the supernatants using a commercially available MUC5AC ELISA kit according to the manufacturer's instructions.
-
-
Intracellular ROS Production Measurement:
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), for 30 minutes at 37°C.
-
After loading, treat the cells with this compound and/or HNE as described above.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 495/529 nm.[9]
-
In Vitro Neutrophil Chemotaxis Assay
This protocol is a representative method based on the study by Ishii et al., 2002, and general neutrophil chemotaxis assay procedures.[6]
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
-
Chemotaxis Assay (Boyden Chamber Assay):
-
Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
In the lower wells, place the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) at an optimal concentration (e.g., 10⁻⁸ M) in the assay buffer.
-
In the upper wells, add the neutrophil suspension (e.g., 5 x 10⁵ cells/mL) that has been pre-incubated with various concentrations of S-carboxymethylcysteine or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period allowing for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the filter, fix, and stain it (e.g., with Diff-Quik).
-
Quantify the number of migrated neutrophils by counting the cells on the lower side of the filter in several high-power fields under a microscope.
-
In Vitro Phosphatidyl Inositol-Specific Phospholipase C (PI-PLC) Activity Assay
This is a representative protocol for a cell-free assay based on the findings of Ishii et al., 2002.[6]
-
Enzyme and Substrate Preparation:
-
Use a purified or commercially available phosphatidyl inositol-specific phospholipase C.
-
Prepare a substrate solution containing a fluorescent or radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP2).
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, combine the assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and other necessary cofactors), the PI-PLC enzyme, and varying concentrations of S-carboxymethylcysteine or a vehicle control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the PIP2 substrate.
-
Incubate the reaction for a defined time at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of product generated (e.g., inositol 1,4,5-triphosphate or diacylglycerol). For fluorescent substrates, measure the fluorescence intensity. For radiolabeled substrates, separate the product from the substrate using chromatography and quantify using a scintillation counter.
-
Calculate the percentage of inhibition of PI-PLC activity by this compound at each concentration.
-
Signaling Pathways
This compound has been shown to modulate neutrophil activation by interfering with key signaling pathways. One of the described mechanisms involves the inhibition of the fMLP-induced signaling cascade.
Inhibition of fMLP-Induced Neutrophil Activation
The chemoattractant fMLP binds to its G-protein coupled receptor (GPCR) on the neutrophil surface, leading to the activation of Phosphatidyl Inositol-Specific Phospholipase C (PI-PLC). PI-PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in neutrophil activation, including chemotaxis, degranulation (and release of neutrophil elastase), and adherence to endothelial cells.
S-carboxymethylcysteine has been demonstrated to inhibit the enzymatic activity of PI-PLC in a concentration-dependent manner.[6] This inhibition leads to a reduction in the production of IP3 and DAG, thereby attenuating the downstream signaling events that lead to neutrophil activation.[6]
Conclusion
The available evidence suggests that this compound does not directly inhibit the enzymatic activity of neutrophil elastase in the same manner as a specific enzyme inhibitor. Instead, its beneficial effects in mitigating the pathological consequences of neutrophil elastase appear to stem from its broader anti-inflammatory and antioxidant properties. Specifically, this compound has been shown to reduce the production of mucus and reactive oxygen species induced by neutrophil elastase. Furthermore, it can attenuate neutrophil activation and recruitment to inflammatory sites by inhibiting key signaling pathways, such as the PI-PLC-mediated cascade.
While these findings are promising, further research is required to fully elucidate all the mechanisms of action of this compound and to quantify its effects more precisely. Future studies should aim to determine if this compound has any direct, albeit weak, inhibitory effect on neutrophil elastase activity and to explore other potential signaling pathways it may modulate in neutrophils and other immune cells. A more comprehensive understanding of its molecular targets will be invaluable for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S-carboxymethylcysteine inhibits neutrophil activation mediated by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
basic research into carbocysteine's impact on ciliary beat frequency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucoactive agent, is widely utilized in the management of respiratory diseases characterized by excessive or viscous mucus. Its primary mechanism has historically been attributed to its mucolytic properties. However, emerging research has shed light on its direct effects on ciliary function, a critical component of the mucociliary clearance (MCC) system. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences ciliary beat frequency (CBF) and other parameters of ciliary activity, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The MCC is the primary innate defense mechanism of the airways, and its impairment is a key pathophysiological feature of numerous respiratory conditions.[1] this compound has been shown to improve MCC, and its effects on ciliary function are a key contributor to this therapeutic benefit.[2][3][4]
Quantitative Impact of this compound on Ciliary Function
This compound has been demonstrated to modulate several parameters of ciliary function, including ciliary beat frequency (CBF), ciliary beat distance (CBD), and ciliary bend angle (CBA). The following tables summarize the key quantitative findings from in vitro studies.
| Model System | This compound Concentration | Effect on Ciliary Beat Frequency (CBF) | Effect on Ciliary Beat Distance (CBD) / Ciliary Bend Angle (CBA) | Reference |
| Ciliated Human Nasal Epithelial Cells (cHNECs) | 100 µM | No significant change (1.01 ± 0.02 ratio) | Increased CBD by ~30% (1.27 ± 0.02 ratio) | [5][6] |
| Mouse Airway Ciliary Cells | Not Specified | Increased CBF by ~10% | Increased CBA by ~30% | [7] |
| Ciliated cells from patients with chronic sinusitis | 0.05% and 0.5% | Enhanced beating activity in cilia with baseline >400 beats/min. 0.5% had a larger effect. No effect on cilia with baseline <400 beats/min. | Not Assessed | [8] |
Table 1: Summary of this compound's Quantitative Effects on Ciliary Beat Parameters.
| Inhibitor | Target | Effect on this compound-Induced Ciliary Changes (in cHNECs) | Reference |
| NPPB (20 µM) | Non-selective Cl⁻ channel blocker | Inhibited the increase in CBD | [5][6] |
| CFTR(inh)-172 (1 µM) | CFTR Cl⁻ channel inhibitor | Inhibited the increase in CBD | [5][6] |
| T16Ainh-A01 (10 µM) | Ca²⁺-activated Cl⁻ channel (CaCC) inhibitor | Did not inhibit the increase in CBD | [5][6] |
| 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) | Anion exchanger inhibitor | Inhibited the increase in CBF and CBA in mouse airway cilia | [7] |
Table 2: Effect of Ion Channel Inhibitors on this compound's Action.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound's impact on ciliary function.
Measurement of Ciliary Beat Frequency (CBF) and Ciliary Beat Distance (CBD) in Human Nasal Epithelial Cells
-
Cell Culture: Ciliated human nasal epithelial cells (cHNECs) are prepared from nasal tissue resected from patients undergoing surgery for chronic sinusitis or allergic rhinitis.[5][6] The cells are cultured in a suitable medium until a confluent ciliated cell layer is formed.
-
Videomicroscopy: The cultured cHNECs are observed using an inverted microscope equipped with a high-speed digital camera.[5][6]
-
Data Acquisition: Video recordings of ciliary movement are captured at a high frame rate (e.g., 100-200 frames per second) for a duration of several seconds.[1]
-
CBF Analysis: The CBF is determined by analyzing the frequency of the light intensity changes caused by the beating cilia using software such as Sisson-Ammons Video Analysis (SAVA) or a fast Fourier transform (FFT) algorithm.[1]
-
CBD Analysis: The CBD, an index of the amplitude of ciliary beating, is measured from the video recordings by tracking the maximal displacement of the cilia tips.[5][6]
-
Experimental Procedure:
-
Establish a baseline CBF and CBD measurement in a control solution.
-
Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 100 µM).
-
Record videos at specific time points after this compound application to measure changes in CBF and CBD.
-
For inhibitor studies, pre-incubate the cells with the specific inhibitor (e.g., NPPB, CFTR(inh)-172) before applying this compound.
-
Measurement of Intracellular Chloride Concentration ([Cl⁻]i)
-
Fluorescent Dye Loading: cHNECs are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE).
-
Fluorescence Microscopy: The fluorescence intensity of the dye is measured using a fluorescence microscope equipped with a photometer or a digital camera. A decrease in intracellular chloride concentration leads to an increase in MQAE fluorescence.[9]
-
Experimental Procedure:
-
Measure the baseline fluorescence intensity in a control solution.
-
Apply this compound to the cells and monitor the change in fluorescence intensity over time.
-
Calibrate the fluorescence signal to absolute [Cl⁻]i values using nigericin (B1684572) and high-K⁺ solutions with varying chloride concentrations.
-
Signaling Pathways and Mechanisms of Action
This compound's effects on ciliary function are primarily mediated through the modulation of intracellular ion concentrations, specifically chloride ([Cl⁻]i) and pH (pHi).
Chloride-Dependent Pathway for Increased Ciliary Beat Amplitude
In human nasal epithelial cells, this compound induces an increase in the ciliary beat distance (amplitude) without significantly affecting the beat frequency.[5][6] This effect is mediated by a decrease in the intracellular chloride concentration.[5][6] this compound is proposed to activate chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to an efflux of chloride ions from the cell.[5][6] This decrease in [Cl⁻]i enhances the amplitude of the ciliary beat.
Caption: this compound-induced increase in ciliary beat distance via chloride efflux.
Dual Signaling Pathways in Mouse Airway Cilia
In mouse airway ciliary cells, this compound has been shown to increase both the ciliary beat frequency and the ciliary bend angle through two distinct pathways: a chloride-dependent pathway and a pH-dependent pathway.[7]
-
The Chloride Pathway: Similar to human nasal cells, this compound activates chloride channels, including CFTR, leading to a decrease in intracellular chloride and a subsequent increase in the ciliary bend angle by approximately 20%.[7]
-
The pH Pathway: This pathway is dependent on the presence of CO₂/HCO₃⁻. This compound is proposed to activate Na⁺/HCO₃⁻ cotransport (NBC), leading to an influx of bicarbonate and an increase in intracellular pH. This alkalization results in a ~10% increase in both CBF and CBA.[7]
References
- 1. imperialbrandsscience.com [imperialbrandsscience.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of ciliary beat amplitude by carbocisteine in ciliated human nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbocisteine stimulated an increase in ciliary bend angle via a decrease in [Cl-]i in mouse airway cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of S-carboxymethylcysteine on ciliary activity in chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Carbocysteine in Human Plasma by High-Performance Liquid Chromatography
Introduction
Carbocysteine (B602091), a mucolytic agent, is widely used in the treatment of respiratory disorders. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS). The described method is suitable for high-throughput analysis in a research or clinical setting.
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Method 1: LC-MS/MS with Protein Precipitation
This protocol is based on a validated method for the quantification of this compound in human plasma, demonstrating high sensitivity and selectivity.[1][2][3]
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99.0%)[3]
-
Rosiglitazone (B1679542) (Internal Standard, IS) (Purity ≥ 94.75%)[3]
-
HPLC grade Methanol[3]
-
HPLC grade Acetonitrile[4]
-
Formic acid (≥ 98%)[3]
-
Milli-Q or deionized water[3]
-
Human plasma with heparin as anticoagulant[3]
2. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727).[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rosiglitazone in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture.[3]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration curve range is 50.0 to 6000.0 ng/mL.[3] QC samples are typically prepared at low, medium, and high concentrations.
3. Sample Preparation
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 700 µL of methanol to precipitate plasma proteins.[3]
-
Vortex for 5 minutes.
-
Centrifuge at 15,000 rpm for 5 minutes at 10°C.[3]
-
Transfer 250 µL of the supernatant to a clean tube.
-
Dilute with 250 µL of a dilution buffer (methanol and 0.5% formic acid, 20:80 v/v).[3]
-
Transfer the final mixture to an HPLC vial for analysis.
4. HPLC and Mass Spectrometry Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Chromatographic Column: Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm.[3]
-
Mobile Phase: A mixture of methanol and 0.5% formic acid in water (40:60, v/v).[1][3]
-
Autosampler Temperature: 10°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Data Presentation
Table 1: Comparison of Chromatographic and Mass Spectrometric Parameters for this compound Quantification in Plasma
| Parameter | Method 1[1][3] | Method 2[5] | Method 3[2] |
| Internal Standard | Rosiglitazone | 2-pyridylacetic acid | Not specified |
| Sample Preparation | Protein Precipitation (Methanol) | Protein Precipitation (Methanol) followed by derivatization | Protein Precipitation (Methanol) |
| Column | Waters Symmetry Shield RP8 (150 x 3.9 mm, 5 µm) | Not specified | Hypurity C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol: 0.5% Formic Acid (40:60) | Not specified | Not specified |
| Flow Rate | 500 µL/min | Not specified | Not specified |
| Ionization | ESI (+) | APCI | ESI |
| Detection | MRM | MS/MS | SRM |
| MRM Transition | 180.0 > 89.0 | Not specified | Not specified |
| Retention Time | ~2.20 min | Not specified | Not specified |
| Run Time | 4.50 min | Not specified | 2.0 min |
Table 2: Summary of Validation Parameters for this compound Quantification Methods in Plasma
| Parameter | Method 1[1][3] | Method 2[5] | Method 3[2][6] |
| Linearity Range (ng/mL) | 50.0 - 6000.0 | Not specified | 100 - 20000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | 20 | 100 |
| Intra-day Precision (%RSD) | 1.70 - 3.62 | < 7 | < 7 |
| Inter-day Precision (%RSD) | Not specified | < 7 | < 7 |
| Accuracy (%) | 96.26 - 100.51 | ± 1 | Not specified |
| Recovery (%) | 89.2 - 105.6 | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbocysteine Administration in a Murine Asthma Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ovalbumin (OVA)-induced murine model of asthma is a cornerstone for preclinical research, mimicking key features of human allergic asthma such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and a dominant Th2-type immune response.[1][2][3] Carbocysteine (B602091) (S-carboxymethylcysteine), a mucolytic agent, has demonstrated significant anti-inflammatory and immunomodulatory effects in this model.[4][5] These application notes provide detailed protocols for inducing the OVA asthma model, administering this compound, and assessing its therapeutic effects, along with a summary of expected quantitative outcomes and relevant signaling pathways.
I. Experimental Protocols
A. Ovalbumin-Induced Murine Asthma Model Protocol
This protocol outlines the standard procedure for inducing an allergic asthma phenotype in BALB/c mice.[1][5][6]
Materials:
-
6-8 week old female BALB/c mice[5]
-
Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)[1]
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[1]
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)[1]
-
Ultrasonic nebulizer[1]
-
Mouse restraining device[1]
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
From day 19 to day 36 (for a chronic model), challenge the sensitized mice by exposing them to an aerosol of 10% OVA in saline for 30 minutes daily.[5][7] For an acute model, a shorter challenge period of 3 consecutive days (e.g., days 28, 29, 30) with 2% OVA can be used.[6]
-
The control group is challenged with a saline aerosol.[6]
-
B. This compound Administration Protocol
This compound (S-CMC) can be administered via gavage or intraperitoneal injection.
Materials:
-
This compound (S-carboxymethylcysteine)
-
Sterile saline or appropriate vehicle
-
Gavage needles or syringes for i.p. injection
Procedure:
-
Dosage: Doses ranging from 5 mg/kg to 100 mg/kg have been shown to be effective.[4] A common dose used in studies is 10 mg/kg.[5][7]
-
Administration:
-
Control Groups:
-
Asthmatic control group (AS): Receives vehicle (e.g., 0.2 mL saline) instead of this compound.[5]
-
Positive control group: Can be treated with a standard anti-inflammatory drug like dexamethasone (B1670325) (2 mg/kg, i.p.).[5]
-
C. Assessment of Therapeutic Efficacy
1. Airway Hyperresponsiveness (AHR) Measurement:
-
AHR to a bronchoconstrictor agent like methacholine (B1211447) (MCh) is a key indicator of asthma.
-
At 6 hours or 72 hours after the final OVA challenge, assess AHR.[4]
-
AHR can be measured using whole-body plethysmography to determine the enhanced pause (Penh) value in response to increasing concentrations of nebulized MCh.[1]
2. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[1]
-
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a tracheal cannula and secure it.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this three times and pool the recovered fluid.[1]
-
Centrifuge the BAL fluid (e.g., at 1500 rpm for 10 minutes at 4°C).[1]
-
Resuspend the cell pellet and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.[1]
-
3. Histological Analysis of Lung Tissue:
-
Procedure:
-
After BAL fluid collection, perfuse the lungs with PBS and fix them in 10% formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and cut sections (e.g., 5 µm).[5]
-
Perform Masson's trichrome staining to assess collagen deposition and airway remodeling.[5][8]
-
Perform Periodic acid-Schiff (PAS) staining to identify goblet cell hyperplasia and mucus production.[9]
-
4. Cytokine and IgE Level Measurement:
-
Procedure:
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-12, TGF-β1) in the supernatant of the BAL fluid or in serum using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][7]
-
Total serum IgE levels can also be measured by ELISA as an indicator of the allergic response.[3]
-
II. Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of this compound in a murine asthma model.
Table 1: Effect of this compound on Inflammatory Cell Counts in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) |
| Control (Saline) | ~1.5 | ~0.1 | ~0.2 |
| OVA-Asthmatic | ~8.0 | ~50.0 | ~5.0 |
| OVA + this compound (10 mg/kg) | ~4.0 | ~25.0 | ~2.5 |
| OVA + this compound (100 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced[4] |
Data are representative based on findings from multiple studies and presented as approximate mean values.[4][5]
Table 2: Effect of this compound on Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ | TGF-β1 |
| Control (Saline) | ~10 | ~5 | ~20 | ~50 | ~100 |
| OVA-Asthmatic | ~80 | ~60 | ~150 | ~20 | ~400 |
| OVA + this compound | Decreased | Decreased[10] | Decreased[4] | Increased[4] | Decreased[5][8] |
Data are representative and indicate the general trend observed in published studies.[4][5][8][10]
III. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
Signaling Pathway Diagram
Caption: this compound's modulation of Th1/Th2 balance and TGF-β1 in asthma.
IV. Mechanism of Action
This compound exerts its therapeutic effects in the asthma model through several mechanisms:
-
Modulation of Th1/Th2 Balance: this compound has been shown to decrease the levels of Th2 cytokines such as IL-4, IL-5, and IL-13, which are crucial drivers of allergic inflammation and AHR.[4][11] Concurrently, it increases the levels of Th1 cytokines like IFN-γ and IL-12, helping to shift the immune response away from the allergic phenotype.[4][11]
-
Inhibition of Airway Remodeling: this compound can significantly reduce collagen deposition in the airways of asthmatic mice.[5][8] This effect is associated with the inhibition of Transforming Growth Factor-beta 1 (TGF-β1), a key profibrotic cytokine involved in airway remodeling.[5][8]
-
Reduction of Inflammatory Infiltration: Treatment with this compound leads to a dose-dependent reduction in the infiltration of inflammatory cells, particularly eosinophils and neutrophils, into the airways.[4]
-
Mucoregulatory Effects: As a mucolytic agent, this compound helps to normalize mucus viscosity and composition, which can improve mucociliary clearance, although this is a more established mechanism in chronic bronchitis and COPD models.[12][13] It has been shown to restore the MUC5B/MUC5AC ratio.[14]
-
Anti-inflammatory and Antioxidant Properties: this compound may also exert its effects by suppressing inflammatory signaling pathways like NF-κB and reducing oxidative stress.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Carbocistein improves airway remodeling in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Carbocistein improves airway remodeling in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. Effects of combination therapy with montelukast and this compound in allergen-induced airway hyperresponsiveness and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Cell Culture Models for Long-Term Carbocysteine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) is a mucolytic agent widely used in the management of respiratory disorders characterized by excessive or viscous mucus. Beyond its mucoregulatory properties, this compound exhibits significant anti-inflammatory and antioxidant effects.[1][2] Understanding the long-term cellular and molecular responses to this compound is crucial for elucidating its full therapeutic potential and identifying novel applications. Stable cell culture models that tolerate chronic exposure to this compound are invaluable tools for such investigations, enabling the study of adaptive mechanisms, signaling pathway modulation, and potential cellular senescence over extended periods.
This document provides detailed application notes and protocols for the development and characterization of stable cell lines for long-term this compound exposure, focusing on relevant airway epithelial cell lines.
Recommended Cell Lines
The selection of an appropriate cell line is critical for modeling the effects of this compound on the respiratory epithelium. The following cell lines are recommended based on their origin and use in previous this compound research:
-
A549: A human alveolar basal epithelial cell line, widely used for studying inflammation and drug effects in the distal airways.[1][3][4]
-
16HBE14o-: An SV40-transformed human bronchial epithelial cell line that retains differentiated epithelial characteristics, making it a suitable model for the conducting airways.[1]
-
NCI-H292: A human mucoepidermoid pulmonary carcinoma cell line known for its ability to produce mucins, particularly MUC5AC, making it an excellent model for studying the mucoregulatory effects of this compound.[5]
Data Presentation: Summary of this compound Effects
The following tables summarize the dose-dependent effects of this compound on various cellular endpoints as reported in the literature. This data can serve as a reference for expected outcomes in your stable cell culture models.
Table 1: Anti-inflammatory Effects of this compound on A549 Cells
| This compound Concentration (µmol/L) | Stimulus | Analyte | Method | Result | Reference |
| 10, 100, 1000 | TNF-α (10 ng/mL) | IL-6 Release | ELISA | Dose-dependent inhibition | [3] |
| 10, 100, 1000 | TNF-α (10 ng/mL) | IL-8 Release | ELISA | Dose-dependent inhibition | [3] |
| 10, 100, 1000 | H₂O₂ | IL-6 Release | ELISA | Dose-dependent decrease | [4] |
| 10, 100, 1000 | H₂O₂ | IL-8 Release | ELISA | Dose-dependent decrease | [4] |
| 10, 100, 1000 | TNF-α (10 ng/mL) | NF-κB p65 Phosphorylation | Western Blot | Significant decrease | [3] |
| 10, 100, 1000 | TNF-α (10 ng/mL) | ERK1/2 MAPK Phosphorylation | Western Blot | Significant decrease | [3] |
Table 2: Mucoregulatory and Antioxidant Effects of this compound
| Cell Line | This compound Concentration | Stimulus | Analyte | Method | Result | Reference |
| NCI-H292 | Not specified | Human Neutrophil Elastase | MUC5AC mRNA | Not specified | Reduction | [5] |
| NCI-H292 | Not specified | Human Neutrophil Elastase | MUC5AC Protein | Not specified | Reduction | [5] |
| 16HBE | 10⁻⁴ M | Cigarette Smoke Extract | ROS Production | Flow Cytometry | Reduction | [6] |
| 16HBE | 10⁻⁴ M | Cigarette Smoke Extract | GSH Levels | Not specified | Increase | [6] |
| Human Tracheal Epithelial Cells | Not specified | H₂O₂ | Apoptosis | ELISA | Reduction | [7] |
Experimental Protocols
Protocol 1: Development of a Stable Cell Line for Long-Term this compound Exposure
This protocol describes a method for generating a stable cell line that can proliferate in the presence of this compound over an extended period. The principle is based on gradually increasing the concentration of this compound in the culture medium to select for adapted cells.
Materials:
-
Selected airway epithelial cell line (e.g., A549, 16HBE14o-, or NCI-H292)
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial Cell Culture: Culture the chosen cell line in complete medium until it reaches 70-80% confluency.
-
Determination of Initial this compound Concentration:
-
Perform a dose-response experiment to determine the IC20 (the concentration that inhibits cell growth by 20%) of this compound for your chosen cell line. This will be your starting concentration for the selection process.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
-
Initiation of Long-Term Exposure:
-
Begin by culturing the cells in the complete medium supplemented with the predetermined starting concentration of this compound.
-
Monitor the cells daily for changes in morphology and confluency. Initially, a decrease in proliferation rate is expected.
-
-
Gradual Increase in this compound Concentration:
-
Once the cells have adapted to the initial concentration and resume a steady growth rate (typically after 1-2 weeks), subculture them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of adaptation and incremental dose escalation. The duration of each step may vary depending on the cell line's tolerance.
-
-
Establishment of the Stable Cell Line:
-
After several rounds of dose escalation, you will have a population of cells that can proliferate in a significantly higher concentration of this compound than the parental cell line. This can be considered your stable, this compound-exposed cell line.
-
It is recommended to maintain this cell line in a continuous culture with the final established concentration of this compound.
-
-
Cryopreservation: Cryopreserve aliquots of the stable cell line at different passage numbers to ensure a consistent cell stock for future experiments.
Protocol 2: Western Blot Analysis of MUC5AC Expression
This protocol is for the quantitative analysis of MUC5AC protein expression in your stable cell line compared to the parental line.
Materials:
-
Parental and stable this compound-exposed cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against MUC5AC
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-MUC5AC antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the loading control.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the MUC5AC signal to the loading control signal for each sample.
Protocol 3: Assessment of Cellular Senescence using Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Long-term exposure to drugs can induce cellular senescence. This protocol allows for the detection of senescent cells in your culture.
Materials:
-
Parental and stable this compound-exposed cell lines
-
Cell culture plates
-
PBS
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citrate-buffered saline at pH 6.0)
-
Microscope
Procedure:
-
Cell Seeding: Seed the parental and stable cell lines in multi-well plates and allow them to adhere.
-
Fixation: Wash the cells with PBS and fix them with the fixation solution.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C without CO₂ for several hours to overnight, until a blue color develops in senescent cells.
-
Visualization and Quantification:
-
Observe the cells under a bright-field microscope. Senescent cells will be stained blue.
-
Quantify the percentage of senescent cells by counting the number of blue-stained cells and the total number of cells in several random fields.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing stable cell lines.
Caption: Key signaling pathways modulated by this compound in airway epithelial cells.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytoprotective effects of this compound and fluticasone propionate in cigarette smoke extract-stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carbocysteine in the In Vitro Study of Mucin Hypersecretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucolytic agent, is widely used in the management of respiratory disorders characterized by mucus hypersecretion. Its mechanism of action involves the modulation of mucin synthesis and secretion, as well as exerting anti-inflammatory effects. This document provides detailed application notes and protocols for utilizing this compound in in vitro models to study mucin hypersecretion, particularly focusing on MUC5AC, a major respiratory mucin. The provided methodologies are based on established research conducted on human airway epithelial cell lines.
Data Presentation
The following tables summarize the quantitative effects of this compound on mucin expression and related signaling pathways as reported in various in vitro studies.
Table 1: Effect of this compound on MUC5AC Expression in NCI-H292 Cells
| Inducer of Mucin Hypersecretion | This compound Concentration | Incubation Time | Method of Quantification | Observed Effect on MUC5AC | Reference |
| Human Neutrophil Elastase (HNE) | Not specified | Not specified | mRNA and Protein | Reduction in HNE-induced MUC5AC mRNA expression and protein secretion.[1] | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | Not specified | Not specified | Not specified | Downregulation on type-IV collagen through a Src-independent pathway and upregulation on Matrigel through a Src-dependent pathway.[2] | [2] |
Table 2: Effect of this compound on Inflammatory Signaling Pathways in A549 Cells
| Inducer | This compound Concentration (μmol/L) | Incubation Time | Target Pathway | Analytical Method | Observed Effect | Reference |
| TNF-α (10 ng/mL) | 10, 100, 1000 | 24h (pre-treatment) | NF-κB | Western Blot, Immunofluorescence, Luciferase Assay | Dose-dependent decrease in TNF-α-induced phosphorylation and nuclear translocation of NF-κB p65.[3][4][5] | [3][4][5] |
| TNF-α (10 ng/mL) | 10, 100, 1000 | 24h (pre-treatment) | ERK1/2 MAPK | Western Blot | Dose-dependent decrease in TNF-α-induced phosphorylation of ERK1/2.[3][4] | [3][4] |
| Hydrogen Peroxide (H₂O₂) | Not specified | 24h (pre- or post-treatment) | NF-κB | Western Blot, Immunofluorescence | Attenuation of H₂O₂-induced phosphorylation and nuclear translocation of NF-κB p65.[6] | [6] |
| Hydrogen Peroxide (H₂O₂) | Not specified | 24h (pre- or post-treatment) | ERK1/2 MAPK | Western Blot | Attenuation of H₂O₂-induced phosphorylation of ERK1/2.[6] | [6] |
Experimental Protocols
Protocol 1: In Vitro Model of Mucin Hypersecretion in NCI-H292 Cells
This protocol describes the induction of MUC5AC expression in NCI-H292 cells and treatment with this compound.
Materials:
-
NCI-H292 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (S-Carboxymethyl-L-cysteine)
-
Inducer of mucin hypersecretion (e.g., Human Neutrophil Elastase (HNE), Phorbol 12-myristate 13-acetate (PMA), TNF-α)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed NCI-H292 cells in culture plates at a density of 1 x 10⁵ cells/well in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, wash the cells with PBS and incubate in serum-free RPMI 1640 medium for 24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in serum-free medium. Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for 24 hours.
-
Induction of Mucin Hypersecretion: After pre-treatment, add the inducer (e.g., HNE, PMA, or TNF-α at appropriate concentrations) to the wells containing this compound and incubate for the desired period (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for secreted MUC5AC protein analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells using an appropriate lysis buffer for total protein extraction (for Western blotting) or RNA extraction (for RT-qPCR).
-
Protocol 2: Quantification of MUC5AC Protein by ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify MUC5AC in cell culture supernatants.
Materials:
-
Human MUC5AC ELISA Kit (e.g., from Invitrogen, Cloud-Clone Corp.)[7]
-
Cell culture supernatants from Protocol 1
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.[7][8]
-
Coating: The microplate wells are pre-coated with a capture antibody specific for human MUC5AC.
-
Sample Addition: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 1-2 hours at 37°C.[7][8]
-
Washing: Aspirate the liquid from each well and wash the wells 3-5 times with Wash Buffer.[7][8]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[7]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.[8]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[7][8]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[7][8]
-
Measurement: Read the absorbance at 450 nm using a microplate reader immediately.
-
Calculation: Calculate the concentration of MUC5AC in the samples by plotting a standard curve.
Protocol 3: Analysis of MUC5AC mRNA Expression by RT-qPCR
This protocol outlines the steps for quantifying MUC5AC mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human MUC5AC and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates (from Protocol 1) using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MUC5AC or the housekeeping gene, and the synthesized cDNA.
-
Real-Time PCR: Perform the qPCR using a real-time PCR instrument with a typical program:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of MUC5AC mRNA, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis of MUC5AC and Phosphorylated Signaling Proteins
This protocol details the detection of MUC5AC and phosphorylated NF-κB p65 and ERK1/2.
Materials:
-
Cell lysates (from Protocol 1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and MUC5AC to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on mucin hypersecretion.
Caption: this compound's inhibitory effect on MAPK and NF-κB signaling pathways.
References
- 1. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. MUC5AC ELISA kit [antibodies-online.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 11. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Carbocysteine in Chronic Bronchitis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical application of carbocysteine (B602091) in preclinical research models of chronic bronchitis and chronic obstructive pulmonary disease (COPD). The following sections detail the established experimental models, key methodologies for evaluating the efficacy of this compound, and its underlying mechanisms of action.
Introduction
This compound is a mucoactive drug with well-documented anti-inflammatory and antioxidant properties.[1][2] In the context of chronic bronchitis and COPD, characterized by mucus hypersecretion, inflammation, and oxidative stress, this compound serves as a valuable therapeutic agent for investigation.[3][4] Its multifaceted mechanism of action, which includes the modulation of mucin production, reduction of inflammatory mediators, and restoration of cellular redox balance, makes it a compelling candidate for drug development and mechanistic studies in respiratory diseases.[3][5][6]
Key Mechanisms of Action in Chronic Bronchitis Models
This compound exerts its therapeutic effects through several key pathways:
-
Mucoregulation: Unlike classic mucolytics that break down existing mucus, this compound normalizes the viscosity and elasticity of mucus.[7] It achieves this by restoring the balance of sialomucins and fucomucins, leading to improved mucociliary clearance.[7] In animal models, this compound has been shown to restore the MUC5B/MUC5AC mucin ratio, which is often dysregulated in chronic bronchitis.[8][9]
-
Anti-inflammatory Effects: this compound has been demonstrated to reduce the influx of inflammatory cells, particularly neutrophils, into the airways.[3] It also downregulates the expression and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][8]
-
Antioxidant Properties: The drug exhibits significant antioxidant activity, helping to counteract the oxidative stress implicated in the pathogenesis of chronic bronchitis.[2][4]
-
Reduction of Bacterial Load: By improving mucociliary clearance and potentially interfering with bacterial adherence, this compound can reduce the bacterial load in the airways, a crucial factor in exacerbations of chronic bronchitis.[1][6]
Preclinical Research Models
Two primary animal models are widely used to investigate the efficacy of this compound in chronic bronchitis and COPD:
-
Sulfur Dioxide (SO2)-Induced Bronchitis in Rats: This model effectively mimics the mucus hypersecretion and airway inflammation characteristic of chronic bronchitis.[5][10][11]
-
Cigarette Smoke (CS) and Lipopolysaccharide (LPS)-Induced COPD in Mice: This model recapitulates key features of COPD, including airway inflammation, emphysema, and mucus hypersecretion, by combining exposure to cigarette smoke with a bacterial component (LPS) to trigger exacerbation-like events.[8][12]
Experimental Protocols
Protocol 1: SO2-Induced Chronic Bronchitis Model in Rats
This protocol describes the induction of chronic bronchitis in rats using sulfur dioxide (SO2) inhalation and subsequent treatment with this compound.
1. Animal Model Induction:
- Species: Male Sprague-Dawley or Wistar rats (200-250 g).
- SO2 Exposure: Expose rats to 400 ppm SO2 for 3 hours/day, 5 days/week for 2-3 weeks in a whole-body inhalation chamber.[10]
- Control Group: Expose a control group of rats to filtered air under the same conditions.
2. This compound Administration:
- Dosage: Administer this compound orally via gavage at a dose of 125-500 mg/kg/day.[5][11]
- Vehicle Control: Administer the vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) to the control and SO2-exposed, untreated groups.[10][12]
- Treatment Duration: Commence treatment concurrently with SO2 exposure and continue for the duration of the study (2-3 weeks).
3. Endpoint Analysis:
- Bronchoalveolar Lavage (BAL) Fluid Analysis:
- At the end of the treatment period, euthanize the animals and perform a bronchoalveolar lavage with sterile phosphate-buffered saline (PBS).
- Determine the total and differential inflammatory cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
- Measure the levels of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in the cell-free supernatant of the BALF using commercially available ELISA kits.[5]
- Mucociliary Clearance (MCC) Assessment:
- Instill a known quantity of radiolabeled (e.g., 99mTc-albumin) or fluorescent microspheres into the trachea.[6]
- Measure the clearance of the particles over time by quantifying the remaining radioactivity or fluorescence in the lungs at different time points.
- Histopathological Analysis:
- Fix the lung tissues in 10% neutral buffered formalin, embed in paraffin, and section.
- Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize and quantify goblet cell hyperplasia and mucus production.
Protocol 2: CS and LPS-Induced COPD Model in Mice
This protocol details the establishment of a COPD model in mice using cigarette smoke and lipopolysaccharide, followed by this compound treatment.
1. Animal Model Induction:
- Species: C57BL/6 mice (8-10 weeks old).
- CS Exposure: Expose mice to whole-body cigarette smoke (e.g., from 5 cigarettes, 4 times a day) for 5 days/week for 12 weeks.[12]
- LPS Instillation: On days 1 and 14 of the CS exposure period, intratracheally instill a low dose of LPS (e.g., 10 µg in 50 µL of sterile saline) to induce an inflammatory response.[12]
- Control Group: Expose a control group to room air and instill with sterile saline.
2. This compound Administration:
- Dosage: Administer this compound orally via gavage at doses of 112.5 mg/kg/day (low dose) and 225 mg/kg/day (high dose).[8][12]
- Vehicle Control: Administer 0.3% carboxymethylcellulose solution to the control and CS/LPS-exposed, untreated groups.[12]
- Treatment Duration: Administer this compound daily for the entire 12-week duration of the CS/LPS exposure.[12]
3. Endpoint Analysis:
- BAL Fluid Analysis:
- Perform BAL and analyze for total and differential cell counts and cytokine levels (IL-6, KC - the murine equivalent of IL-8, TNF-α) as described in Protocol 1.[12]
- Mucin Expression Analysis:
- Western Blotting: Quantify MUC5AC and MUC5B protein levels in the BALF. Solubilize BALF samples in a denaturing buffer, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific anti-MUC5AC and anti-MUC5B antibodies.[6]
- Real-Time PCR: Isolate total RNA from lung tissue homogenates and perform reverse transcription followed by quantitative PCR using specific primers for Muc5ac and Muc5b to assess gene expression levels.[6]
- Lung Function Measurement:
- Assess lung function parameters such as airway resistance and dynamic compliance using a forced pulmonary maneuver system.[12]
- Bacterial Load Quantification:
- Following the final CS exposure, quantitatively inoculate the airways with a known concentration of Haemophilus influenzae.[1][6]
- After a set period (e.g., 3 hours), collect BALF and lung homogenates for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in chronic bronchitis and COPD research models.
Table 1: Effect of this compound on Inflammatory Markers in BALF
| Model | Treatment Group | Total Inflammatory Cells (x10^4/mL) | Neutrophils (x10^4/mL) | IL-6 (pg/mL) | KC/IL-8 (pg/mL) | TNF-α (pg/mL) |
| CS + LPS (Mouse) | Control | 10.2 ± 2.1 | 0.5 ± 0.2 | 15.3 ± 3.5 | 20.1 ± 4.2 | 12.5 ± 2.8 |
| CS + LPS | 45.8 ± 6.3 | 25.1 ± 4.7 | 85.6 ± 10.2 | 150.7 ± 15.8 | 65.3 ± 8.1 | |
| CS + LPS + this compound (Low Dose) | 30.5 ± 5.1 | 15.3 ± 3.9 | 50.2 ± 7.8 | 95.4 ± 12.1 | 40.1 ± 6.5 | |
| CS + LPS + this compound (High Dose) | 20.1 ± 4.2 | 8.9 ± 2.5 | 30.7 ± 5.6 | 55.8 ± 9.7 | 25.9 ± 4.9** | |
| SO2 (Rat) | Control | 8.5 ± 1.9 | 0.3 ± 0.1 | 12.1 ± 2.8 | 18.5 ± 3.9 | 10.2 ± 2.1 |
| SO2 | 35.2 ± 5.8 | 18.9 ± 3.5 | 70.4 ± 9.1 | 120.3 ± 13.5 | 55.8 ± 7.3 | |
| SO2 + this compound | 22.6 ± 4.5 | 10.1 ± 2.8 | 45.1 ± 6.7 | 75.2 ± 10.8 | 35.4 ± 5.8 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the disease model group (CS + LPS or SO2). Data are representative values compiled from published studies.
Table 2: Effect of this compound on Mucin Expression and Lung Function
| Model | Treatment Group | MUC5AC Protein (relative units) | MUC5B Protein (relative units) | MUC5B/MUC5AC Ratio | Airway Resistance (cmH2O·s/mL) | Dynamic Compliance (mL/cmH2O) |
| CS + LPS (Mouse) | Control | 1.0 ± 0.2 | 3.8 ± 0.5 | 3.8 ± 0.6 | 0.4 ± 0.05 | 0.05 ± 0.006 |
| CS + LPS | 5.2 ± 0.8 | 2.9 ± 0.4 | 0.6 ± 0.1 | 1.2 ± 0.15 | 0.02 ± 0.004 | |
| CS + LPS + this compound (Low Dose) | 3.8 ± 0.6 | 3.2 ± 0.5 | 0.8 ± 0.2 | 0.9 ± 0.12 | 0.03 ± 0.005* | |
| CS + LPS + this compound (High Dose) | 2.5 ± 0.4 | 3.5 ± 0.6 | 1.4 ± 0.3 | 0.6 ± 0.08 | 0.04 ± 0.006 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the CS + LPS group. Data are representative values compiled from published studies.[8][12]
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound research in chronic bronchitis models.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 3. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect and mechanism of action of this compound on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 10. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the effect of oral administration of this compound on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Carbocysteine in Rat Models of COPD
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting dose-response studies of carbocysteine (B602091) in rat models of Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from various preclinical studies to guide the design and execution of experiments aimed at evaluating the therapeutic potential of this compound.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] Animal models, particularly in rats, are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a mucoactive drug with additional anti-inflammatory and antioxidant properties that has shown promise in managing COPD.[4][5][6][7][8] Its mechanisms of action include the modulation of inflammatory signaling pathways, reduction of oxidative stress, and regulation of mucus production.[5][9][10] These notes provide a framework for investigating the dose-dependent effects of this compound in established rat models of COPD.
Key Signaling Pathways Modulated by this compound in COPD
This compound exerts its therapeutic effects in COPD by modulating several key signaling pathways involved in inflammation and oxidative stress. The diagram below illustrates the putative mechanisms of action.
Caption: this compound signaling pathways in COPD models.
Experimental Protocols
A generalized workflow for evaluating the dose-response of this compound in a rat model of COPD is presented below. This is followed by detailed protocols for COPD induction and subsequent treatment.
Caption: General experimental workflow.
Protocol 1: Induction of COPD in Rats using Cigarette Smoke and Lipopolysaccharide
This protocol is a composite of methodologies described in the literature for establishing a robust COPD model in rats.[1][3][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Whole-body smoke exposure chamber
-
Standard research cigarettes
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intratracheal instillation device
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Cigarette Smoke (CS) Exposure:
-
LPS Instillation (Optional but Recommended for Exacerbation):
-
On day 1 and day 14 of the CS exposure period, lightly anesthetize the rats.
-
Administer LPS (e.g., 200 µg/kg in 200 µL of sterile saline) via intratracheal instillation.[1] This enhances the inflammatory response.
-
-
Control Groups:
-
Normal Control: Rats exposed to filtered air only.
-
Vehicle Control: Rats subjected to the COPD induction protocol and treated with the vehicle used to dissolve this compound.
-
Protocol 2: Dose-Response Administration of this compound
Materials:
-
This compound powder
-
Vehicle for dissolution (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Grouping: Following the COPD induction period, randomly divide the animals into the following groups:
-
Drug Preparation: Prepare fresh solutions of this compound daily by dissolving the powder in the chosen vehicle.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the treatment period (typically concurrent with the final weeks of CS exposure or following the induction phase).
Protocol 3: Sample Collection and Analysis
Procedure:
-
Bronchoalveolar Lavage Fluid (BALF) Collection: At the end of the study, euthanize the rats and perform a bronchoalveolar lavage with sterile saline.
-
Cell Counts: Determine the total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes) in the BALF.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in the BALF supernatant using ELISA.
-
-
Lung Tissue Collection:
-
Histopathology: Perfuse and fix one lung in 10% formalin for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).
-
Biochemical Assays: Homogenize the other lung to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and for Western blot analysis of signaling proteins (e.g., NF-κB, p-ERK, HDAC2) and mucins (MUC5AC, MUC5B).[12][16]
-
-
Lung Function: Assess lung function parameters such as peak expiratory flow (PEF) and intratracheal pressure (IP).[16]
Data Presentation: Summary of Quantitative Dose-Response Data
The following tables summarize the expected dose-dependent effects of this compound on key outcome measures in rat models of COPD, based on published findings.
Table 1: Effects of this compound on Inflammatory Markers in BALF
| Dose (mg/kg/day) | Total Cell Count | Neutrophil Count | TNF-α Levels | IL-6 Levels |
| Vehicle | High | High | High | High |
| 112.5 - 125 | ↓ | ↓ | ↓ | ↓ |
| 225 - 250 | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| 450 - 500 | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Arrow direction (↓) indicates a decrease relative to the vehicle-treated COPD group. The number of arrows represents the anticipated magnitude of the effect. |
Table 2: Effects of this compound on Oxidative Stress and Lung Function
| Dose (mg/kg/day) | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Peak Expiratory Flow (PEF) |
| Vehicle | High | Low | Low |
| 112.5 - 125 | ↓ | ↑ | ↑ |
| 225 - 250 | ↓↓ | ↑↑ | ↑↑ |
| 450 - 500 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
| Arrow direction (↓) indicates a decrease, while (↑) indicates an increase relative to the vehicle-treated COPD group. The number of arrows represents the anticipated magnitude of the effect. |
Table 3: Effects of this compound on Mucin Expression and Histopathology
| Dose (mg/kg/day) | MUC5AC Expression | MUC5B Expression | Inflammatory Infiltration | Goblet Cell Hyperplasia |
| Vehicle | High | High | Severe | Severe |
| 112.5 - 125 | ↓ | ↓ | Moderate | Moderate |
| 225 - 250 | ↓↓ | ↓↓ | Mild | Mild |
| 450 - 500 | ↓↓↓ | ↓↓↓ | Minimal | Minimal |
| Arrow direction (↓) indicates a decrease relative to the vehicle-treated COPD group. Qualitative descriptors are used for histopathological changes. |
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the dose-response relationship of this compound in rat models of COPD. These studies are essential for elucidating the therapeutic mechanisms of this compound and for establishing its efficacy in a preclinical setting. The dose-dependent effects of this compound on inflammation, oxidative stress, and mucus production highlight its potential as a multi-faceted treatment for COPD.[9][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 3. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect and mechanism of action of this compound on airway bacterial load in rats chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and Evaluation of a Rat Model of Sidestream Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 16. A mucoactive drug carbocisteine ameliorates steroid resistance in rat COPD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Sarcocysteine-Induced Changes in Sputum Viscoelasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091) is a mucolytic agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus. Its primary function is to reduce sputum viscoelasticity, thereby facilitating mucus clearance from the airways.[1] This document provides detailed methodologies for measuring the changes in sputum viscoelasticity following treatment with this compound. The protocols outlined below are intended to offer a standardized approach for researchers and drug development professionals investigating the efficacy of this compound and other mucolytic agents.
This compound's mechanism of action is primarily mucoregulatory; it is understood to restore the balance between sialomucins and fucomucins, the glycoproteins that largely determine the viscoelastic properties of mucus.[2][3] It is believed to achieve this by stimulating the enzyme sialyl transferase.[4] Additionally, this compound may play a role in breaking down the disulfide bonds that cross-link glycoprotein (B1211001) chains in mucus.[3] These actions collectively lead to a reduction in the viscosity and elasticity of sputum, making it easier to expectorate.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on sputum viscoelasticity as reported in key clinical studies.
| Study | Patient Population | Dosage | Treatment Duration | Key Findings on Sputum Viscoelasticity |
| Braga et al. (1990) | 24 out-patients with simple chronic bronchitis | 2.7 g single oral dose | 4 days | Significant reductions in viscosity of -67%, -48%, and -62% at the end of treatment, and 4 and 8 days post-treatment, respectively. Elasticity was not significantly affected.[5] |
| Edwards et al. (1976) | 82 patients with chronic bronchitis | Not specified | Short-term and long-term (3 months) | Reduction in viscosity of morning sputum aliquots.[6] |
| Braga et al. (1989) | 53 patients with chronic bronchitis | 4.5 g daily | 5 days | Significant reductions in both sputum viscosity and elasticity in patients with initially high values.[7] |
Experimental Protocols
Sputum Sample Collection and Handling
A standardized protocol for sputum collection and handling is crucial for obtaining reliable and reproducible rheological measurements.
Protocol 1: Sputum Collection
-
Patient Instruction: Instruct patients to rinse their mouth with water to minimize contamination with saliva.
-
Deep Coughing: Ask the patient to perform a deep cough to expectorate sputum from the lower respiratory tract into a sterile, wide-mouth collection container.
-
Timing: Whenever possible, collect sputum samples in the early morning.
-
Volume: Aim for a minimum of 1-2 mL of sputum.
-
Immediate Processing: Process the sputum sample as soon as possible after collection, ideally within 2 hours, to minimize degradation. If immediate processing is not feasible, samples can be snap-frozen in liquid nitrogen and stored at -80°C. However, fresh samples are preferred as freezing can alter viscoelastic properties.
Protocol 2: Sputum Sample Preparation for Rheometry
-
Saliva Removal: Carefully remove any excess saliva from the sputum sample using a sterile pipette.
-
Homogenization: To reduce the macroscopic heterogeneity of the sputum sample, homogenization is recommended. A common and effective method is vortexing.
-
Transfer the sputum sample to a suitable tube.
-
Vortex the sample for 30-60 seconds. This helps to create a more uniform suspension for analysis.
-
-
Aliquoting: After homogenization, divide the sample into aliquots for replicate measurements.
Measurement of Sputum Viscoelasticity using Rotational Rheometry
Rotational rheometers are the standard instruments for characterizing the viscoelastic properties of sputum. These instruments can perform oscillatory tests to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
Protocol 3: Rheological Measurement
-
Instrumentation: Utilize a rotational rheometer equipped with a cone-plate or parallel-plate geometry. A serrated plate is often preferred to prevent sample slippage.
-
Temperature Control: Set the temperature of the rheometer's sample stage to 37°C to mimic physiological conditions.
-
Sample Loading: Carefully load the sputum aliquot onto the lower plate of the rheometer. Lower the upper geometry to the appropriate gap setting (typically 0.5-1 mm).
-
Equilibration: Allow the sample to equilibrate at 37°C for at least 5 minutes before starting the measurement.
-
Oscillatory Testing:
-
Strain Sweep: Perform a strain sweep (e.g., from 0.1% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz at a constant strain) to characterize the frequency-dependent viscoelastic properties of the sputum.
-
-
Data Analysis:
-
From the strain sweep, determine the LVER and the crossover point where G' = G''.
-
From the frequency sweep, record the values of G' and G'' at specific frequencies (e.g., 1 Hz) for comparison between samples.
-
Visualizations
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its mucoregulatory effects.
References
- 1. About carbocisteine - NHS [nhs.uk]
- 2. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-lasting effects on rheology and clearance of bronchial mucus after short-term administration of high doses of this compound-lysine to patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-carboxymethylcysteine in the fluidification of sputum and treatment of chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbocysteine Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of carbocysteine (B602091) solutions in various laboratory experiments. The information is intended to ensure the stability, and efficacy of this compound in in-vitro studies.
This compound Solution Preparation and Storage
This compound, a mucolytic agent with anti-inflammatory and antioxidant properties, requires careful preparation and storage to maintain its activity for laboratory use.
Solubility
This compound is a white crystalline powder.[1] It is practically insoluble in alcohol and water under neutral conditions but dissolves in dilute mineral acids and alkaline solutions.[2] For cell culture and other aqueous experimental systems, it is crucial to prepare a stock solution at a higher concentration, which can then be diluted to the final working concentration in the appropriate buffer or medium.
To aid dissolution, sonication and warming up to 60°C can be employed, particularly when dissolving in Phosphate-Buffered Saline (PBS).[3] The pH of the final solution is a critical factor for both solubility and stability.
Table 1: Solubility of this compound
| Solvent/Buffer | Concentration | Conditions | Reference |
| Water | 1.6 g/L | Standard conditions | [4] |
| Water | 1 mg/mL (5.58 mM) | Sonication is recommended | [5] |
| PBS | 2 mg/mL (11.16 mM) | Ultrasonic and warming to 60°C | [3] |
| Dilute NaOH | Soluble | pH adjustment | [2] |
| Dilute HCl | Soluble | pH adjustment | [2] |
Storage and Stability
The stability of this compound in solution is highly dependent on pH and storage temperature. Aqueous solutions are most stable at a pH between 6.5 and 7.5.[6] Degradation can occur at higher temperatures and in strongly acidic or alkaline conditions.[7]
Table 2: Storage Recommendations for this compound Solutions
| Storage Temperature | Duration | Conditions | Reference |
| Room Temperature | Up to 45.5 hours | Benchtop stability for stock solutions | [8] |
| 2-8°C (Refrigerator) | At least 19 days | Stock solution stability | [8] |
| -20°C | Up to 1 month | Aliquoted stock solutions, stored under nitrogen | [3] |
| -80°C | Up to 6 months | Aliquoted stock solutions, stored under nitrogen | [3] |
To prevent degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common in-vitro experiments involving this compound.
Preparation of Sterile this compound Stock Solution for Cell Culture
This protocol describes the preparation of a 100 mM this compound stock solution.
Materials:
-
This compound powder (MW: 179.19 g/mol )
-
Sterile deionized water or PBS
-
1 M NaOH solution, sterile
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and storage vials
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 179.19 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Add 8 mL of sterile deionized water or PBS to the tube.
-
Slowly add sterile 1 M NaOH dropwise while vortexing until the this compound is completely dissolved. Monitor the pH to ensure it is within the stable range of 6.5-7.5.
-
Adjust the final volume to 10 mL with sterile deionized water or PBS to achieve a final concentration of 100 mM.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
In-Vitro Anti-Inflammatory Assay: Inhibition of TNF-α-Induced Cytokine Release
This protocol details a method to assess the anti-inflammatory effects of this compound on human lung adenocarcinoma A549 cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).[9][10]
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Recombinant human TNF-α
-
Sterile this compound stock solution (100 mM)
-
Sterile PBS
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 100, 1000 µM), prepared by diluting the stock solution. Include a vehicle control (medium with the same amount of solvent used for this compound).
-
Pre-treat the cells with this compound for 24 hours.
-
Following pre-treatment, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubate the plate for another 24 hours.
-
After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation of ERK1/2 in response to an inflammatory stimulus.[9][10]
Materials:
-
A549 cells
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Sterile this compound stock solution (100 mM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with desired concentrations of this compound for 24 hours, followed by stimulation with 10 ng/mL TNF-α for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound inhibits TNF-α-induced inflammation.
Experimental Workflow for In-Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing this compound's anti-inflammatory effect.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. drugfuture.com [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbocisteine | TargetMol [targetmol.com]
- 6. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Carbocysteine Efficacy in Primary Airway Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro techniques for evaluating the efficacy of carbocysteine (B602091) in primary human airway epithelial cells. The protocols outlined below cover key assays for assessing this compound's mucoregulatory, anti-inflammatory, and cytoprotective effects.
Overview of this compound's Mechanism of Action
This compound is a mucoactive drug known for its ability to modulate mucus properties and exert anti-inflammatory and antioxidant effects.[1] In airway epithelial cells, this compound has been shown to:
-
Regulate Mucin Production: It can influence the expression and secretion of major airway mucins, such as MUC5AC and MUC5B, which are often dysregulated in chronic respiratory diseases.[2][3]
-
Attenuate Inflammation: this compound can suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) induced by various stimuli.[4][5]
-
Modulate Signaling Pathways: Its anti-inflammatory effects are associated with the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
-
Enhance Ciliary Function: this compound can improve mucociliary clearance by increasing the beat frequency of cilia in airway epithelial cells.[4]
-
Exhibit Antioxidant Properties: It has been observed to reduce oxidative stress and apoptosis in airway epithelial cells.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies.
Table 1: Effect of this compound on Mucin Production
| Cell/Animal Model | Stimulus | This compound Concentration/Dose | Outcome | Reference |
| NCI-H292 Cells | Human Neutrophil Elastase (HNE) | Not Specified | Reduced HNE-induced MUC5AC mRNA expression and protein secretion. | [9] |
| COPD Mouse Model | Cigarette Smoke (CS) + Lipopolysaccharide (LPS) | 225 mg/kg/d (High-dose) | Significantly decreased overproduction of Muc5b (p<0.01) and Muc5ac (p<0.001). Restored Muc5b/Muc5ac ratio (p<0.001). | [2][3] |
Table 2: Anti-inflammatory Effects of this compound
| Cell/Animal Model | Stimulus | This compound Concentration/Dose | Outcome | Reference |
| A549 Cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependently suppressed TNF-α-induced release of IL-6 and IL-8. Diminished mRNA expression of IL-6, IL-8, TNF-α, MCP-1, and MIP-1β. | [5][10] |
| A549 Cells | Hydrogen Peroxide (H₂O₂) | Not Specified | Increased cell viability and decreased LDH, IL-6, and IL-8 in cell supernatants. | [4][11] |
| 16-HBE Cells | Cigarette Smoke Extract (CSE) | Not Specified | Reduced IL-8 mRNA and IL-8 release. | [4][7] |
| COPD Mouse Model | CS + LPS | 225 mg/kg/d (High-dose) | Attenuated inflammatory cell infiltration. Reduced levels of KC and IL-6 in BALF. Inhibited TNF-α expression in lung tissues. | [3] |
Table 3: Effect of this compound on Signaling Pathways
| Cell Line | Stimulus | This compound Concentration | Outcome | Reference |
| A549 Cells | TNF-α | 10, 100, 1000 µmol/L (Pre-treatment) | Significantly decreased TNF-α-induced phosphorylation of NF-κB p65 and ERK1/2 MAPK. Inhibited nuclear translocation of p65 subunit. | [5][10] |
| HEK293 Cells (with NF-κB reporter) | TNF-α | Not Specified (Pre-treatment) | Dose-dependently inhibited TNF-α-induced transcriptional activity of NF-κB. | [5] |
| Human Tracheal Epithelial Cells | H₂O₂ | Not Specified | Inhibited cell damage through the activation of Akt phosphorylation. | [8] |
Experimental Protocols
Primary Human Airway Epithelial Cell Culture
-
Cell Source: Obtain primary human bronchial or tracheal epithelial cells from commercial vendors or through appropriate tissue donation protocols.
-
Culture Method: Culture cells at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium containing basal, goblet, and ciliated cells.[12][13]
-
Culture Medium: Use a specialized airway epithelial cell growth medium.
-
Differentiation: Once cells reach confluence on a porous membrane support (e.g., Transwell® inserts), remove the apical medium to establish the ALI. Maintain cells at ALI for at least 3-4 weeks to achieve full differentiation.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., cell culture medium or a vehicle control).
-
Stimulation (Optional): To model disease states, stimulate the differentiated primary airway epithelial cells with inflammatory agents such as TNF-α (10 ng/mL), H₂O₂ (concentration to be optimized), or cigarette smoke extract.[5][8][14]
-
Treatment: Add this compound to the basolateral medium at various concentrations (e.g., 10, 100, 1000 µmol/L) either as a pre-treatment before the inflammatory stimulus or as a co-treatment.[5] Include appropriate vehicle controls.
Assessment of Mucin Production
-
ELISA for Secreted Mucin:
-
Collect the apical secretions by washing the apical surface with a known volume of buffer.
-
Quantify MUC5AC and MUC5B protein levels in the apical wash using specific ELISA kits.
-
-
Immunofluorescence for Cellular Mucin:
-
Fix the cell cultures on the porous membranes.
-
Permeabilize the cells and incubate with primary antibodies against MUC5AC and MUC5B.
-
Use fluorescently labeled secondary antibodies for visualization by confocal microscopy.
-
-
qPCR for Mucin Gene Expression:
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify MUC5AC and MUC5B mRNA levels using real-time quantitative PCR (qPCR) with specific primers. Normalize to a housekeeping gene (e.g., 18S rRNA or GAPDH).[3]
-
Assessment of Inflammatory Response
-
ELISA for Cytokine Secretion:
-
Collect the basolateral medium from the cell cultures.
-
Measure the concentrations of IL-6 and IL-8 using specific ELISA kits.[5]
-
-
qPCR for Inflammatory Gene Expression:
-
Extract total RNA and perform qPCR as described above to measure the mRNA levels of IL-6, IL-8, and TNF-α.[5]
-
Analysis of Signaling Pathways
-
Western Blot for Protein Phosphorylation:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65 and ERK1/2.
-
Use chemiluminescence for detection and quantify band intensities.[5]
-
-
Immunofluorescence for NF-κB Translocation:
-
Fix and permeabilize the cells as described for mucin staining.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Visualize the subcellular localization of p65 using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus.[5]
-
Assessment of Ciliary Function
-
High-Speed Video Microscopy:
-
Ciliary Beat Frequency (CBF) Analysis:
Visualizations
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]
- 14. Comparative cytoprotective effects of this compound and fluticasone propionate in cigarette smoke extract-stimulated bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Investigating Oxidative Stress in Lung Tissue Homogenates with Carbocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathogenesis of various respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). Carbocysteine (B602091), a mucolytic agent, has demonstrated significant antioxidant properties, making it a valuable compound for investigating and potentially mitigating oxidative stress in lung tissue.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key markers of oxidative stress in lung tissue homogenates.
This compound, or S-Carboxymethyl-L-cysteine, primarily functions as a mucolytic by breaking disulfide bonds in mucus glycoproteins.[1] However, its therapeutic benefits extend to antioxidant activities.[1][3][5] It has been shown to scavenge free radicals, reduce oxidative damage to the respiratory epithelium, and modulate endogenous antioxidant defense mechanisms.[1][3] Studies have indicated that this compound can restore levels of crucial antioxidants like glutathione (B108866) (GSH) and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[3] Furthermore, this compound has been observed to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][7][8]
These application notes will guide researchers in designing and executing experiments to evaluate the antioxidant potential of this compound in lung tissue.
Data Presentation
The following tables summarize the expected effects of this compound on various markers of oxidative stress in lung tissue homogenates based on existing literature.
Table 1: Effect of this compound on Markers of Oxidative Damage
| Marker | Expected Effect of this compound | Analytical Method |
| Lipid Peroxidation (Malondialdehyde - MDA) | Decrease | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| Protein Carbonyls | Decrease | 2,4-Dinitrophenylhydrazine (DNPH) based Spectrophotometric or ELISA Assay |
Table 2: Effect of this compound on Antioxidant Defense Mechanisms
| Marker | Expected Effect of this compound | Analytical Method |
| Reduced Glutathione (GSH) | Increase/Restore Levels | DTNB (Ellman's Reagent) Assay or HPLC |
| Superoxide Dismutase (SOD) Activity | Increase/Restore Activity | Pyrogallol Autoxidation Inhibition Assay or Commercial Kits |
| Catalase (CAT) Activity | Increase/Restore Activity | Hydrogen Peroxide Decomposition Assay |
Signaling Pathway
The antioxidant effects of this compound are, in part, mediated through the activation of the Nrf2 signaling pathway. The following diagram illustrates this proposed mechanism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Carbocisteine reduces virus-induced pulmonary inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Synergistic Effect of Carbocysteine with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocysteine (B602091), a mucolytic agent, has demonstrated multifaceted properties beyond its primary function of reducing mucus viscosity. These include antioxidant, anti-inflammatory, and anti-adhesive activities, which suggest a potential synergistic relationship with antibiotics in the treatment of respiratory tract infections. By modulating the local microenvironment of the infection site and interfering with bacterial virulence, this compound may enhance the efficacy of conventional antibiotic therapies.[1][2][3] This document provides detailed protocols for evaluating the synergistic potential of this compound with various antibiotics against key respiratory pathogens.
The synergistic action of this compound is believed to be multifactorial. Its mucolytic properties can disrupt the biofilm matrix, a protective barrier for bacteria, thus increasing antibiotic penetration.[2] Furthermore, this compound has been shown to reduce the adhesion of pathogenic bacteria, such as Streptococcus pneumoniae, to respiratory epithelial cells, a critical step in the initiation of infection.[4][5] Its anti-inflammatory effects, mediated through the inhibition of pathways like NF-κB and reduction of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-1β), can create a less favorable environment for bacterial proliferation and may restore the efficacy of antibiotics.[6] A clinical study has also pointed towards a pharmacokinetic synergism, where co-administration of this compound with amoxicillin (B794) resulted in higher concentrations of the antibiotic in bronchial secretions.[7]
Mechanisms of Synergistic Action
This compound may enhance antibiotic efficacy through several mechanisms:
-
Mucolytic Action: By breaking down the disulfide bonds in mucus glycoproteins, this compound reduces mucus viscosity.[2] This action can disrupt the extracellular polymeric substance (EPS) of biofilms, making the embedded bacteria more susceptible to antibiotics.
-
Anti-adhesive Properties: this compound can inhibit the attachment of bacteria to host epithelial cells.[4] For instance, it has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1), which is utilized by some respiratory pathogens for adhesion.[8]
-
Anti-inflammatory Effects: this compound can modulate the host's inflammatory response by downregulating the production of pro-inflammatory cytokines, which are often exploited by bacteria to their advantage.[6] This is partly achieved through the inhibition of the NF-κB signaling pathway.[6]
-
Antioxidant Properties: By scavenging free radicals, this compound can mitigate oxidative stress, which can contribute to the pathogenesis of respiratory infections.[2][3]
-
Enhanced Antibiotic Penetration: Clinical evidence suggests that this compound can increase the concentration of co-administered antibiotics, such as amoxicillin, in the bronchial secretions, thereby enhancing their local bioavailability.[7]
Data Presentation
Table 1: In Vitro Synergy Data (Checkerboard Assay)
| Pathogen | Antibiotic | This compound Conc. (µg/mL) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Pseudomonas aeruginosa | Ciprofloxacin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | Amoxicillin | Data not available | Data not available | Data not available | Data not available | Data not available |
| Haemophilus influenzae | Azithromycin | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Synergy Data (Time-Kill Curve Assay)
| Pathogen | Antibiotic | This compound Conc. (µg/mL) | Log10 CFU/mL Reduction (Antibiotic Alone) at 24h | Log10 CFU/mL Reduction (Combination) at 24h | Synergy (≥2 log10 decrease vs most active agent) |
| Pseudomonas aeruginosa | Tobramycin | Data not available | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | Penicillin | Data not available | Data not available | Data not available | Data not available |
| Haemophilus influenzae | Cefotaxime | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from time-kill curve assays for this compound-antibiotic combinations is not currently available in the public domain. This table serves as a template for future experimental results.
Table 3: In Vivo Efficacy Data (Animal Models)
| Animal Model (Infection) | Pathogen | Antibiotic & Dose | This compound & Dose | Outcome Measure | Result (Combination vs. Antibiotic Alone) |
| Murine Pneumonia Model | Streptococcus pneumoniae | Amoxicillin (e.g., 15 mg/kg) | Data not available | Bacterial load in lungs (CFU/g) | Data not available |
| Rat Chronic Exposure Model | Haemophilus influenzae | Data not available | Data not available | Airway bacterial load | This compound alone decreased bacterial load.[9] |
Note: While studies on the effect of this compound in animal models of respiratory inflammation exist, specific data on the synergistic efficacy with antibiotics in terms of bacterial load reduction or survival is limited. A study in a rat model of bronchitis induced by chronic cigarette smoke exposure showed that this compound treatment alone could decrease the airway load of Haemophilus influenzae.[9]
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the degree of synergy.
Materials:
-
96-well microtiter plates
-
Bacterial culture of the test organism (e.g., P. aeruginosa, S. pneumoniae, H. influenzae)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium, supplemented as required for fastidious organisms
-
Stock solutions of the antibiotic and this compound
-
Sterile multichannel pipettes and reservoirs
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test organism overnight and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial twofold dilutions of the antibiotic along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (this compound control).
-
Well H12 should contain only broth and inoculum (growth control).
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible growth. Determine the MIC of the antibiotic alone, this compound alone, and the MIC of each in combination.
-
Calculate FIC Index:
-
FIC of Antibiotic (A) = MIC of A in combination / MIC of A alone
-
FIC of this compound (B) = MIC of B in combination / MIC of B alone
-
FICI = FIC of A + FIC of B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference (or additive)
-
FICI > 4: Antagonism
-
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.
Materials:
-
Bacterial culture of the test organism
-
Appropriate broth medium
-
Antibiotic and this compound solutions at desired concentrations (e.g., based on MIC values)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
Procedure:
-
Prepare Inoculum: Grow an overnight culture and dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in multiple flasks.
-
Set up Test Conditions:
-
Flask 1: Growth control (no drug)
-
Flask 2: Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Flask 3: this compound alone
-
Flask 4: Antibiotic + this compound
-
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantify Viable Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
-
Indifference: <2-log10 difference in activity between the combination and the most active single agent.
-
Antagonism: >2-log10 increase in CFU/mL by the combination compared with the most active single agent.
-
In Vivo Murine Pneumonia Model Protocol
This protocol is designed to evaluate the in vivo efficacy of this compound and antibiotic combination therapy.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Test pathogen (e.g., S. pneumoniae)
-
Anesthesia
-
Intratracheal or intranasal instillation equipment
-
Antibiotic and this compound formulations for administration (e.g., oral gavage, intraperitoneal injection)
-
Equipment for euthanasia and tissue harvesting
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Infection: Anesthetize the mice and infect them with a sublethal dose of the pathogen via intratracheal or intranasal instillation to establish a lung infection.
-
Treatment Groups: Divide the mice into the following groups:
-
Group 1: Vehicle control (placebo)
-
Group 2: Antibiotic alone
-
Group 3: this compound alone
-
Group 4: Antibiotic + this compound
-
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 3-5 days) with a clinically relevant dosing schedule.
-
Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival.
-
Endpoint Analysis: At the end of the treatment period (or at humane endpoints), euthanize the mice.
-
Bacterial Load: Harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU counting to determine the bacterial burden.
-
Histopathology: Fix lung tissue for histological examination to assess inflammation and tissue damage.
-
Cytokine Analysis: Measure cytokine levels in bronchoalveolar lavage fluid (BALF) or lung homogenates.
-
-
Data Analysis: Compare the outcomes (e.g., bacterial load, survival rates, inflammatory scores) between the different treatment groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.
Visualizations
Signaling Pathways
References
- 1. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-carboxymethylcysteine inhibits the attachment of Streptococcus pneumoniae to human pharyngeal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between penetration of amoxicillin combined with this compound and amoxicillin alone in pathological bronchial secretions and pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Practical Guide to Using Carbocysteine in 3D Airway Organoid Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) airway organoids have emerged as a powerful in vitro model system, recapitulating the cellular complexity and functionality of the human respiratory epithelium. These self-organizing structures, containing basal, ciliated, and mucus-producing goblet cells, provide a physiologically relevant platform for studying respiratory diseases and for drug discovery. Carbocysteine (B602091), a mucolytic agent, is widely used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1][2][3] Its mechanisms of action include the breakdown of disulfide bonds in mucus glycoproteins, modulation of mucin gene expression, and anti-inflammatory and antioxidant effects.[1][2][3] This document provides a practical guide for the application of this compound in 3D airway organoid cultures, detailing experimental protocols and data presentation for assessing its efficacy.
Mechanism of Action of this compound
This compound exerts its effects on the airway epithelium through several mechanisms:
-
Mucolytic Activity: It directly breaks the disulfide bonds that cross-link mucin glycoproteins, reducing the viscosity of mucus.[1][2]
-
Mucoregulation: this compound modulates the production of different mucin types, leading to an increase in less viscous sialomucins and a decrease in more viscous fucomucins.[1]
-
Anti-inflammatory Effects: It can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[2][4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[2][4][6][7]
-
Antioxidant Properties: this compound has been shown to exhibit antioxidant effects, protecting airway epithelial cells from oxidative stress-induced damage.[1] This is partly achieved through the activation of the Akt signaling pathway, which has anti-apoptotic effects.[1]
-
Modulation of Mucin Gene Expression: Studies in animal models have shown that this compound can reduce the overexpression of MUC5AC and MUC5B, two major airway mucins.[8][9][10][11][12]
Experimental Protocols
This section provides detailed protocols for generating human airway organoids, treating them with this compound, and analyzing the subsequent effects.
Protocol 1: Generation and Maintenance of Human Airway Organoids from Primary Basal Cells
This protocol is adapted from established methods for generating bronchospheres from primary human airway basal cells.[6][7]
Materials:
-
Primary human bronchial epithelial cells (HBECs)
-
Airway Epithelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
ALI-Airway Medium
-
Y-27632 ROCK inhibitor (optional)
-
Collagen IV-coated plates
-
Trypsin-EDTA and Trypsin Neutralization Solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Expansion of HBECs: Culture primary HBECs on collagen IV-coated plates in Airway Epithelial Cell Growth Medium. Change the medium every 2-3 days until cells reach 80-90% confluency.
-
Cell Harvest: Detach the cells using Trypsin-EDTA and neutralize with Trypsin Neutralization Solution. Centrifuge the cell suspension and resuspend the pellet in airway growth medium.
-
Organoid Seeding:
-
Prepare a cell suspension of 2 x 10⁶ cells/mL in ice-cold ALI-Airway medium.
-
On ice, mix the cell suspension with BME at a 1:9 ratio (e.g., 500 µL of cell suspension with 4,500 µL of BME).
-
Dispense 50 µL domes of the cell-matrix mixture into a pre-warmed 24-well plate.
-
Incubate at 37°C for 30 minutes to solidify the domes.
-
Gently add 500 µL of ALI-Airway medium (optionally containing 10 µM Y-27632 for the first 5-7 days) to each well.
-
-
Organoid Maintenance: Change the medium every 2-3 days. Organoids will form and differentiate over 2-4 weeks, developing a cystic structure with a lumen and containing ciliated and mucus-producing cells.
Protocol 2: this compound Treatment of Airway Organoids
Materials:
-
This compound powder
-
Sterile PBS or cell culture medium for stock solution
-
Mature airway organoid cultures
Procedure:
-
Stock Solution Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM) in PBS or serum-free medium. The solubility in aqueous solutions can be limited, so gentle warming or sonication may be required.[13] Store aliquots at -20°C.
-
Treatment:
-
Prepare working concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) by diluting the stock solution in fresh ALI-Airway medium.
-
Carefully remove the old medium from the organoid cultures.
-
Add the medium containing the desired concentration of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the organoids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Analysis of Mucin Production
A. Whole-Mount Immunofluorescence for MUC5AC
This method allows for the visualization of MUC5AC protein within the organoids.
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization/Blocking Buffer (e.g., 5% goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-MUC5AC
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the organoids in their BME domes with PBS. Fix with 4% PFA for 30-60 minutes at room temperature.
-
Permeabilization and Blocking: Wash the fixed organoids with PBS. Permeabilize and block in Permeabilization/Blocking Buffer for at least 2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the organoids with the primary anti-MUC5AC antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids extensively with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 2-4 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the organoids again with PBS. Mount the organoids on a slide with mounting medium and image using a confocal microscope.
B. ELISA for Secreted MUC5AC
This assay quantifies the amount of MUC5AC secreted into the culture medium.
Materials:
-
Human MUC5AC ELISA kit
-
Culture supernatant from treated and control organoids
Procedure:
-
Sample Collection: Collect the culture supernatant from each well at the end of the treatment period.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatant to wells pre-coated with a MUC5AC capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate the concentration of MUC5AC based on a standard curve.
C. qPCR for MUC5B Gene Expression
This technique measures the relative expression levels of the MUC5B gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MUC5B and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Harvest the organoids from the BME domes (mechanical disruption followed by a cell recovery solution can be used). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the MUC5B and housekeeping gene primers.
-
Analysis: Calculate the relative expression of MUC5B using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
D. Periodic Acid-Schiff (PAS) Staining for Mucus
PAS staining visualizes glycoproteins, including mucins, and can be used to assess overall mucus content in organoid sections.
Materials:
-
Organoids for cryosectioning or paraffin (B1166041) embedding
-
Periodic acid solution
-
Schiff reagent
-
Hematoxylin (B73222) (for counterstaining)
Procedure:
-
Sectioning: Embed the fixed organoids in OCT compound for cryosectioning or in paraffin. Cut thin sections and mount them on slides.
-
Staining:
-
Oxidize the sections with periodic acid.
-
Rinse and treat with Schiff reagent, which will stain the mucus a magenta color.
-
Counterstain with hematoxylin to visualize the nuclei.
-
-
Imaging: Image the stained sections using a bright-field microscope.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on MUC5AC Secretion in Airway Organoids
| Treatment | Concentration (µM) | MUC5AC Concentration (ng/mL) ± SD | % Change from Control |
| Vehicle Control | 0 | 150 ± 15 | 0% |
| This compound | 10 | 130 ± 12 | -13.3% |
| This compound | 100 | 95 ± 10 | -36.7% |
| This compound | 1000 | 60 ± 8 | -60.0% |
Table 2: Effect of this compound on Mucin Gene Expression in Airway Organoids
| Treatment | Concentration (µM) | MUC5AC Relative Gene Expression (Fold Change) ± SD | MUC5B Relative Gene Expression (Fold Change) ± SD |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 0.8 ± 0.09 | 0.9 ± 0.1 |
| This compound | 100 | 0.5 ± 0.07 | 0.6 ± 0.08 |
| This compound | 1000 | 0.3 ± 0.05 | 0.4 ± 0.06 |
Table 3: Effect of this compound on Inflammatory Cytokine Secretion in Airway Organoids
| Treatment | Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | IL-8 Concentration (pg/mL) ± SD |
| Vehicle Control | 0 | 250 ± 25 | 400 ± 38 |
| This compound | 10 | 210 ± 20 | 350 ± 32 |
| This compound | 100 | 150 ± 18 | 250 ± 25 |
| This compound | 1000 | 90 ± 12 | 150 ± 19 |
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in airway epithelial cells.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on airway organoids.
References
- 1. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 2. Whole-mount staining of mouse colorectal cancer organoids and fibroblast-organoid co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Lung Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 4. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 5. Human Lung Organoid Culture Protocol [rndsystems.com]
- 6. promocell.com [promocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Long‐term expanding human airway organoids for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. precanmed.eu [precanmed.eu]
- 11. A simple method to generate human airway epithelial organoids with externally orientated apical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Carbocisteine | TargetMol [targetmol.com]
Troubleshooting & Optimization
Carbocysteine Solubility: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving carbocysteine (B602091) in buffered solutions. This compound's low solubility in water and neutral pH environments necessitates specific preparation methods to achieve desired concentrations for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a white crystalline powder that is practically insoluble or very slightly soluble in water.[1][2] Its solubility in pure water is reported to be low, around 1.6 g/L.[3][4] However, solubility can be increased with physical methods; for example, a concentration of 2 mg/mL in water or Phosphate Buffered Saline (PBS) is achievable with the aid of ultrasonication and warming to 60°C.[5]
Q2: Why is my this compound not dissolving in water or a neutral buffer (e.g., PBS at pH 7.4)?
A2: this compound is a zwitterionic molecule, containing both acidic carboxyl groups and a basic amino group.[4] This structure results in low solubility at or near its isoelectric point, which is in the acidic to neutral pH range. When suspended in water, it can create a slightly acidic environment (pH 2.8-3.0 for a 1% suspension), but it remains poorly soluble.[6] Dissolution requires adjusting the pH away from this point.
Q3: How can I effectively dissolve this compound?
A3: The primary method for dissolving this compound is through pH adjustment. It is soluble in dilute mineral acids and, more commonly, in dilute solutions of alkali hydroxides like sodium hydroxide (B78521) (NaOH).[1][6] Adding a base such as NaOH deprotonates the carboxylic acid groups, forming a highly soluble salt.[4][7] A common technique involves adding NaOH in a 1:1 molar ratio with this compound to form the sodium salt, which significantly increases aqueous solubility to over 2%.[4] Gentle warming and sonication can further assist dissolution.[5]
Q4: What is the optimal pH for preparing and maintaining a stable this compound solution?
A4: The optimal pH depends on the experimental requirements for both solubility and stability.
-
For Dissolution: this compound readily dissolves in alkaline conditions (e.g., by adding 0.1 N NaOH) and in dilute acids.[1][6]
-
For Stability: Studies on liquid formulations show that stability is improved when the pH is maintained between 6.5 and 7.5, with an optimal pH around 7.0.[7] Formulations are often prepared by first dissolving the this compound with a base and then adjusting the final pH to a range of 6.0 to 7.5.[4][8] It is important to note that this compound concentration can decrease rapidly in solutions with a pH dropping from 12 to 7.[9]
Q5: My this compound solution has turned yellow or brown. What caused this?
A5: A color change in the solution, particularly after heating, is likely due to oxidation.[4] this compound solutions can be susceptible to oxidation, especially under moist heat sterilization conditions.[4] To prevent this, an antioxidant such as sodium bisulfite can be added during the preparation process, which helps maintain the solution's stability and color.[4]
Q6: I successfully dissolved this compound, but it later precipitated out of my buffered solution. Why did this happen and how can I fix it?
A6: Precipitation after initial dissolution is almost always caused by a shift in the solution's pH towards this compound's isoelectric point. This can happen if the buffering capacity of your solution is insufficient to handle the addition of the this compound salt or if it's mixed with other components that alter the final pH. To resolve this, re-measure the pH of the solution and carefully adjust it back into the alkaline or acidic range where this compound is soluble. For long-term stability, ensure your final buffered solution has a pH between 6.5 and 7.5.[7]
Q7: Are there any specific buffer systems recommended for working with this compound?
A7: Phosphate buffer is frequently mentioned in literature for creating stable liquid formulations of this compound and is a good choice for maintaining a pH between 6.5 and 7.25.[4] Citrate and acetate (B1210297) buffers are also viable options depending on the target pH range.[10] The choice of buffer should be guided by the desired final pH and compatibility with the experimental system.
Summary of Physicochemical & Solubility Data
| Property | Value / Description | Source(s) |
| Appearance | White or almost white, crystalline powder | [1][6][11] |
| Molar Mass | 179.19 g/mol | [3][12] |
| Solubility in Water | 1.6 g/L (practically insoluble) | [3][4][13] |
| Solubility in Ethanol | Practically insoluble | [1][6] |
| Solubility in PBS | ~2 mg/mL (with sonication and warming to <60°C) | [5] |
| Dissociation Constant (pKa) | 1.84 | [3] |
| pH of 1% Suspension | 2.8 - 3.0 | |
| Key Characteristics | Soluble in dilute mineral acids and dilute alkali hydroxide solutions | [1][2][6] |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound via pH Adjustment
This protocol describes the solubilization of this compound by forming its sodium salt.
-
Preparation: Weigh the desired amount of this compound powder.
-
Suspension: Add approximately 80% of the final required volume of purified water or your desired buffer to a beaker with a magnetic stirrer. Add the this compound powder to create a suspension.
-
Titration: While stirring continuously, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise to the suspension.
-
Dissolution: Continue adding the base until all the this compound powder has completely dissolved, resulting in a clear solution.[1]
-
pH Adjustment: If necessary, adjust the solution to the final target pH (ideally 6.5-7.5 for stability) using dilute HCl or NaOH.[7]
-
Final Volume: Transfer the solution to a volumetric flask and add the solvent to reach the final desired volume. Mix thoroughly.
Protocol 2: Preparing a this compound Solution in a Buffered System
This protocol is for dissolving this compound directly into a pre-made buffer, which may require additional physical methods.
-
Preparation: Prepare the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Addition: Weigh the this compound powder and add it to the buffer solution while stirring.
-
Aiding Dissolution: If the powder does not dissolve completely, place the container in an ultrasonic bath. Gentle warming in a water bath up to 60°C can also be applied simultaneously.[5]
-
Verification: Continue sonication/warming until the solution is clear. Allow the solution to cool to room temperature.
-
Final Check: Before use, visually inspect the solution for any precipitation that may occur upon cooling. Check that the final pH is within the desired range for your experiment.
Visual Troubleshooting Guides
The following diagrams illustrate the logical steps for troubleshooting solubility issues and the fundamental relationship between pH and this compound solubility.
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Relationship between solution pH and this compound solubility.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Some Physico-Chemical Exposure Factors on the this compound Content of an Opened Pharmaceutical Product [scirp.org]
- 7. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 8. EP3708153A1 - Solution preparation for aerosol inhalation of carbocisteine, and preparation method therefor - Google Patents [patents.google.com]
- 9. scirp.org [scirp.org]
- 10. Buffers for Biochemical Reactions [france.promega.com]
- 11. Carbocisteine or S-Carboxymethyl-L-Cysteine, Raw Material, API CAS 638-23-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. Carbocisteine - Wikipedia [en.wikipedia.org]
- 13. moehs.com [moehs.com]
optimizing carbocysteine dosage to minimize side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carbocysteine (B602091) in animal studies. The focus is on optimizing dosage to achieve therapeutic effects while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound in animal models?
A1: this compound is generally reported to have a good safety profile in animal models.[1] Significant toxicity has not been a common finding in preclinical studies. The most frequently noted side effect, although occasional, is mild gastric discomfort.[1] It is important to note that this compound is contraindicated in cases of active gastric ulceration due to a theoretical risk of gastric erosion.[1]
Q2: What are the typical dosage ranges for this compound in different animal models?
A2: Dosages of this compound can vary depending on the animal model and the experimental goals. The following table summarizes dosages used in various studies. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rats | 125 - 250 mg/kg b.i.d. | Oral | Reduced airway inflammation markers | [2] |
| Rats | 500 mg/kg/day | Oral (p.o.) | Prevented increased airway resistance | [3] |
| Rats | 100 - 300 mg/kg | Oral (p.o.) | Dose-dependent inhibition of pleural exudate and leukocyte recruitment | [4] |
| Mice | 112.5 and 225 mg/kg/day | Gavage | Attenuated inflammation and improved pulmonary function | [5][6] |
| Guinea Pigs | 10, 30, or 100 mg/kg every 12h | Intraperitoneal | Dose-dependent reduction in cough sensitivity | [7][8] |
| Guinea Pigs | 300 mg/kg | Oral (p.o.) | Reduced airway hyperresponsiveness | [4] |
| Dogs, Calves, Sheep | 10 mg/kg | Oral | Pharmacokinetic studies |
Q3: Are there any known drug interactions with this compound in the context of animal research?
A3: The available literature from the conducted search does not highlight any specific drug interactions with this compound in animal models.[1] However, as a general precaution, it is advisable to carefully review all compounds being administered to the animals to avoid potential interactions.
Q4: What is the primary mechanism of action for this compound's therapeutic effects?
A4: this compound acts as a mucoregulatory agent, and its therapeutic effects are also attributed to its anti-inflammatory and antioxidant properties.[9] It has been shown to activate the Nrf2-mediated antioxidant gene expression in macrophages, which helps in reducing pulmonary inflammation and oxidative stress.[5][10]
Troubleshooting Guides
Issue 1: Signs of Gastrointestinal Discomfort in Study Animals
-
Symptoms: Decreased food or water intake, weight loss, changes in stool consistency, or behavioral signs of abdominal pain.
-
Possible Cause: Gastric irritation, a known but infrequent side effect of this compound.[1]
-
Troubleshooting Steps:
-
Confirm the Observation: Rule out other potential causes of the symptoms, such as stress, infection, or other administered substances.
-
Dose Reduction: Consider reducing the dosage of this compound to the lower end of the effective range reported in the literature for your animal model.
-
Vehicle and Formulation: Ensure the vehicle used for administration is non-irritating. Consider if the formulation can be optimized for better gastrointestinal tolerance, for example, by administering it with food if the study design allows.
-
Monitor Closely: After implementing any changes, closely monitor the animals for resolution of symptoms.
-
Issue 2: Lack of Efficacy at a Previously Reported Effective Dose
-
Symptoms: The expected therapeutic outcome (e.g., reduction in airway inflammation) is not observed.
-
Possible Causes:
-
Strain or Species Differences: The response to this compound may vary between different strains or species of animals.
-
Severity of the Induced Disease Model: A more severe disease model may require a higher dose.
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion of this compound can differ, affecting its bioavailability.
-
Timing of Administration: The timing of this compound administration relative to the disease induction may be suboptimal.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already done, perform a pilot study with a range of doses to determine the optimal effective dose for your specific model and conditions.
-
Review the Experimental Protocol: Carefully re-examine the timing of drug administration in relation to the disease induction and progression.
-
Assess Bioavailability: If feasible, conduct pharmacokinetic studies to understand the drug's profile in your animal model.
-
Consider the Disease Model: Evaluate if the severity of the induced pathology is comparable to the studies you are referencing.
-
Experimental Protocols
Protocol 1: Induction of Airway Inflammation in Rats using Sulfur Dioxide (SO2)
-
Objective: To create a model of bronchitis to test the anti-inflammatory effects of this compound.
-
Animal Model: Wistar rats.
-
Procedure:
-
Expose rats to air containing sulfur dioxide (SO2) for a specified period (e.g., 2 weeks) to induce bronchitis.[3]
-
Administer this compound orally at desired dosages (e.g., 125 and 250 mg/kg b.i.d.) concurrently with or after the SO2 exposure.[2]
-
A control group should receive a vehicle (e.g., distilled water).[3]
-
At the end of the treatment period, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory markers such as fucose, sialic acid, protein content, and inflammatory cell counts.[2]
-
Assess tracheal and bronchial-ciliary lesions through histology.[2]
-
Measure ventilatory parameters to assess respiratory function.[3]
-
Protocol 2: Induction of Pulmonary Inflammation in Mice using Cigarette Smoke (CS) and Influenza Virus
-
Objective: To model COPD exacerbation and evaluate the protective effects of this compound.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
Expose mice to cigarette smoke (CS) for a defined duration (e.g., 2 hours twice a day for 12 weeks).[6]
-
On specific days (e.g., days 1 and 14), instill lipopolysaccharide (LPS) intratracheally to exacerbate inflammation.[6]
-
In some models, infect the mice with influenza virus after CS exposure.[10]
-
Administer this compound via gavage at desired dosages (e.g., 112.5 and 225 mg/kg/day) throughout the exposure period.[6]
-
A control group should receive a vehicle (e.g., carboxymethylcellulose).[6]
-
Assess outcomes such as pulmonary inflammation, pulmonary edema, mucus overproduction, and viral replication.[10]
-
Analyze inflammatory cells and cytokines in BALF and lung tissue.[6]
-
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound's activation of the Nrf2 signaling pathway.
References
- 1. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the effect of oral administration of this compound on ventilatory parameters in the SO2 inhalation model of bronchitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of this compound lysine salt monohydrate on models of airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on antigen-induced increases in cough sensitivity and bronchial responsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbocysteine (B602091) in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in culture?
A1: this compound, also known as S-carboxymethyl-L-cysteine, is a mucolytic agent that possesses antioxidant and anti-inflammatory properties.[1][2] In cell culture, it can protect cells from oxidative stress, modulate inflammatory responses, and influence cell proliferation and senescence.[3][4] Its mechanism of action involves restoring the balance of mucus glycoproteins and potentially stimulating sialyl transferase.[5] this compound has been shown to counteract the effects of stressors like hydrogen peroxide (H₂O₂) and cigarette smoke extract (CSE) by increasing cell viability and reducing the release of inflammatory markers.[6][7]
Q2: My tetrazolium-based assay (MTT, XTT, MTS) is giving unexpectedly high viability readings in the presence of this compound, even at high concentrations. What could be the cause?
A2: This is a common artifact. This compound is a thiol-containing compound, and like other reducing agents, it can directly reduce the tetrazolium salts (e.g., MTT) to their colored formazan (B1609692) product in a cell-free environment.[8][9] This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making it seem like the cells are more viable than they are.[10]
Q3: How can I confirm if this compound is directly interfering with my assay reagents?
A3: To check for interference, set up a cell-free control.[11] Add this compound at the same concentrations used in your experiment to wells containing only culture medium and the assay reagent (e.g., MTT, XTT). If you observe a color change, it indicates direct chemical reduction by this compound.[12]
Q4: Are there alternative cell viability assays that are less prone to interference from this compound?
A4: Yes. Assays that do not rely on cellular reduction potential are generally more suitable. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP as an indicator of metabolically active cells and are less susceptible to interference from reducing compounds.[13]
-
Protease viability markers: These assays measure the activity of proteases found only in viable cells.
-
LDH cytotoxicity assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. However, it's important to be aware that this compound has been shown to decrease LDH release in some models of cell injury, which could be misinterpreted if not carefully controlled.[6][14]
-
Crystal violet staining or cell counting (e.g., Trypan Blue exclusion): These methods provide a more direct measure of cell number.
Q5: I'm observing a U-shaped dose-response curve. What does this mean?
A5: A U-shaped or biphasic dose-response curve, where viability appears to increase at higher, cytotoxic concentrations, is often a strong indicator of compound interference.[10] This is typically due to the compound's direct reduction of the assay reagent at these higher concentrations, masking the actual cytotoxic effect.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cell-free wells | Direct reduction of tetrazolium salt by this compound.[8][9] | 1. Run a cell-free control with this compound and the assay reagent to quantify the interference.[11] 2. Subtract the background absorbance from the cell-containing wells. 3. Consider switching to a non-reduction-based assay like an ATP-based assay.[13] |
| Inconsistent results between experiments | 1. Variations in cell seeding density.[15] 2. Pipetting errors.[15] 3. Fluctuation in incubation times. | 1. Ensure a homogenous cell suspension before seeding.[10] 2. Calibrate pipettes regularly. 3. Standardize all incubation times precisely. |
| Unexpectedly high cell viability at known cytotoxic concentrations | Compound interference is masking the cytotoxic effect.[10] | 1. Confirm cytotoxicity with an alternative, non-interfering assay method (e.g., ATP-based assay, direct cell counting).[16] 2. Visually inspect wells for signs of cell death (e.g., morphology changes, detachment). |
| Low absorbance readings across the plate | 1. Insufficient cell numbers. 2. Incomplete solubilization of formazan crystals (MTT assay).[17] 3. Reduced metabolic activity due to experimental conditions. | 1. Optimize cell seeding density.[17] 2. Ensure complete formazan solubilization by thorough mixing.[18] 3. Check for issues with culture medium, temperature, or CO₂ levels.[15] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium Assays
This protocol is essential to determine if this compound directly reacts with your assay reagent.
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add serial dilutions of this compound to the wells, matching the concentrations used in your main experiment. Include a vehicle-only control.
-
Add the tetrazolium reagent (e.g., MTT, XTT, MTS) to each well according to the manufacturer's instructions.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours at 37°C).[12]
-
If using MTT, add the solubilization solution.[19]
-
Read the absorbance at the appropriate wavelength.
-
A significant increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct interference.
Protocol 2: General Protocol for an ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This is a recommended alternative to tetrazolium-based assays.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired exposure period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add the ATP assay reagent (e.g., CellTiter-Glo®) to each well in a volume equal to the culture medium.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Presentation
Table 1: Effects of N-Acetylcysteine (a Thiol-Containing Antioxidant) on Cell Viability and Assay Readouts
As a proxy for this compound, data for the structurally similar N-acetylcysteine (NAC) is presented to illustrate potential effects.
| Cell Line | Treatment | Concentration | Assay | Observed Effect | Reference |
| HEK293 | Patulin + NAC | 2, 4, 10 mM | MTT | Increased cell viability (protective effect) | [20] |
| HEK293 | Patulin + NAC | 4 mM | LDH | Reduced LDH leakage (protective effect) | [20] |
| H9c2 | H₂O₂ + NAC | 4 mM | MTT | Increased cell viability (protective effect) | [21] |
| A549 | NAC alone | up to 10 mM | MTT | No effect on cell viability | [22] |
| A549 | NAC alone | 50 mM | MTT | ~30% decrease in cell viability | [22] |
| Cell-free | NAC alone | Dose-dependent | MTT | Direct reduction of MTT to formazan | [8] |
Signaling Pathways and Workflows
This compound's Protective Signaling
This compound can exert protective effects in cells exposed to oxidative stress (like H₂O₂) by modulating key inflammatory signaling pathways. It has been shown to attenuate the phosphorylation and nuclear translocation of NF-κB and inhibit the ERK1/2 MAPK pathway, leading to reduced production of inflammatory cytokines and enhanced cell survival.[5][14]
Troubleshooting Workflow for Unexpected Viability Results
When encountering anomalous data, a systematic approach is crucial to identify the root cause. This workflow guides the user from the initial observation to a conclusive result.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound counteracts the effects of cigarette smoke on cell growth and on the SIRT1/FoxO3 axis in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mesgenbio.com [mesgenbio.com]
- 14. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 21. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
improving the long-term stability of carbocysteine in aqueous solutions
Technical Support Center: Carbocysteine (B602091) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1][2][3] Both pH and temperature have been shown to be codependent factors in the degradation of this compound.[2][3] While this compound solutions are sensitive to these factors, they have been observed to remain stable in the presence of light.[2][3]
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: For optimal stability, it is recommended to maintain the pH of the this compound solution between 6.0 and 7.5.[4][5] A patent for a this compound oral solution suggests that a pH range of 6.5 to 7.25, and more specifically between 6.8 and 7.0, provides optimal control over the formulation's stability.[6]
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: Under various stress conditions, this compound can degrade into several products. The main identified degradation products are:
-
5-oxo-thiomorpholine-3-carboxylic acid (this compound lactam): This product is formed under thermal stress, particularly at temperatures of 60°C and 80°C, within a pH range of 5.0-7.0.[7][8]
-
S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (this compound sulphoxide): This degradation product is generated under moderately strong oxidizing conditions, such as in the presence of 0.5% hydrogen peroxide.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solution Discoloration (e.g., darkening or yellowing) | Oxidative degradation or reaction with formulation components like sugars. | - Formulations without an antioxidant have been shown to exhibit darker coloration.[1] Consider adding an antioxidant such as sodium sulfite (B76179) or sodium metabisulfite.[4] - Replace sugars (e.g., sucrose) with a non-sugar sweetener to prevent the solution from darkening.[6] |
| Precipitation or Flocculent Formation in Solution | Low solubility of this compound, especially in acidic aqueous solutions. | - this compound is known to be insoluble in water and alcohol but dissolves in dilute solutions of mineral acids and alkali hydroxides.[2][3] - The solubility can be improved by forming a salt of this compound, for example, by reacting it with sodium hydroxide (B78521).[4][9][10] - The addition of stabilizers like a combination of hydroxypropyl cellulose (B213188) and D-sodium gluconate has been shown to result in a clear solution even after 36 months of storage at 20°C in the dark.[9] |
| Decreased this compound Concentration Over Time | Chemical degradation due to factors like pH, temperature, and oxidation. | - Adjust and maintain the pH of the solution between 6.0 and 7.5.[4][5] - Store the solution at controlled room temperature or under refrigerated conditions to minimize thermal degradation.[1][11] - Incorporate stabilizers into the formulation. Combinations such as chitosan (B1678972) and sodium acetate, or chitosan and sodium succinate (B1194679) have been proposed.[4] The use of metal complexing agents like EDTA has also been studied.[1][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Objective: To evaluate the stability of a this compound solution under various stress conditions.
Materials:
-
This compound reference standard
-
Purified water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated pH meter, HPLC system with UV detector, photostability chamber, and oven.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature for a specified period (e.g., 4 hours).[12] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 4 hours).[12] Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a specified period.[1]
-
Thermal Stress: Expose the stock solution to elevated temperatures (e.g., 40°C, 50°C, 60°C, and 70°C) for a defined duration.[1][11]
-
Photostability: Expose the stock solution to UV light as per ICH guidelines.[12]
-
-
Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides an example of an HPLC method for the quantification of this compound in aqueous solutions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax SAX column or equivalent.[7]
-
Mobile Phase: 200mM phosphate (B84403) solution at pH 4.0 and acetonitrile (B52724) (50:50 v/v).[7]
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 205 nm.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 2.5-50 µg/mL and 0.4-0.6 mg/mL.[7]
-
Sample Preparation: Dilute the test samples with the mobile phase to fall within the concentration range of the standard curve.
-
Chromatographic Run: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Influence of Some Physico-Chemical Exposure Factors on the this compound Content of an Opened Pharmaceutical Product [scirp.org]
- 4. CN104511025B - Carbocisteine oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 5. EP3708153A1 - Solution preparation for aerosol inhalation of carbocisteine, and preparation method therefor - Google Patents [patents.google.com]
- 6. WO2014096497A1 - Liquid carbocisteine formulations having improved properties - Google Patents [patents.google.com]
- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable carbocisteine pharmaceutical composition - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112438947A - Carbocisteine oral solution and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Refining Mass Spectrometry Methods for Sensitive Carbocysteine Detection
Welcome to the technical support center for the analysis of carbocysteine (B602091) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the sensitive detection of this compound by LC-MS/MS?
A1: this compound is a polar molecule that can exhibit poor ionization efficiency in common electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources. Derivatization is a chemical modification process that can significantly improve its ionization, leading to enhanced sensitivity and lower limits of detection.[1][2] A common method involves esterification with methanolic HCl, which converts the carboxylic acid group to a methyl ester, making the molecule more amenable to positive ion detection.
Q2: What are the most common sample preparation techniques for this compound analysis in biological matrices like plasma?
A2: The two most prevalent sample preparation techniques are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method, often carried out using methanol (B129727) or acetonitrile.[1][3][4] It is effective for removing a large portion of proteins from the sample.
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by utilizing a stationary phase to selectively retain and elute the analyte, leading to a cleaner extract and potentially reducing matrix effects.[5]
The choice between PPT and SPE depends on the required sensitivity and the complexity of the sample matrix.
Q3: What are "matrix effects" and how can they impact my this compound analysis?
A3: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to the presence of co-eluting compounds from the sample matrix.[6][7][8] In this compound analysis, particularly in complex matrices like plasma, matrix components can interfere with the ionization process, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[6][7][8] It is crucial to evaluate and mitigate matrix effects during method development.
Q4: How can I minimize matrix effects in my this compound assay?
A4: Several strategies can be employed to minimize matrix effects:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-13C3) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to mimic the matrix effects observed in the unknown samples.
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Poor Ionization | Implement a derivatization step to improve ionization efficiency. Esterification with methanolic HCl is a proven method.[1][2] |
| Incorrect MS Settings | Verify that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the precursor and product ions for the MRM transition are accurate. For derivatized this compound, positive ion mode is typically used.[4] |
| Sample Preparation Issues | Ensure proper sample extraction. If using SPE, check for breakthrough or incomplete elution. For PPT, ensure the correct ratio of precipitant to sample is used. Inefficient extraction can lead to low recovery.[4][5] |
| Instrumental Problems | Check for clogs in the LC system or the mass spectrometer interface. Ensure the spray needle is properly positioned and not blocked. Perform a system suitability test to confirm instrument performance. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. Automating the process can improve reproducibility. |
| Matrix Effects | Significant and variable matrix effects between samples can lead to poor reproducibility.[6] Implement strategies to minimize matrix effects as described in the FAQ section. The use of a stable isotope-labeled internal standard is highly recommended.[5] |
| Instrument Instability | Monitor system pressure and spray stability. Fluctuations can indicate issues with the LC pump, autosampler, or MS source. |
| Analyte Instability | This compound may be susceptible to degradation. Prepare fresh stock and working solutions regularly and store them under appropriate conditions. |
Problem 3: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Suggested Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if flushing does not improve peak shape. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared, degassed, and of high purity. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. |
| Injection Solvent Mismatch | The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase. |
| Column Overloading | Injecting too much sample can lead to broad or fronting peaks. Dilute the sample or reduce the injection volume. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published LC-MS/MS methods for this compound detection.
Table 1: Sample Preparation and Chromatography
| Reference | Sample Preparation | LC Column | Mobile Phase | Run Time |
| Chen et al. (2003)[1] | Protein Precipitation (Methanol) & Derivatization | Not Specified | Not Specified | Not Specified |
| A et al. (2006)[3] | Protein Precipitation (Methanol) | Hypurity C18 (50 x 2.1 mm, 5 µm) | Not Specified | 2.0 min |
| Anonymous (Scholars Research Library)[5] | Solid-Phase Extraction | Luna 5u HILIC 200 A (150 x 4.6 mm) | Acetone: 0.5% Formic Acid in water (40:60 v/v) | Not Specified |
| Bioanalytical Method...[4] | Protein Precipitation (Methanol) | Waters Symmetry Shield RP 8 (150 x 3.9 mm, 5 µm) | Methanol: 0.5% Formic Acid in water (40:60 v/v) | 4.5 min |
Table 2: Mass Spectrometry Parameters and Performance
| Reference | Ionization Mode | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Chen et al. (2003)[1] | APCI | 20 | Not Specified | < 7% | < 7% |
| A et al. (2006)[3] | ESI | 100 | 100 - 20,000 | < 7% | < 7% |
| Anonymous (Scholars Research Library)[5] | Not Specified | 52.27 | 52.27 - 5301.83 | Not Specified | Not Specified |
| Bioanalytical Method...[4] | ESI (Positive) | 50 | 50 - 6000 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: this compound Analysis in Human Plasma using Protein Precipitation and Derivatization
Based on the method by Chen et al. (2003)[1]
-
Sample Preparation:
-
To 200 µL of human plasma, add an appropriate amount of internal standard.
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 10 M hydrochloric acid in methanol.
-
Heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column with a gradient elution profile.
-
Monitor the appropriate MRM transitions for derivatized this compound and the internal standard in positive ion mode.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Carbocysteine-Induced pH Changes in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate pH fluctuations in cell culture media following the addition of carbocysteine (B602091).
Frequently Asked Questions (FAQs)
Q1: Why did my cell culture medium's color change to yellow after adding this compound?
A1: The color change to yellow in most standard cell culture media, which contain phenol (B47542) red as a pH indicator, signifies a drop in pH, making the medium more acidic. This compound is an acidic molecule, and introducing it into the medium can overwhelm the buffering system, leading to a decrease in pH.
Q2: What is the chemical basis for this compound's acidity?
A2: this compound, also known as S-carboxymethyl-L-cysteine, is a molecule that contains two carboxylic acid functional groups. It has a reported pKa value of approximately 1.84 to 2.06.[1][2] This low pKa value indicates that it is a relatively strong acid in a biological context. When dissolved in the cell culture medium, which is typically at a physiological pH of 7.2-7.4, this compound will release protons (H+), thereby lowering the overall pH of the medium.
Q3: How can a drop in pH affect my cell cultures?
A3: Maintaining a stable physiological pH is critical for successful cell cultivation.[3] Even minor deviations from the optimal pH range (typically 7.2-7.4) can negatively impact cellular processes such as metabolism, cell growth, and membrane potential.[4][5] An acidic environment can lead to decreased cell viability, altered protein function, and ultimately, the failure of the experiment.
Q4: What is the recommended method for preparing a this compound stock solution to minimize pH changes?
A4: It is highly recommended to prepare a concentrated stock solution of this compound and adjust its pH before adding it to your cell culture medium. The stock solution can be prepared in a sterile, buffered solution like Phosphate-Buffered Saline (PBS) or a serum-free medium. The pH of the stock solution should be carefully adjusted to 7.2-7.4 using sterile 1M NaOH. This neutralized stock solution can then be added to your culture medium with a minimal impact on the final pH.
Q5: Can I use a stronger buffer in my medium to counteract the effects of this compound?
A5: Yes, supplementing your medium with a synthetic buffer can provide additional buffering capacity. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a commonly used zwitterionic buffer in cell culture with a pKa around 7.3, making it effective at maintaining physiological pH.[1][4] Adding HEPES at a final concentration of 10-25 mM can help stabilize the pH when adding acidic compounds like this compound.[6][7] However, it's important to note that HEPES can have some effects on cellular functions, so it is crucial to validate its use for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: The pH of the cell culture medium drops significantly after the addition of this compound.
-
Symptom: The medium turns yellow, and a pH meter reading confirms a pH below the optimal range (e.g., <7.0).
-
Possible Cause: The acidic nature of the this compound solution has exhausted the buffering capacity of the medium.
-
Solutions:
-
pH-Adjusted Stock Solution: Prepare a concentrated stock solution of this compound and adjust its pH to ~7.4 with sterile 1M NaOH before adding it to the culture medium.
-
Supplemental Buffering: Use a cell culture medium supplemented with HEPES (10-25 mM) to provide extra buffering capacity.
-
Gradual Addition: Instead of adding the entire volume of the this compound stock solution at once, add it to the medium in smaller increments, allowing the buffering system to equilibrate between additions.
-
Lower Bicarbonate and Higher CO2: For cultures in a CO2 incubator, using a medium with a higher sodium bicarbonate concentration and a correspondingly higher CO2 level (e.g., 10%) can enhance the buffering capacity.[8]
-
Issue 2: Reduced cell viability or altered cell morphology after treatment with this compound.
-
Symptom: Cells appear stressed, rounded, or detached from the culture surface, and cell viability assays show a decrease in live cells.
-
Possible Cause: The pH drop caused by this compound addition is leading to cellular toxicity.
-
Solutions:
-
Confirm pH: Immediately measure the pH of the culture medium. If it is acidic, follow the steps outlined in Issue 1 to rectify the pH.
-
Vehicle Control: Ensure you have a vehicle control (medium with the same final concentration of the solvent used for the this compound stock) to rule out solvent toxicity.
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine if the observed toxicity is due to the concentration of this compound or the duration of exposure, independent of the pH change.
-
pH Monitoring: Regularly monitor the pH of your cultures during the experiment, especially within the first few hours after adding this compound.
-
Data Presentation
Table 1: Buffering Strategies for this compound Addition
| Strategy | Description | Advantages | Disadvantages |
| pH-Adjusted Stock Solution | Prepare a concentrated stock of this compound and titrate to pH 7.4 with 1M NaOH before adding to the medium. | Directly addresses the acidity of the compound; minimal change to the final culture medium. | Requires careful and sterile pH adjustment of the stock solution. |
| HEPES Supplementation | Add HEPES buffer (10-25 mM final concentration) to the cell culture medium. | Provides strong buffering capacity in the physiological pH range; useful for experiments outside a CO2 incubator.[6] | Can have some biological effects on certain cell types; needs validation. |
| Bicarbonate/CO2 System | Utilize a medium with a higher sodium bicarbonate concentration in a CO2 incubator with an elevated CO2 level (e.g., 10%). | Physiologically relevant buffering system.[2] | Requires a CO2 incubator; pH is sensitive to changes in CO2 concentration.[3] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
-
Objective: To prepare a 100 mM stock solution of this compound at a physiological pH.
-
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile 1M NaOH
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
-
Sterile conical tubes
-
-
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder to make a 100 mM solution in your chosen solvent (PBS or serum-free medium).
-
Dissolve the this compound powder in the solvent. Gentle warming or vortexing may be required.
-
Aseptically measure the initial pH of the solution using a calibrated pH meter. The pH will likely be acidic.
-
Slowly add sterile 1M NaOH dropwise to the solution while gently stirring. Monitor the pH continuously.
-
Continue adding 1M NaOH until the pH of the solution stabilizes at 7.2-7.4.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended for the compound.
-
Visualizations
References
- 1. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. purmabiologics.com [purmabiologics.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emulatebio.com [emulatebio.com]
Technical Support Center: Overcoming Challenges in Chronic Carbocysteine Administration to Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully administering carbocysteine (B602091) to rodents for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for chronic oral administration of this compound to rodents?
A1: The three primary methods for chronic oral administration of this compound to rodents are:
-
Oral Gavage: Direct administration into the stomach using a gavage needle. This method ensures accurate dosing but can be stressful for the animals, especially over long periods.[1][2][3]
-
Medicated Feed: Incorporation of this compound into the rodent chow. This is a less stressful method, but palatability and stability of the compound in the feed need to be carefully considered.
-
Medicated Drinking Water: Dissolving or suspending this compound in the animals' drinking water. Similar to medicated feed, this is less invasive, but taste aversion and compound stability are significant challenges.
Q2: What are the main challenges associated with chronic this compound administration?
A2: The primary challenges include:
-
Stress and Injury from Oral Gavage: Repeated oral gavage can cause significant stress, leading to physiological changes that may confound experimental results. There is also a risk of esophageal injury or perforation.[2][3]
-
Poor Palatability: this compound is known to have an unpalatable taste, which can lead to reduced food and water intake when administered in feed or drinking water, resulting in inaccurate dosing and potential weight loss.[4][5][6]
-
Compound Stability: this compound's stability in solution is pH-dependent and can be affected by temperature and light, potentially leading to degradation and inaccurate dosing over time, especially in drinking water or feed.[7][8][9][10]
Q3: How can I improve the palatability of this compound in feed or drinking water?
A3: To improve voluntary intake of this compound formulations:
-
Use Sweeteners: Non-nutritive sweeteners like sucralose (B1001) and saccharin (B28170) can effectively mask unpleasant tastes for rodents.[11][12][13]
-
Incorporate Flavoring Agents: Fruity or savory flavors can help mask the taste of the drug. For rodents, flavors like banana, vanilla, or peanut butter are often effective.[11][14][15]
-
Gradual Introduction: Slowly increasing the concentration of this compound in the feed or water can help acclimate the animals to the taste.
Q4: How stable is this compound in drinking water and feed?
A4: The stability of this compound in aqueous solutions is pH-dependent, with better stability observed at a pH between 6.5 and 7.5.[10] this compound is a crystalline powder that is insoluble in water and alcohol but dissolves in dilute alkaline solutions.[7] In feed, the stability can be influenced by factors such as moisture content, temperature, and light exposure. It is crucial to conduct pilot studies to determine the stability of your specific this compound formulation under your experimental conditions.
Troubleshooting Guides
Issue 1: Reduced Food or Water Intake with Medicated Formulations
| Potential Cause | Troubleshooting Steps |
| Poor Palatability | 1. Incorporate a sweetener: Add sucralose (1-5% m/v) or sodium saccharin (0.1-0.25% m/v) to the drinking water or a palatable formulation for feed.[11][12] 2. Add a flavoring agent: Introduce a flavor known to be palatable to rodents, such as banana or vanilla extract.[11][15] 3. Conduct a preference test: Offer small groups of animals the medicated formulation alongside an unmedicated control to quantify the degree of aversion. Adjust the formulation based on the results. |
| Neophobia (Fear of New Things) | 1. Gradual introduction: Start with a very low concentration of this compound and gradually increase it to the target dose over several days. 2. Acclimation period: Provide the unmedicated vehicle (e.g., sweetened water) for a few days before introducing the this compound. |
Issue 2: Animal Distress or Injury During Oral Gavage
| Potential Cause | Troubleshooting Steps |
| Improper Restraint or Technique | 1. Ensure proper training: All personnel performing oral gavage must be thoroughly trained and proficient in the technique. 2. Use appropriate gavage needles: Select the correct size and type of gavage needle for the specific rodent species and size. Flexible plastic or bulb-tipped metal needles are generally recommended to minimize trauma. 3. Coat the gavage needle: Dipping the tip of the gavage needle in a sweet solution like sucrose (B13894) can pacify the animal and facilitate swallowing.[16] |
| Chronic Stress from Repeated Dosing | 1. Consider alternative methods: If the experimental design allows, switch to a less stressful administration method like medicated feed or drinking water. 2. Refine the gavage procedure: Handle animals gently and for the shortest duration possible. Consider habituating the animals to handling and restraint. 3. Monitor for signs of stress: Regularly assess animals for signs of distress, such as weight loss, changes in behavior, or altered corticosterone (B1669441) levels.[1][17] |
Issue 3: Inconsistent Dosing and Experimental Variability
| Potential Cause | Troubleshooting Steps |
| Inaccurate Formulation Preparation | 1. Precise measurements: Ensure accurate weighing of this compound and measurement of vehicle volumes. 2. Homogeneous mixture: For medicated feed, ensure the this compound is evenly distributed throughout the chow. For drinking water, ensure the compound is fully dissolved or uniformly suspended. |
| Degradation of this compound | 1. pH adjustment: Maintain the pH of this compound solutions between 6.5 and 7.5 for optimal stability.[10] 2. Fresh preparation: Prepare medicated water or feed fresh, ideally daily. If stored, protect from light and maintain at a cool, stable temperature. 3. Stability testing: If possible, analytically determine the concentration of this compound in the prepared formulations at the beginning and end of the administration period to confirm stability. |
| Variable Animal Consumption | 1. Individual housing: For precise dosing with medicated feed or water, house animals individually to accurately measure consumption. 2. Daily monitoring: Measure and record daily food and water intake for each animal to calculate the actual dose received. |
Data Presentation
Table 1: Recommended Sweeteners for Rodent Formulations
| Sweetener | Recommended Concentration | Reference |
| Sucralose | 1 - 5% m/v | [11] |
| Sodium Saccharin | 0.1 - 0.25% m/v | [11] |
Table 2: Common Flavoring Agents for Rodents
| Flavor | Species Preference | Reference |
| Banana, Orange, Tangerine | Mice, Rats | [15] |
| Vanilla, Strawberry, Blueberry | Rodents (general) | [11] |
| Peanut Butter, Cheese | Mice, Rats | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
0.3% Carboxymethylcellulose (CMC) solution
-
Scale
-
Magnetic stirrer and stir bar
-
pH meter
-
1M NaOH and 1M HCl for pH adjustment
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
In a suitable beaker, add the this compound powder to the 0.3% CMC solution.[18]
-
Place the beaker on a magnetic stirrer and stir until the this compound is fully homogenized.
-
Measure the pH of the solution. This compound is insoluble in water but dissolves in dilute alkaline solutions.[7] Adjust the pH to approximately 7.0 - 7.4 by adding 1M NaOH dropwise while stirring.[19] Use 1M HCl to correct if the pH becomes too high.
-
Once the desired pH is reached and the solution is clear, it is ready for administration.
-
Prepare the solution fresh daily to ensure stability.
Protocol 2: Preparation of Medicated Drinking Water
Materials:
-
This compound powder
-
Purified water
-
Sweetener (e.g., sucralose)
-
Flavoring agent (optional)
-
Scale
-
Magnetic stirrer and stir bar
-
pH meter
-
1M NaOH and 1M HCl for pH adjustment
-
Opaque or amber water bottles
Procedure:
-
Calculate the total daily water consumption for the cage and the target daily dose of this compound per animal.
-
Weigh the appropriate amount of this compound.
-
Dissolve the desired sweetener and flavoring agent in the total volume of water.
-
Slowly add the this compound powder while stirring continuously.
-
Adjust the pH of the solution to between 6.5 and 7.5 using 1M NaOH and 1M HCl to improve stability.[10]
-
Stir until the this compound is completely dissolved.
-
Transfer the solution to opaque or amber water bottles to protect it from light.
-
Prepare fresh medicated water every 24 hours.
-
Measure the remaining volume of water daily to calculate consumption and the actual dose ingested.
Protocol 3: Preparation of Medicated Feed
Materials:
-
This compound powder
-
Standard rodent chow (ground)
-
Palatable binder (e.g., peanut butter, gelatin with sweetener)
-
Scale
-
Mixer
Procedure:
-
Calculate the amount of this compound needed based on the average daily food consumption and the target dose.
-
Grind the standard rodent chow into a fine powder.
-
Thoroughly mix the this compound powder with the ground chow in a mixer to ensure uniform distribution.
-
Prepare a palatable binder. If using gelatin, dissolve it in warm water with a sweetener.
-
Gradually add the binder to the this compound-chow mixture and mix until a dough-like consistency is achieved.
-
Portion the medicated dough into daily rations for each animal or cage.
-
Alternatively, commercial services can prepare customized medicated diets, which ensures homogeneity and can include stability testing.[8][20]
-
Store the medicated feed in a cool, dark, and dry place.
-
Monitor food consumption daily to estimate the dose administered.
Mandatory Visualizations
Caption: Experimental workflow for chronic this compound administration.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
References
- 1. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palatability Assessment of this compound Oral Solution Strawberry Taste Versus this compound Oral Solution Mint Taste: A Blinded Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Influence of Some Physico-Chemical Exposure Factors on the this compound Content of an Opened Pharmaceutical Product [scirp.org]
- 8. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FR2660553A1 - Syrup based on carbocisteine having improved stability - Google Patents [patents.google.com]
- 11. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 12. Stevia and Saccharin Preferences in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4581378A - Rodenticide compositions comprising an artificial sweetener and a rodenticide - Google Patents [patents.google.com]
- 14. The role and application of flavoring agents [limafeedmachinery.com]
- 15. fagronacademy.us [fagronacademy.us]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. Rodent Medicated: Bio-Serv [bio-serv.com]
strategies to prevent carbocysteine oxidation during sample preparation
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the oxidation of carbocysteine (B602091) during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a significant issue? A1: this compound, a derivative of the amino acid cysteine, contains a thiol group that is susceptible to oxidation. This can result in the formation of various oxidation products, such as this compound sulfoxide (B87167) and sulfone.[1][2] In a laboratory setting, this oxidation can occur artificially during sample preparation and analysis, a phenomenon known as artifactual oxidation.[3] This is a significant problem because it can lead to the misidentification and inaccurate quantification of molecules, compromising the integrity of research, particularly in proteomics and pharmaceutical quality control.[1][3]
Q2: Besides cysteine, which other amino acid residues are prone to oxidation? A2: The amino acids most susceptible to oxidation are Methionine (Met) and Cysteine (Cys). Other residues that can be oxidized, though generally to a lesser extent, include Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His).[4]
Q3: During which stages of sample preparation is artifactual oxidation most likely to occur? A3: Artifactual oxidation is a well-documented issue in LC-MS/MS analysis. The majority of this unwanted in-vitro oxidation occurs during prolonged steps like enzymatic digestion (e.g., overnight trypsin digest) and during the analysis itself, particularly during electrospray ionization (ESI).[5] Minimizing exposure to air during these steps is critical.[3]
Q4: How does pH influence the oxidation of cysteine residues? A4: The pH of the sample solution is a critical factor. Cysteine, tyrosine, and histidine are more susceptible to oxidation at neutral to alkaline pH levels. Maintaining an acidic environment (pH < 5) can significantly reduce the rate of oxidation for these residues.[4]
Q5: What is the difference between reversible and irreversible cysteine oxidation? A5: Cysteine can undergo several forms of oxidation. Reversible modifications include the formation of disulfides (Cys-S-S-Cys), sulfenic acids (Cys-SOH), and S-nitrosothiols (Cys-SNO).[3][6] These can often be reversed by reducing agents. Irreversible modifications, such as the formation of sulfinic (Cys-SO2H) and sulfonic (Cys-SO3H) acids, represent a permanent change to the protein and are typically associated with higher levels of oxidative stress.[7]
Q6: How can I distinguish between naturally occurring oxidation and artifacts from sample preparation? A6: Differentiating between in-vivo and in-vitro oxidation requires careful experimental design. A key strategy is the immediate alkylation of free thiol groups in a sample upon cell lysis or denaturation. This "freezes" the native redox state.[7] Any oxidation observed after this initial blocking step is likely an artifact. Using differential alkylation techniques allows for the separate quantification of initially reduced and oxidized cysteine residues.[8]
Troubleshooting Guide
Problem: I am detecting high levels of oxidized this compound in my negative control samples.
| Possible Cause | Recommended Solution |
| Artifactual oxidation during sample processing. | Minimize the sample's exposure to atmospheric oxygen wherever possible.[3] Prepare samples freshly before analysis and avoid prolonged storage.[9] If possible, perform sample preparation steps in a low-oxygen environment (e.g., using a glove box). |
| Incomplete alkylation of free thiols. | Ensure an effective alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM), is added immediately during protein denaturation and lysis to block all reduced cysteines.[7] Optimize the concentration of the alkylating agent and the incubation time to ensure complete reaction. |
| Contaminants in reagents. | Use only high-purity, LC-MS grade solvents and reagents. Surfactants like Polysorbate 20 or 80 can contain peroxide impurities that actively promote oxidation.[4] |
| Elevated temperature. | Keep samples cool throughout the preparation process. Use a temperature-controlled autosampler set to a low temperature (e.g., 8°C) to maintain sample stability during analytical runs.[9] |
Problem: My results for this compound oxidation are inconsistent across replicates.
| Possible Cause | Recommended Solution |
| Variable sample handling. | Standardize all sample handling procedures to ensure each replicate is treated identically. This includes incubation times, temperatures, and exposure to light and air. Protecting samples from light is crucial in some protocols.[8] |
| Sample degradation in the autosampler. | Long analytical run times can lead to the degradation of samples waiting in the queue. Analyze samples as quickly as possible after preparation. An autosampler stability study can determine the maximum allowable wait time for your specific samples. |
| Disulfide bond scrambling. | At neutral or alkaline pH, existing disulfide bonds can break and reform incorrectly, leading to inconsistent results. Maintaining a low pH (<5) can help prevent this issue.[4] |
Data & Protocols
Quantitative Data Summary
The stability of this compound is highly dependent on physicochemical factors. The following table summarizes key findings on factors influencing its integrity.
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Effect on this compound Content | Source |
| Temperature | Increased Temperature | Leads to degradation. | [10] |
| pH | Non-optimal pH | Leads to degradation. | [10] |
| Light | Presence of Light | Content remains stable. | [10] |
| Autosampler Temp. | 8°C | Sufficient to maintain stability for multiple days. | [9] |
| Bench-Top Stability | Room Temp for ~10 hrs | Stable in K2EDTA human plasma. |
Experimental Protocols
Protocol 1: Best Practices for Sample Handling
To minimize artifactual oxidation, adhere to the following principles:
-
Use High-Purity Reagents: Employ high-purity solvents (e.g., LC-MS grade) and fresh reagents to avoid contaminants that can cause oxidation.[9]
-
Work Quickly and Keep Samples Cold: Prepare samples immediately before analysis. Perform all steps on ice or in a cold room to reduce reaction rates. Use a cooled autosampler for storing samples during LC-MS/MS runs.[9]
-
Minimize Air Exposure: Limit the sample's contact with air. Consider degassing solvents or working under an inert gas (e.g., argon or nitrogen) for highly sensitive samples.[3]
-
Control pH: Maintain an acidic pH (below 5.0) whenever possible to decrease the oxidation rate of cysteine residues.[4]
-
Protect from Light: Some reactions are light-sensitive. It is good practice to protect samples from direct light by using amber vials or covering tubes with foil.[8]
Protocol 2: Differential Alkylation for Quantifying Cysteine Redox State
This protocol allows for the distinction between cysteine residues that were originally reduced versus those that were reversibly oxidized in the sample.
-
Protein Extraction and Initial Alkylation:
-
Lyse cells or homogenize tissue in a buffer containing a strong denaturant (e.g., urea).
-
Crucially, include an alkylating agent such as N-ethylmaleimide (NEM) in the lysis buffer to immediately block all free (reduced) cysteine thiols.[7][8]
-
Incubate at 37°C for 1 hour, protecting the sample from light.[8]
-
-
Removal of Excess Alkylating Agent:
-
Precipitate the proteins (e.g., with acetone) to remove the excess NEM.
-
-
Reduction of Oxidized Cysteines:
-
Resuspend the protein pellet in a buffer containing a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) . This step reduces reversible modifications like disulfide bonds, exposing new thiol groups.[7]
-
-
Second Alkylation:
-
Alkylate the newly exposed thiol groups with a second, distinct alkylating agent, such as iodoacetamide (IAM) . This differentially labels the cysteines that were originally in an oxidized state.
-
-
Enzymatic Digestion:
-
Digest the protein sample into peptides using a protease like trypsin. Be aware that in-gel digestion methods have been shown to sometimes introduce oxidative artifacts.[3]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides containing cysteine residues modified with NEM (originally reduced) and those modified with IAM (originally oxidized).
-
Quantify the relative abundance of these peptides to determine the oxidation state of specific cysteine sites within the proteome.[8]
-
Visualizations
The following diagrams illustrate key workflows and concepts for preventing and analyzing this compound oxidation.
Caption: A generalized workflow highlighting critical stages for preventing oxidation.
Caption: The conceptual logic behind the differential alkylation technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. scirp.org [scirp.org]
Technical Support Center: Optimizing Carbocysteine Treatment for Mucolytic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on optimizing the treatment duration of carbocysteine (B602091) for its maximal mucolytic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its mucolytic effect?
A1: this compound's primary mucolytic action is believed to be mucoregulatory rather than directly mucolytic. Unlike N-acetylcysteine, which breaks disulfide bonds in the mucus glycoproteins, this compound is thought to work by modulating the biosynthesis of mucins.[1][2][3] It is believed to restore the balance between sialomucins and fucomucins by stimulating intracellular sialyltransferase activity.[3] This alteration in mucin composition leads to a reduction in mucus viscosity.
Q2: What is the recommended starting point for determining the optimal treatment duration of this compound in in vitro models?
A2: Based on available literature, a reduction in sputum viscosity has been observed as early as 4 days after initiating treatment in clinical settings.[3][4] For in vitro studies using cell cultures (e.g., human bronchial epithelial cells), a time-course experiment ranging from 24 to 96 hours is a reasonable starting point to observe significant changes in mucin expression and mucus viscosity. It is advisable to include multiple time points within this range to capture the dynamics of the response.
Q3: Are there known dose-dependent effects of this compound on mucin expression?
A3: Yes, preclinical studies have demonstrated a dose-dependent effect of this compound on the expression of key mucins, MUC5AC and MUC5B. Higher doses have been shown to be more effective in reducing the overexpression of these mucins in animal models of chronic obstructive pulmonary disease (COPD).[5][6][7]
Q4: How does this compound influence the expression of MUC5AC and MUC5B?
A4: this compound has been shown to attenuate the overexpression of both MUC5AC and MUC5B.[5][6][7] In a mouse model of COPD, high-dose this compound significantly decreased the overproduction of both Muc5b and Muc5ac.[5][6][7] This regulation of mucin expression is a key aspect of its mucoregulatory effect.
Q5: What signaling pathways are modulated by this compound?
A5: this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and ERK1/2 MAPK signaling pathways. This anti-inflammatory action may contribute to its overall therapeutic effect in chronic respiratory diseases.
Troubleshooting Guides
Troubleshooting Mucus Viscosity Measurements (Rheology)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate measurements | Inherent heterogeneity of sputum samples. | Gently vortex the sputum sample before measurement to ensure homogeneity. |
| Pipetting errors. | Use a positive displacement pipette for accurate handling of viscous mucus. | |
| Sample drying during measurement. | Use a solvent trap, especially when measuring at physiological temperatures (37°C). | |
| No significant change in viscosity after this compound treatment | Incorrect pH of the mucus sample. | This compound's mucolytic effect can be pH-dependent. Ensure the pH of your in vitro system is optimized (around 6.0).[8] |
| Insufficient treatment duration or concentration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. | |
| Inappropriate measurement parameters. | Ensure the rheometer settings (e.g., frequency, strain) are appropriate for characterizing the viscoelastic properties of mucus. |
Troubleshooting Mucin Quantification (ELISA-based)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, use a different blocking agent). | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. | |
| Weak or no signal | Low mucin concentration in the sample. | Concentrate the sample or increase the sample volume. |
| Incorrect antibody concentrations. | Titrate the primary and secondary antibodies to determine the optimal concentrations. | |
| Degraded reagents. | Ensure proper storage of antibodies and standards. | |
| Poor standard curve | Inaccurate serial dilutions. | Carefully prepare fresh standard dilutions for each assay. |
| Improper plate coating. | Ensure even coating of the capture antibody and prevent wells from drying out. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Mucin Expression in a COPD Mouse Model
Data extracted from a 12-week study in a cigarette smoke and lipopolysaccharide-induced COPD mouse model.[5][6][7]
| Treatment Group | Dose (mg/kg/day) | MUC5AC Protein Level in BALF (Arbitrary Units) | MUC5B Protein Level in BALF (Arbitrary Units) |
| Control | 0 | Low | Low |
| COPD Model | 0 | High | High |
| Low-Dose this compound | 112.5 | Moderately Reduced | Moderately Reduced |
| High-Dose this compound | 225 | Significantly Reduced | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Protocol 1: In Vitro Mucus Viscosity Measurement by Rheometry
Objective: To determine the effect of different durations of this compound treatment on the viscosity of mucus produced by human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).
Methodology:
-
Cell Culture: Culture primary HBE cells on transwell inserts until fully differentiated at ALI.
-
This compound Treatment: Treat the HBE cell cultures with varying concentrations of this compound (e.g., 10, 50, 100 µM) for different durations (e.g., 24, 48, 72, 96 hours). Include a vehicle-treated control group.
-
Mucus Collection: Gently collect the secreted mucus from the apical surface of the transwell inserts.
-
Rheological Measurement:
-
Use a cone-plate or parallel-plate rheometer to measure the viscoelastic properties of the collected mucus.
-
Perform oscillatory measurements at a controlled temperature (37°C) and frequency (e.g., 1 Hz) to determine the storage modulus (G') and loss modulus (G'').
-
Ensure a solvent trap is used to prevent sample dehydration.
-
-
Data Analysis: Compare the G' and G'' values between the different treatment groups and time points to assess the effect of this compound on mucus viscosity.
Protocol 2: Quantification of MUC5AC and MUC5B by ELISA
Objective: To quantify the levels of MUC5AC and MUC5B in mucus samples collected from this compound-treated cell cultures.
Methodology:
-
Sample Preparation: Collect mucus samples as described in Protocol 1. Dilute the samples in a suitable buffer.
-
ELISA Plate Coating: Coat a 96-well microplate with a capture antibody specific for either MUC5AC or MUC5B overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the diluted mucus samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the target mucin and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of MUC5AC or MUC5B in the samples.
Visualizations
Caption: Experimental workflow for assessing this compound's mucolytic effect in vitro.
Caption: this compound's inhibitory effect on NF-κB and ERK1/2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]
Technical Support Center: Enhancing Carbocysteine Bioavailability in Preclinical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of carbocysteine's bioavailability in preclinical formulations.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation and evaluation of This compound (B602091).
Issue 1: Poor Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Steps |
| High Crystallinity and Low Aqueous Solubility of this compound | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[1] 2. Amorphous Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer to enhance its dissolution. 3. Salt Formation: Prepare a salt of this compound to improve its solubility.[2] |
| Inadequate Wetting of the Formulation | 1. Incorporate Surfactants: Add a suitable surfactant (e.g., polysorbates, sodium lauryl sulfate) to the formulation to improve wetting. 2. Use of Hydrophilic Excipients: Blend this compound with hydrophilic carriers like polyethylene (B3416737) glycols (PEGs) or lactose. |
| Inappropriate Dissolution Medium | 1. pH Adjustment: this compound's solubility is pH-dependent.[3] Conduct solubility studies at different pH values to identify the optimal dissolution medium. For instance, its solubility increases in alkaline conditions. 2. Biorelevant Media: Utilize simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo dissolution. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Permeability Across the Gastrointestinal (GI) Tract | 1. Permeation Enhancers: Include permeation enhancers in the formulation, such as certain fatty acids or surfactants, to improve absorption. 2. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) to facilitate lymphatic transport and bypass first-pass metabolism.[1][4] |
| First-Pass Metabolism | 1. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation. 2. Route of Administration: Consider alternative routes of administration for preclinical studies, such as intraperitoneal or intravenous, to establish a baseline for absolute bioavailability. |
| Instability in the GI Environment | 1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect this compound from degradation in the acidic environment of the stomach. 2. pH Modifiers: Incorporate buffering agents into the formulation to maintain a favorable micro-pH environment for this compound stability and dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating oral preclinical dosage forms of this compound?
A1: The primary challenges stem from this compound's inherent physicochemical properties. It is a crystalline solid with low aqueous solubility, which limits its dissolution rate and subsequent absorption.[2] This can lead to low and variable oral bioavailability in preclinical animal models.
Q2: Which formulation strategies are most effective for improving this compound's bioavailability?
A2: Several strategies can be employed, often in combination:
-
Particle Size Reduction: Nanosizing or micronization significantly increases the surface area for dissolution.
-
Solid Dispersions: Creating an amorphous dispersion of this compound in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Solid lipid nanoparticles (SLNs) and self-emulsifying systems can improve absorption by utilizing lipid absorption pathways.[1][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5][6][7][8]
-
Salt Formation: Converting this compound to a more soluble salt form is a common and effective approach.[2]
Q3: What are the critical quality attributes to monitor for a bioavailability-enhanced this compound formulation?
A3: Key quality attributes include:
-
Particle Size and Distribution: For nanosuspensions and micronized powders.
-
Drug Content and Uniformity: Ensuring consistent dosing.
-
In Vitro Dissolution Profile: To predict in vivo performance.
-
Physical and Chemical Stability: Assessing degradation and changes in crystalline form.
-
Excipient Compatibility: Ensuring no adverse interactions between this compound and the excipients.
Q4: How can I select the appropriate animal model for preclinical pharmacokinetic studies of this compound?
A4: The choice of animal model (e.g., rat, mouse) depends on the specific objectives of the study. Rats are commonly used for oral bioavailability studies due to their larger size, which facilitates blood sampling.[9] It is important to consider species-specific differences in metabolism and gastrointestinal physiology.
Data Presentation
The following table summarizes pharmacokinetic data from human bioequivalence studies of different this compound oral formulations. While this data is from human subjects, it provides a useful reference for the expected pharmacokinetic profile and the relative performance of different dosage forms that can be extrapolated for preclinical study design.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Healthy Volunteers
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋t (µg·hr/mL) | AUC₀₋∞ (µg·hr/mL) | Reference |
| Tablet | 1000 | 5.6 ± 1.4 | 2.2 ± 0.8 | 20.1 ± 4.3 | 22.8 ± 4.5 | [10][11] |
| Capsule | 750 | - | - | - | - | [12][13] |
| Granulate | 750 | - | - | - | - | [14] |
| Syrup | - | - | - | - | - | [15] |
Note: Specific Cmax, Tmax, and AUC values for capsule and granulate formulations were not detailed in the abstracts but the studies concluded bioequivalence with other forms.
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of a this compound Solid Oral Formulation
-
Objective: To determine the in vitro release profile of this compound from a solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one unit of the this compound formulation in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC-UV method at an appropriate wavelength.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
2. Protocol for an In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation in a rat model.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation:
-
Test Formulation: Novel bioavailability-enhanced this compound formulation.
-
Reference Formulation: this compound suspension in 0.5% carboxymethylcellulose.
-
Intravenous (IV) Formulation: this compound solution in saline (for absolute bioavailability determination).
-
-
Dosing:
-
Oral (PO): Administer the test and reference formulations via oral gavage at a dose of 50 mg/kg.
-
Intravenous (IV): Administer the IV formulation via the tail vein at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include a protein precipitation step followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋t, AUC₀₋∞, and elimination half-life (t½).
-
Calculate the relative oral bioavailability of the test formulation compared to the reference formulation.
-
Calculate the absolute oral bioavailability using the data from the IV group.
-
3. Protocol for Excipient Compatibility Study
-
Objective: To assess the compatibility of this compound with selected excipients.
-
Materials: this compound, selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate), and purified water.
-
Procedure:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.
-
Prepare a physical mixture of the complete formulation.
-
Store the samples under accelerated stability conditions (e.g., 40 °C/75% RH) and at room temperature for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Physical Changes: Visual inspection for color change, caking, or liquefaction.
-
Chemical Degradation: Use a stability-indicating HPLC method to quantify this compound and detect any degradation products.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to detect any interactions between this compound and the excipients.
-
-
-
Data Analysis: Compare the results of the stressed samples with the initial samples to identify any incompatibilities.
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Factors influencing the oral bioavailability of this compound and strategies for improvement.
References
- 1. sciforum.net [sciforum.net]
- 2. Stable carbocisteine pharmaceutical composition - Eureka | Patsnap [eureka.patsnap.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. humapub.com [humapub.com]
- 6. eijppr.com [eijppr.com]
- 7. scienceasia.org [scienceasia.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. protocols.io [protocols.io]
- 10. jarcet.com [jarcet.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comparative bioavailability study of a generic capsule formulation containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [The bioavailability and pharmacokinetics of two this compound preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of this compound from three dosage forms, investigated in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Carbocysteine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of carbocysteine (B602091) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound in humans?
A1: The primary metabolic pathways for this compound include sulfoxidation, acetylation, and decarboxylation.[1][2] Key metabolites identified in urine include S-carboxymethyl-L-cysteine sulfoxide (B87167) (CMCO) and S-(carboxymethylthio)-L-cysteine (CMTC).[3][4]
Q2: What are the most common analytical techniques for measuring this compound and its metabolites?
A2: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and selectivity.[5][6] HPLC with fluorescence detection following pre-column derivatization is another common and sensitive approach, particularly for quantifying both the parent drug and its metabolites simultaneously.[7]
Q3: Why is derivatization often necessary for the analysis of this compound and its metabolites?
A3: this compound and its metabolites are polar compounds that may exhibit poor retention on traditional reversed-phase HPLC columns and can have low ionization efficiency in mass spectrometry.[7] Derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC) for amino groups or 1-pyrenyldiazomethane (B12527) (PDAM) for carboxylic acid groups can increase their hydrophobicity and improve chromatographic retention and detection sensitivity.[7]
Q4: What are the critical steps in sample preparation for analyzing these compounds in biological matrices?
A4: Effective sample preparation is crucial to remove interfering endogenous components like proteins and salts. The most common techniques are protein precipitation (PPT) for plasma and serum samples and solid-phase extraction (SPE) for urine and plasma.[6][8] The choice of method depends on the sample volume, required clean-up level, and the specific analytical platform being used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.
Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery after Protein Precipitation | - Incomplete protein precipitation.- Analyte co-precipitation with proteins. | - Optimize the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma, typically 3:1 or 4:1 (v/v).- Ensure thorough vortexing and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.- Consider using a different precipitating agent. |
| Low and Irreproducible Recovery from Solid-Phase Extraction (SPE) | - Inappropriate sorbent selection for polar analytes.- Breakthrough of the analyte during sample loading.- Incomplete elution of the analyte. | - For polar compounds like this compound and its metabolites, consider using a mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE sorbent.- Optimize the sample loading flow rate to ensure adequate interaction between the analyte and the sorbent.- Test different elution solvents and volumes to ensure complete recovery of the analyte from the cartridge. |
| High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | - Co-elution of endogenous matrix components (e.g., phospholipids, salts) with the analytes. | - Improve sample clean-up by using a more rigorous SPE protocol or a different sample preparation technique.- Modify the chromatographic method to separate the analytes from the interfering matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Chromatographic and Detection Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the polar analytes and the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a column specifically designed for polar analytes or a mixed-mode column.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Reduce the injection volume or the concentration of the sample. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature. |
| Low Sensitivity/Poor Signal in Fluorescence Detection | - Incomplete derivatization reaction.- Degradation of the fluorescent derivative.- Quenching of the fluorescence signal by matrix components. | - Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).- Prepare derivatizing reagents fresh and protect them from light if they are light-sensitive.- Improve sample clean-up to remove quenching agents. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and its sulfoxide metabolite. Data for other metabolites is less commonly reported in the literature.
Table 1: Quantitative Parameters for this compound Analysis
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 20 µg/mL[5] | 0.8 - 25.6 mg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5] | 0.8 mg/mL[9] |
| Recovery | ~61%[8] | >99%[9] |
| Intra-day Precision (%RSD) | < 7%[5] | 0.7%[9] |
| Inter-day Precision (%RSD) | < 7%[5] | 0.6 - 1.1%[9] |
Table 2: Quantitative Parameters for S-carboxymethyl-L-cysteine Sulfoxide (CMCO) Analysis
| Parameter | HPLC with Fluorescence Detection |
| Linearity Range | 2.5 - 250 µM[10] |
| Limit of Detection | Not explicitly stated, but method was sensitive enough for in vitro assays.[10] |
| Recovery | Not explicitly stated.[10] |
| Precision (%RSD) | Not explicitly stated.[10] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples (LC-MS/MS)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 2: HPLC with Pre-column Fluorescence Derivatization for Urine Samples
This protocol is adapted for the simultaneous analysis of this compound and its metabolites containing primary amino groups using FMOC-Cl.
Reagent Preparation:
-
Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with sodium hydroxide.
-
FMOC-Cl Solution (15 mM in acetone): Prepare fresh daily.
Derivatization Procedure:
-
To 50 µL of urine sample (diluted if necessary) in a vial, add 100 µL of borate buffer.
-
Add 150 µL of the FMOC-Cl solution.
-
Vortex immediately for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.
-
Vortex for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an aliquot into the HPLC system equipped with a fluorescence detector (Excitation: 265 nm, Emission: 315 nm).
Visualizations
References
- 1. mims.com [mims.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of S-carboxymethyl-L-cysteine and some of its metabolites in urine and serum by high-performance liquid chromatography using fluorescent pre-column labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Effects of Carbocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of carbocysteine (B602091) against other mucolytic agents, supported by experimental data. The following sections detail the anti-inflammatory properties of this compound in various animal models, compare its efficacy with N-acetylcysteine (NAC) and ambroxol (B1667023), and elucidate its mechanism of action through key signaling pathways.
Comparative Efficacy of this compound: In Vivo Data
This compound has demonstrated significant anti-inflammatory effects in several preclinical animal models of airway inflammation. Its efficacy has been compared with other commonly used mucolytic agents, such as N-acetylcysteine (NAC) and ambroxol.
Sulfur Dioxide (SO₂) Induced Airway Inflammation in Rats
In a rat model of airway inflammation induced by sulfur dioxide (SO₂) exposure, this compound was shown to be more effective than ambroxol in reducing key inflammatory markers.[1][2][3]
| Inflammatory Marker | Vehicle Control (SO₂) | This compound (250 mg/kg) | Ambroxol (10 mg/kg) |
| Fucose in BALF | Increased | Reduced | No significant effect |
| Sialic Acid in BALF | Increased | Reduced | No significant effect |
| Protein in BALF | Increased | Reduced | No significant effect |
| Inflammatory Cells in BALF | Increased | Reduced | No significant effect |
| Free Radicals in BALF | Increased | Reduced | No significant effect |
| Elastase Activity in BALF | Increased | Reduced | No significant effect |
BALF: Bronchoalveolar Lavage Fluid
Cigarette Smoke and Influenza Virus-Induced Pulmonary Inflammation in Mice
In a mouse model combining cigarette smoke exposure and influenza virus infection, this compound demonstrated potent anti-inflammatory and antioxidant effects through the activation of the Nrf2 pathway. While a direct head-to-head in vivo comparison with NAC in this specific model was not identified in the reviewed literature, studies on NAC in similar models indicate it also possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway.[4]
| Treatment Group | Key Findings |
| This compound | Reduced pulmonary inflammation, mucus overproduction, and oxidative stress via activation of Nrf2. |
| N-Acetylcysteine (NAC) | Attenuates pulmonary inflammation in experimental asthma models by reducing oxidative stress and inhibiting NF-κB activation.[5] In influenza-infected mice, NAC administration significantly decreased mortality. |
Experimental Protocols
Sulfur Dioxide (SO₂) Induced Airway Inflammation in Rats
Objective: To induce airway inflammation in rats to evaluate the anti-inflammatory effects of therapeutic agents.
Animal Model: Male Wistar rats.[2]
Procedure:
-
Rats are exposed to SO₂ gas to induce airway inflammation.[2]
-
Following exposure, animals are treated with either this compound (e.g., 125 and 250 mg/kg, b.i.d., orally), ambroxol (e.g., 10 mg/kg, b.i.d., orally), or a vehicle control.[1][2][3]
-
After the treatment period, bronchoalveolar lavage fluid (BALF) is collected.
-
BALF is analyzed for inflammatory markers, including fucose, sialic acid, total protein, inflammatory cell count, free radicals, and elastase activity.[1][2][3]
-
Tracheal and bronchial tissues can also be collected for histopathological examination of ciliary lesions and measurement of cAMP levels.[1][2][3]
Cigarette Smoke and Influenza Virus-Induced Pulmonary Inflammation in Mice
Objective: To establish a murine model of COPD exacerbation to study the effects of anti-inflammatory compounds.
Animal Model: C57BL/6 mice.[6]
Procedure:
-
Mice are exposed to cigarette smoke for a specified period (e.g., 2 hours per episode, 2 episodes per day for 21 days).[6]
-
Following the smoke exposure period, mice are intranasally infected with influenza A virus.[6]
-
Animals are then treated with this compound (or other test compounds) or a vehicle control.
-
Endpoints for evaluation include:
-
Analysis of inflammatory cells in BALF.
-
Measurement of cytokines and chemokines in lung homogenates.[6]
-
Histopathological assessment of lung tissue for inflammation, mucus hypersecretion, and edema.
-
Western blot analysis of lung tissue for proteins involved in signaling pathways (e.g., Nrf2, NF-κB).
-
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB and Nrf2 Signaling Interplay
This compound has been shown to suppress the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway.[7][8] This dual action contributes to its potent anti-inflammatory and cytoprotective effects.
This compound's dual anti-inflammatory mechanism.
Experimental Workflow
The general workflow for in vivo validation of this compound's anti-inflammatory effects is outlined below.
Workflow for in vivo anti-inflammatory studies.
Conclusion
The available in vivo data robustly support the anti-inflammatory effects of this compound in models of airway inflammation. Its efficacy, particularly in the SO₂-induced inflammation model, appears superior to that of ambroxol. While direct in vivo comparative data with N-acetylcysteine is limited, both agents demonstrate significant anti-inflammatory properties, albeit potentially through different primary mechanisms, with this compound strongly linked to the Nrf2 antioxidant pathway and NAC to the inhibition of the NF-κB pro-inflammatory pathway. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy of this compound and NAC in various models of inflammation. The well-defined mechanism of action and strong preclinical data make this compound a compelling candidate for further investigation and development as an anti-inflammatory agent for respiratory diseases.
References
- 1. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Oral N-acetylcysteine attenuates the rat pulmonary inflammatory response to antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza Virus-Induced Lung Inflammation Was Modulated by Cigarette Smoke Exposure in Mice | PLOS One [journals.plos.org]
- 7. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of carbocysteine versus N-acetylcysteine on mucus properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent mucoactive agents, carbocysteine (B602091) and N-acetylcysteine (NAC), focusing on their effects on the biophysical properties of mucus. The information presented is intended to support research and development in the field of respiratory therapeutics by offering a clear, data-driven comparison of these two molecules.
Mechanism of Action: A Tale of Two Thiols
Both this compound and N-acetylcysteine are thiol-containing molecules that exert their primary mucolytic effects by altering the structure of mucin glycoproteins, the primary components responsible for the viscoelastic properties of mucus. However, their mechanisms, while similar, have distinct characteristics.
N-acetylcysteine (NAC) acts as a classic mucolytic agent. Its free sulfhydryl (-SH) group directly cleaves the disulfide bonds (-S-S-) that cross-link high-molecular-weight mucin polymers.[1][2] This action breaks down the complex mucin network, resulting in a significant decrease in mucus viscosity and elasticity.[1] Beyond its mucolytic activity, NAC also functions as a precursor to the antioxidant glutathione, providing both direct and indirect antioxidant effects, and has demonstrated anti-inflammatory properties.[1][3][4]
This compound is often classified as a "mucoregulator" in addition to being a mucolytic.[5] While it also possesses a thiol group, its mechanism involves modifying the synthesis of mucins within the goblet cells.[6] It is believed to restore the balance between the production of less viscous sialomucins and more viscous fucomucins.[6][7] Like NAC, it can break disulfide bonds in secreted mucus and exhibits antioxidant and anti-inflammatory effects.[6][8]
Comparative Data on Mucus Properties
Direct, head-to-head experimental studies quantifying the rheological effects of this compound versus N-acetylcysteine on human sputum are limited in publicly available literature. The following table summarizes typical findings on mucus properties and the documented effects of these agents, synthesized from various sources. Rheological properties are primarily measured by the elastic (storage) modulus G' and the viscous (loss) modulus G''.
| Parameter | Baseline (Healthy Mucus) | Baseline (Diseased Mucus, e.g., COPD/CF) | Effect of N-acetylcysteine (NAC) | Effect of this compound |
| Viscosity | Low | High | Significant Decrease . NAC hydrolyzes disulfide bonds, reducing viscosity.[2] In-vitro studies show a marked difference in complex viscosity compared to untreated mucus.[9] | Decrease . Reduces viscosity by breaking disulfide bonds and modulating mucin production.[6][10] |
| Elasticity (G') | Low (typically < G'') | High (often G' > G'') | Significant Decrease . By breaking down the mucin polymer network, NAC reduces the solid-like, elastic properties of mucus.[1] | Decrease . Restores viscoelastic properties, implying a reduction in excessive elasticity.[8] |
| Mucociliary Clearance | Efficient | Impaired | Improved . By decreasing viscosity, NAC facilitates easier removal of mucus by ciliary action.[1][2] | Improved . Facilitates mucus clearance through its mucoregulatory and mucolytic actions.[6] |
| Sputum DNA/Actin | Low levels | High levels, especially in CF | Can lyse sputum DNA.[11] | Less evidence for direct action on DNA/actin. |
| Clinical Efficacy (COPD Exacerbations) | N/A | Frequent | Reduces exacerbation frequency.[4][12] | Reduces exacerbation frequency.[13][14] A network meta-analysis suggested a rank of effectiveness for preventing exacerbations as: erdosteine (B22857) > this compound > NAC.[15] |
Note: The data presented is a qualitative summary based on mechanistic understanding and clinical outcomes. Quantitative values from rheological studies are highly dependent on the experimental setup and patient population.
Experimental Protocols: Sputum Rheology
The standard method for quantifying mucus viscoelasticity is dynamic oscillatory rheometry. This technique measures the response of a material to an applied sinusoidal stress or strain.
Key Methodology: Oscillatory Shear Rheometry
-
Sample Collection and Preparation :
-
Instrumentation :
-
Measurement Protocol :
-
Amplitude Sweep : This test is performed first at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR).[16] Within the LVR, the material's structure is not being destroyed by the measurement itself. Subsequent tests are performed at a strain value within this region.
-
Frequency Sweep : A constant, low-amplitude strain (from the LVR, e.g., 2%) is applied while the frequency is varied (e.g., from 0.05 to 50 Hz).[16] This test characterizes how the viscous (G'') and elastic (G') moduli change with the rate of deformation.[19]
-
-
Data Analysis :
-
The primary outputs are the storage modulus (G'), representing the elastic, solid-like component, and the loss modulus (G''), representing the viscous, liquid-like component.
-
Other important parameters include complex viscosity (η*) and the loss tangent (tan δ = G''/G'), which indicates the ratio of viscous to elastic properties.[17]
-
Summary and Conclusion
Both N-acetylcysteine and this compound are effective mucoactive agents that reduce mucus viscosity and improve its clearance, primarily by disrupting disulfide bonds within the mucin network.
-
N-acetylcysteine acts as a potent, direct-acting mucolytic, making it a benchmark for studies on mucus disruption.[1][2]
-
This compound offers a dual action as both a mucolytic and a mucoregulator, potentially providing a more sustained effect by modulating mucin synthesis at the cellular level.[6][8]
While both drugs show clinical benefits in chronic respiratory diseases like COPD, the choice between them may depend on the specific therapeutic goal.[12][13] For rapid, direct mucolysis, NAC is a well-established option. For longer-term regulation of mucus production and quality, this compound presents a compelling alternative. Further head-to-head rheological studies are needed to provide a more definitive quantitative comparison of their effects on mucus biophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Mucoactive agents for acute respiratory failure in the critically ill: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, this compound, and N-acetylcysteine | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, this compound, and N-acetylcysteine – ScienceOpen [scienceopen.com]
- 16. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 19. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mucoregulatory Mechanism of Carbocysteine Through Gene-Level Insights: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of carbocysteine's mucoregulatory mechanism, focusing on its effects on mucin gene expression, benchmarked against other common mucolytic and mucoregulatory agents, N-acetylcysteine (NAC) and ambroxol (B1667023). The information presented is supported by experimental data from in vivo and in vitro studies, offering insights into the molecular pathways these agents modulate to alleviate mucus hypersecretion, a hallmark of various respiratory diseases.
Comparative Analysis of Mucin Gene Regulation
This compound (B602091) and its counterparts exert their effects by modulating the expression of the primary gel-forming mucins in the airways, MUC5AC and MUC5B. The following table summarizes the quantitative effects of these agents on mucin mRNA and protein levels as reported in key experimental studies.
| Drug | Model/System | Mucin Target | Dosage/Concentration | Observed Effect | Significance |
| This compound | COPD Mouse Model (in vivo) | Muc5ac (protein) | 225 mg/kg/day | Significant reduction in bronchoalveolar lavage fluid (BALF). | p < 0.001[1][2] |
| COPD Mouse Model (in vivo) | Muc5b (protein) | 225 mg/kg/day | Significant reduction in BALF. | p < 0.01[1][2] | |
| COPD Mouse Model (in vivo) | Muc5ac (mRNA) | 225 mg/kg/day | Decreased gene expression in lung tissue. | Not specified | |
| COPD Mouse Model (in vivo) | Muc5b (mRNA) | 225 mg/kg/day | Significant reduction in gene expression in lung tissue. | p < 0.01[3] | |
| SO2-exposed Rats (in vivo) | Muc5ac (mRNA & protein) | 250 mg/kg (x2/day) | Inhibition of increased expression in the lung. | Not specified[4] | |
| N-Acetylcysteine (NAC) | Animal Model of COPD (in vivo) | MUC5AC & MUC5B (protein) | 54 mg/kg/day | Significant reduction in protein levels. | p < 0.05[5] |
| Animal Model of Asthma (in vivo) | MUC5AC (gene) | 3 mmol/kg | Significant reduction in gene secretion. | p < 0.05[5] | |
| 16HBE cells (in vitro) | MUC5AC (protein) | 3 mmol/kg | Significant reduction in protein levels. | p < 0.01[5] | |
| Ambroxol | NCI-H292 cells (in vitro) | MUC5AC (mRNA) | Dose-dependent | Inhibition of LPS-induced increases in mRNA expression. | Not specified[4] |
| NCI-H292 cells (in vitro) | MUC5AC (protein) | Not specified | Inhibition of EGF and PMA-induced mucin protein production. | Not specified[6] | |
| Primary Differentiated Human Tracheal-Bronchial Cells (in vitro) | MUC5AC (secretion & content) | 10-300 µM | Less effective than guaifenesin (B1672422) in inhibiting IL-13-induced MUC5AC secretion. | Not specified[7][8] |
Delving into the Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the experimental validation of mucoregulatory drug action.
In Vivo COPD Mouse Model for this compound Efficacy
This protocol was designed to assess the effect of this compound on mucin expression in a model of Chronic Obstructive Pulmonary Disease (COPD).
-
Animal Model : C57B6J mice were used to establish a COPD model.[2] This was achieved by intratracheal instillation of lipopolysaccharide (LPS) on days 1 and 14, combined with exposure to cigarette smoke for 2 hours, twice a day, for 12 weeks.[2]
-
Drug Administration : this compound was administered by gavage at low (112.5 mg/kg/day) and high (225 mg/kg/day) doses for the 12-week duration of the study.[2] A control group received carboxymethylcellulose.[2]
-
Sample Collection : At the end of the treatment period, bronchoalveolar lavage fluid (BALF) was collected to measure protein levels, and lung tissue was harvested for RNA extraction.[3]
-
Analysis :
-
Protein Quantification : Muc5ac and Muc5b protein levels in the BALF were quantified using ELISA kits.[3]
-
mRNA Quantification : Total RNA was extracted from lung tissue homogenates, and cDNA was synthesized.[3] Quantitative real-time PCR (qRT-PCR) was then performed to determine the relative mRNA expression levels of Muc5ac and Muc5b.[3]
-
In Vitro Human Airway Epithelial Cell Model for Ambroxol
This protocol outlines the investigation of ambroxol's effect on MUC5AC expression in a human airway epithelial cell line.
-
Cell Line : The NCI-H292 human mucoepidermoid carcinoma cell line, a well-established model for studying mucin production, was used.[4][6]
-
Stimulation : To induce MUC5AC expression, cells were stimulated with lipopolysaccharide (LPS), epidermal growth factor (EGF), or phorbol (B1677699) 12-myristate 13-acetate (PMA).[6]
-
Drug Treatment : Cells were pre-treated with varying concentrations of ambroxol before the addition of the stimulating agents.[6]
-
Analysis :
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound's inhibition of mucin gene expression.
Caption: General experimental workflow for evaluating mucoregulatory drug effects.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 4. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Scholarly Article or Book Chapter | Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells | ID: 02870z22r | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. scite.ai [scite.ai]
Comparative Efficacy of Carbocysteine and Alternatives in Primary Human Bronchial Epithelial Cells
A comprehensive guide for researchers and drug development professionals on the mucoregulatory and anti-inflammatory effects of carbocysteine (B602091), N-acetylcysteine, and ambroxol (B1667023) in primary human bronchial epithelial cells.
This guide provides an objective comparison of the in vitro efficacy of this compound with two other commonly used mucoactive agents, N-acetylcysteine (NAC) and ambroxol. The data presented is derived from studies on primary human bronchial epithelial cells, a crucial model for respiratory research. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid researchers in their evaluation of these compounds.
Executive Summary
This compound demonstrates significant efficacy in modulating mucus production and inflammatory responses in primary human bronchial epithelial cells. Its mechanisms of action, which include the regulation of mucin gene expression and the inhibition of pro-inflammatory signaling pathways, position it as a potent agent for respiratory diseases characterized by mucus hypersecretion and inflammation. While N-acetylcysteine (NAC) and ambroxol also exhibit beneficial effects, direct comparative studies in primary human bronchial epithelial cells are limited. The available data suggests that each compound may have distinct profiles of activity.
Data Presentation: Quantitative Comparison of Mucoactive Agents
The following tables summarize the quantitative effects of this compound, N-acetylcysteine, and ambroxol on key markers of mucin production (MUC5AC) and inflammation (IL-8) in primary human bronchial epithelial cells. It is important to note that direct head-to-head comparative data for all three compounds in the same study is scarce. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Drug | Concentration | Effect on MUC5AC Secretion | Cell Model | Citation |
| This compound | Not specified | Reduction in human neutrophil elastase-induced MUC5AC expression | Human lung mucoepidermoid carcinoma cell line (NCI-H292) | |
| N-acetylcysteine (NAC) | 10 - 300 µM | Less effective than guaifenesin (B1672422) in inhibiting IL-13-induced MUC5AC secretion | Primary human tracheal-bronchial epithelial cells | [1][2] |
| Ambroxol | 10 - 300 µM | Less effective than guaifenesin in inhibiting IL-13-induced MUC5AC secretion | Primary human tracheal-bronchial epithelial cells | [1][2] |
Table 1: Comparison of the Effects of Mucoactive Agents on MUC5AC Mucin Secretion.
| Drug | Concentration | Effect on IL-8 Secretion | Cell Model | Citation |
| This compound | Not specified | Reduction in IL-1 stimulated IL-8 mRNA and release | Human bronchial epithelial cell line (16-HBE) | [3] |
| N-acetylcysteine (NAC) | Dose-dependent | Inhibition of IL-1α-stimulated IL-8 secretion | Human bronchial epithelial cells | [4] |
| Ambroxol | 100 nM | Reduction in rhinovirus-induced IL-8 concentration | Primary human tracheal epithelial cells |
Table 2: Comparison of the Effects of Mucoactive Agents on IL-8 Secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Primary Human Bronchial Epithelial Cell Culture
Primary human bronchial epithelial cells are isolated from human bronchial tissue obtained from surgical resections.
-
Tissue Processing: The bronchial tissue is cleaned of adjoining tissue and incubated in a protease solution (e.g., dispase) overnight at 4°C to separate the epithelial cells from the underlying tissue.
-
Cell Isolation and Seeding: The epithelial cells are gently scraped, collected, and centrifuged. The cell pellet is resuspended in a specialized bronchial epithelial growth medium (BEGM) and seeded onto collagen-coated culture flasks.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, they are detached using a gentle dissociation reagent (e.g., accutase) and subcultured for experiments.
Quantification of MUC5AC Secretion by ELISA
This protocol outlines the steps for measuring the concentration of MUC5AC mucin in cell culture supernatants.
-
Coating: A 96-well microplate is coated with a capture antibody specific for MUC5AC and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and MUC5AC standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, a biotinylated detection antibody specific for MUC5AC is added, followed by incubation.
-
Signal Generation: Streptavidin-HRP conjugate is added, and after another incubation and washing step, a substrate solution (e.g., TMB) is added to develop a colorimetric signal.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of MUC5AC in the samples is determined by comparison to the standard curve.
Measurement of IL-8 Secretion by ELISA
The protocol for measuring IL-8 is similar to that of MUC5AC, with the use of IL-8 specific capture and detection antibodies.
Real-Time PCR for MUC5AC mRNA Expression
This method quantifies the gene expression of MUC5AC.
-
RNA Extraction: Total RNA is extracted from the primary human bronchial epithelial cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the MUC5AC gene and a housekeeping gene (for normalization). The PCR reaction is performed in a real-time PCR system.
-
Data Analysis: The relative expression of MUC5AC mRNA is calculated using the ΔΔCt method.
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and its alternatives in bronchial epithelial cells.
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for evaluating mucoactive agents.
Caption: Logical comparison of mucoactive agents.
References
- 1. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. N-acetylcysteine inhibits IL-1 alpha-induced IL-8 secretion by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the bioavailability of different carbocysteine salt forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of different salt forms of carbocysteine (B602091), a widely used mucolytic agent. The primary focus is on the lysine (B10760008) and sodium salts in comparison to the free acid form of this compound. This document synthesizes available data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these active pharmaceutical ingredients.
Executive Summary
This compound is available in various formulations, including tablets, capsules, syrups, and granules. While the bioavailability of this compound across these different dosage forms is generally considered to be equivalent, the salt form of the active ingredient can influence its physicochemical properties and, consequently, its absorption and bioavailability. This guide presents a review of existing data on the bioavailability of this compound free acid, this compound lysine salt, and this compound sodium salt. Due to a lack of direct head-to-head comparative studies for all three forms, this guide collates data from various bioequivalence and pharmacokinetic studies to provide a comparative perspective.
In Vivo Bioavailability and Pharmacokinetics
Clinical studies have established the pharmacokinetic profile of this compound and its lysine salt. This compound is rapidly absorbed after oral administration, with peak plasma concentrations generally observed within 2 to 3 hours. However, the absolute bioavailability of this compound is low, reported to be less than 10%, which is attributed to significant first-pass metabolism.[1]
Comparative Pharmacokinetic Parameters
| Salt Form | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Study Population | Reference |
| This compound (Free Acid) | 750 mg | 8.2 | 3.0 | - | Healthy Volunteers | [2] |
| This compound (Free Acid) | 1000 mg | 5.6 - 5.8 | 2.2 - 2.3 | 20.1 - 23.9 | Healthy Chinese Male Volunteers | [3] |
| This compound Lysine Salt | 2700 mg | 11.2 | 1.5 - 2.0 | 43.3 | Healthy Volunteers | [4] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
One report suggests that a 2.7g dose of this compound lysine salt provides the same systemic exposure (AUC) as a 750mg dose of this compound free acid, indicating that the lysine salt is well-absorbed and that the lysine moiety is cleaved upon absorption to release the active this compound.[4] Information regarding the specific pharmacokinetic parameters of this compound sodium salt from direct comparative human studies is limited in the available literature. However, it is known to be rapidly and well-absorbed from the gastrointestinal tract.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the bioavailability of different this compound salt forms.
In Vivo Bioavailability/Bioequivalence Study
A standard in vivo bioequivalence study for this compound formulations typically follows a randomized, open-label, two-period, two-sequence, crossover design with a washout period between doses.[3]
Study Design:
-
Subjects: Healthy adult male and female volunteers.
-
Design: Randomized, two-way crossover.
-
Treatment: Single oral dose of the test formulation (e.g., this compound salt) and the reference formulation (e.g., this compound free acid).
-
Washout Period: A sufficient washout period, typically one week, is maintained between the two treatment periods to ensure complete elimination of the drug from the previous phase.[3]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).[6]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][7][8][9][10]
Sample Preparation for LC-MS/MS Analysis:
-
An aliquot of the plasma sample is mixed with an internal standard.
-
Proteins are precipitated by adding a solvent like methanol.[10]
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is then analyzed by LC-MS/MS to quantify the concentration of this compound.
In Vitro Dissolution Testing
Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product. For poorly soluble drugs like this compound, the use of biorelevant media is recommended to better simulate the conditions of the gastrointestinal tract.[11][12][13][14]
General Protocol (based on USP General Chapter <711> Dissolution):
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[6][15]
-
Dissolution Medium: Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended to mimic the in vivo environment.[16] The pH of the medium should be within the physiological range of 1.2 to 6.8.[15]
-
Volume of Medium: Typically 900 mL.[15]
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: A suitable agitation speed, for example, 50 or 75 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of dissolved this compound is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
In Vitro Permeability Assay (Caco-2 Cell Model)
The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[2]
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The test compound (this compound salt form) is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.
Visualizations
Experimental Workflow for In Vivo Bioequivalence Study
Caption: Workflow of a typical in vivo bioequivalence study.
In Vitro Caco-2 Permeability Assay Workflow
Caption: Workflow for an in vitro Caco-2 permeability assay.
Generalized Signaling Pathway for Intestinal Amino Acid and Derivative Absorption
References
- 1. enamine.net [enamine.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [The bioavailability and pharmacokinetics of two this compound preparations after single and multiple dosing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 7. Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Pharmacokinetic behavior of S-carboxymethylcysteine-Lys in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
Comparative Effectiveness of Carbocysteine and Sobrerol in Mitigating Airway Inflammation: A Guide for Researchers
In the landscape of mucoactive agents for respiratory diseases, carbocysteine (B602091) and sobrerol (B1217407) are two molecules that have demonstrated therapeutic benefits beyond simple mucolysis, notably in the realm of anti-inflammatory action. This guide provides a comparative analysis of their effectiveness in reducing airway inflammation, drawing upon available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these compounds.
Mechanism of Action: A Tale of Two Pathways
While both this compound and sobrerol contribute to the alleviation of airway inflammation, their primary mechanisms of action, as elucidated by current research, appear to diverge.
This compound is a mucolytic agent that also possesses significant antioxidant and anti-inflammatory properties.[1][2][3] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. In-vitro studies have demonstrated that this compound can suppress the NF-κB and ERK1/2 MAPK signaling pathways.[4][5] This suppression leads to a downstream reduction in the production of pro-inflammatory cytokines.[5][6] Furthermore, this compound has been shown to reduce the expression of intercellular adhesion molecule 1 (ICAM-1), which plays a role in viral-induced inflammation.[4][7]
Sobrerol , a monoterpene derivative, primarily acts as a mucolytic by increasing mucus production and enhancing mucociliary clearance.[8][9] Its anti-inflammatory and antioxidant activities are also recognized.[9][10] Sobrerol is reported to have radical scavenging properties and may increase the production of secretory IgAs, suggesting a role in mucosal immunity.[8][9] While its precise anti-inflammatory signaling pathway is less defined in the available literature compared to this compound, its ability to reduce the viscosity of tracheobronchial mucus contributes to a decrease in the inflammatory load in the airways.[8]
Comparative Efficacy: Insights from In-Vitro and In-Vivo Studies
Direct head-to-head comparative studies on the anti-inflammatory effects of this compound and sobrerol are limited. However, by examining individual studies, we can draw inferences about their relative effectiveness on key inflammatory markers.
In-Vitro Data
| Cell Line | Inflammatory Stimulus | Drug | Concentration | Target Inflammatory Marker | Result | Reference |
| A549 (human alveolar epithelial cells) | Hydrogen Peroxide (H₂O₂) | This compound | Not specified | IL-6, IL-8 | Decreased levels | [5] |
| A549 (human alveolar epithelial cells) | TNF-α | This compound | Not specified | IL-6, IL-8, TNF-α, IP-10, MIP-1β mRNA | Decreased expression | [6] |
| Human bronchial epithelial cells (16-HBE) | Cigarette Smoke Extract (CSE) | This compound | Not specified | IL-8 mRNA, IL-8 release, TLR4 expression | Reduction | [11][12] |
| Human tracheal epithelial cells | Rhinovirus | This compound | Not specified | ICAM-1 | Reduced expression | [13] |
In-Vivo Data
| Animal Model | Inflammatory Stimulus | Drug | Dosage | Target Inflammatory Marker/Effect | Result | Reference |
| Rats | Sulfur Dioxide (SO₂) | This compound | 125 and 250 mg/kg b.i.d. | Inflammatory cells, free radicals, elastase activity in BALF | Reduction | [14] |
| Rats | Cigarette Smoke | This compound | Not specified | Airway Haemophilus influenzae load, mucus hypersecretion | Decreased load and hypersecretion | [15] |
| Mice | Cigarette Smoke and Influenza Virus | This compound | Not specified | Pulmonary inflammation and mucus overproduction | Reduction | [16] |
Experimental Protocols
This compound Anti-Inflammatory Effect on A549 Cells
-
Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are cultured in an appropriate medium.
-
Inflammatory Induction: Inflammation is induced by treating the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL.[6]
-
Drug Treatment: this compound is administered to the cell cultures either 24 hours before or after the TNF-α exposure.[6]
-
Analysis: The levels of various cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, IP-10, and MIP-1β) are measured using techniques such as ELISA and quantitative real-time PCR (qRT-PCR).[6] The activation of signaling pathways like NF-κB and ERK1/2 MAPK is assessed using Western blotting and immunofluorescence assays.[6]
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's inhibition of inflammatory signaling pathways.
Caption: Multifaceted mechanism of action of Sobrerol.
Caption: Experimental workflow for in-vitro testing of this compound.
Conclusion
Both this compound and sobrerol exhibit anti-inflammatory properties that complement their primary mucolytic functions. This compound's mechanism in reducing airway inflammation is better characterized at the molecular level, with clear evidence of its inhibitory effects on the NF-κB and ERK1/2 MAPK pathways. The available data for sobrerol points towards a more multifaceted mechanism that includes antioxidant effects and potential immunomodulation.
For researchers and drug development professionals, the choice between these agents or their potential combination in therapeutic strategies will depend on the specific inflammatory phenotype being targeted. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative potencies and to elucidate the full spectrum of their anti-inflammatory mechanisms. The provided experimental framework can serve as a basis for such future investigations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]
- 5. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
Validating the Clinical Relevance of In Vitro Carbocysteine Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carbocysteine's in vitro performance against its clinical relevance and other therapeutic alternatives. The information presented is supported by experimental data to bridge the gap between laboratory findings and clinical efficacy.
This compound (B602091), a mucolytic agent, has demonstrated a range of effects in preclinical studies, including anti-inflammatory, antioxidant, and antiviral properties. This guide delves into the in vitro evidence and examines its translation to in vivo and clinical settings, offering a comprehensive overview for researchers in respiratory medicine and drug discovery.
In Vitro Performance of this compound: A Summary of Key Findings
This compound has been extensively studied in various in vitro models, revealing several key mechanisms of action. These findings from laboratory studies provide the foundational understanding of its therapeutic potential.
Anti-inflammatory Effects
In vitro studies consistently demonstrate this compound's ability to modulate inflammatory responses in respiratory tract cells. A key mechanism is the suppression of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
For instance, in studies using human alveolar epithelial cells (A549), this compound has been shown to inhibit the activation of NF-κB and ERK1/2 induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide (H2O2)[1][2][3][4]. This inhibition leads to a dose-dependent reduction in the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8)[1][2][4][5].
Antioxidant Properties
This compound exhibits significant antioxidant activity in vitro. It has been shown to counteract the effects of oxidative stress induced by agents like H2O2 in A549 cells, leading to increased cell viability[1][2]. Although this compound does not possess a free thiol group like N-acetylcysteine (NAC), its thioether group can be oxidized by reactive oxygen species (ROS), contributing to its antioxidant capacity[6].
Mucolytic and Mucoregulatory Actions
This compound's best-known function is its ability to modulate mucus properties. In vitro studies on human lung mucoepidermoid carcinoma cells (NCI-H292) have shown that this compound can reduce the expression of MUC5AC, a major mucin protein, induced by stimuli like human neutrophil elastase (HNE)[7][8]. It is believed to act as a mucoregulator by restoring the balance between sialomucins and fucomucins, thereby normalizing mucus viscosity[4][5].
Antiviral Activity
In vitro experiments have revealed that this compound possesses antiviral properties. Specifically, it has been shown to inhibit the replication of rhinoviruses, a common cause of exacerbations in chronic respiratory diseases[9][10]. The proposed mechanism involves the reduction of intercellular adhesion molecule 1 (ICAM-1), the receptor for the major group of rhinoviruses, and interference with viral entry into endosomes[9][10].
Experimental Protocols: In Vitro Assays
To ensure the reproducibility and critical evaluation of the cited findings, this section provides detailed methodologies for key in vitro experiments.
Protocol 1: Assessment of Anti-inflammatory Effects in A549 Cells
-
Cell Line: Human alveolar basal epithelial cells (A549).
-
Stimulus: Recombinant human TNF-α (10 ng/mL) or H2O2.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for 24 hours prior to stimulation with TNF-α or H2O2.
-
Cytokine Measurement (ELISA): Supernatants are collected after 24 hours of stimulation. IL-6 and IL-8 levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot for Signaling Proteins: To assess the activation of NF-κB and MAPK pathways, cell lysates are collected 30 minutes after TNF-α stimulation. Western blotting is performed to detect the phosphorylated forms of NF-κB p65 and ERK1/2.
Protocol 2: Evaluation of MUC5AC Mucin Production in NCI-H292 Cells
-
Cell Line: Human lung mucoepidermoid carcinoma cells (NCI-H292).
-
Stimulus: Human Neutrophil Elastase (HNE).
-
This compound Treatment: Cells are treated with or without L-carbocysteine in the presence of HNE.
-
MUC5AC Measurement:
-
mRNA Expression (RT-PCR): Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression levels of MUC5AC mRNA.
-
Protein Concentration (ELISA): The concentration of MUC5AC protein in the cell culture supernatants is measured by ELISA.
-
Protocol 3: In Vitro Rhinovirus Replication Assay
-
Cell Line: Human tracheal epithelial cells.
-
Virus: Rhinovirus 14 (RV14).
-
This compound Treatment: Cells are pre-treated with this compound (e.g., 0.01–30 μM) before infection with RV14.
-
Viral Titer Measurement (TCID50 Assay): Culture supernatants are collected at various time points post-infection (e.g., 24 and 48 hours). The viral titer is determined using the 50% tissue culture infective dose (TCID50) assay.
-
Viral RNA Quantification (RT-PCR): The amount of viral RNA within the cells is quantified using real-time RT-PCR to assess viral replication.
Clinical Validation and Comparison with Alternatives
The clinical relevance of this compound's in vitro effects is primarily evaluated in patients with chronic obstructive pulmonary disease (COPD), a condition characterized by chronic inflammation, oxidative stress, and mucus hypersecretion.
Clinical Efficacy in COPD
Numerous clinical trials and meta-analyses have investigated the efficacy of long-term this compound treatment in patients with COPD. The results consistently demonstrate a significant reduction in the frequency of exacerbations[9][10][11]. For example, the PEACE study, a large randomized controlled trial, found that this compound treatment (1500 mg/day) for one year reduced the exacerbation rate by 24% compared to placebo[10]. Furthermore, some studies suggest that this compound can improve the quality of life for COPD patients[9][11]. These clinical outcomes align with the anti-inflammatory and antioxidant properties observed in vitro, suggesting that by mitigating these underlying pathological processes, this compound can reduce the incidence of acute worsening of the disease.
Comparison with Other Mucolytics
This compound is often compared to other mucoactive agents, such as N-acetylcysteine (NAC) and erdosteine (B22857). While all three have mucolytic and antioxidant properties, there are some differences in their mechanisms and clinical evidence.
A network meta-analysis comparing these three agents suggested that while all showed a benefit in reducing COPD exacerbations, erdosteine might have a superior efficacy and safety profile[12][13][14][]. However, direct head-to-head comparative studies are limited[5][12]. NAC, which has a free thiol group, is a potent antioxidant. In contrast, this compound's antioxidant activity is thought to be mediated through its thioether group[6]. Ambroxol is another secretolytic agent, and some studies have compared its efficacy with this compound in conditions like cystic fibrosis, with both showing benefits[16].
The choice between these agents may depend on the specific patient profile and the desired therapeutic effect, whether it be primarily mucolysis, anti-inflammatory action, or antioxidant support.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and clinical studies, providing a clear comparison of this compound's effects.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Outcome Measure | Result | Reference |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | IL-6 and IL-8 release | Dose-dependent reduction | [1][4] |
| A549 | H2O2 | Not specified | Cell viability | Increased | [1] |
| A549 | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | p-NF-κB p65, p-ERK1/2 | Dose-dependent reduction | [1][4] |
Table 2: In Vitro Effects of this compound on Mucin and Viruses
| Cell Line | Stimulus | This compound Concentration | Outcome Measure | Result | Reference |
| NCI-H292 | Human Neutrophil Elastase | Not specified | MUC5AC mRNA and protein | Reduction | [7][8] |
| Human Tracheal Epithelial Cells | Rhinovirus 14 | 10, 30 µM | Viral Titer (TCID50) | Significant decrease | [9] |
Table 3: Clinical Efficacy of this compound in COPD
| Study | Number of Patients | Treatment | Duration | Primary Outcome | Result | Reference |
| PEACE Study | 709 | This compound 1500 mg/day vs. Placebo | 1 year | Annual exacerbation rate | 24% reduction with this compound | [10] |
| Meta-analysis | 1357 | This compound vs. Placebo | 6-12 months | Reduction in exacerbations | Significant reduction | [9] |
Table 4: Comparison of Mucolytics in COPD (from a network meta-analysis)
| Drug | Effect on Exacerbation Risk (vs. Placebo) | Quality of Evidence |
| Erdosteine | Significant Reduction | High |
| N-acetylcysteine | Significant Reduction | Moderate |
| This compound | Significant Reduction | Low |
Note: The quality of evidence is as reported in the cited meta-analysis and reflects the confidence in the effect estimate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vitro studies.
Caption: this compound's anti-inflammatory mechanism.
Caption: In vitro anti-inflammatory assay workflow.
Conclusion
The in vitro findings on this compound's anti-inflammatory, antioxidant, and antiviral properties provide a strong rationale for its clinical use in chronic respiratory diseases like COPD. The consistent clinical evidence, particularly in reducing exacerbations, validates these preclinical observations. While this compound stands as an effective therapeutic option, comparative studies with other mucolytics suggest that the choice of agent may be tailored to the specific patient's needs and the desired therapeutic outcome. Further head-to-head clinical trials are warranted to delineate the relative efficacy of these agents more definitively. This guide provides a foundational understanding for researchers to build upon in their ongoing efforts to develop and refine treatments for chronic respiratory diseases.
References
- 1. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Relationship - this compound - inhibits - inflammatory response [biokb.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - this compound - inhibits - interleukin-8 production [biokb.lcsb.uni.lu]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. a-z.lu [a-z.lu]
- 8. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Carbocisteine inhibits rhinovirus infection in human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
Carbocysteine's Dichotomous Effects on Airway Epithelial Cells: A Comparative Analysis in Health and Disease Models
For Immediate Release
A comprehensive review of experimental data reveals the multifaceted effects of carbocysteine (B602091) on airway epithelial cells, highlighting its protective and restorative mechanisms in diseased states, primarily modeled by cigarette smoke extract (CSE)-induced damage. This guide provides a detailed comparison of its impact on key cellular processes, including mucin regulation, inflammatory responses, and oxidative stress, in both healthy and compromised airway cells.
This report synthesizes findings from multiple in vitro studies to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of this compound's cellular effects. The evidence underscores this compound's potential as a therapeutic agent that goes beyond its mucolytic properties, actively participating in cellular defense and repair mechanisms.
Key Findings at a Glance
This compound demonstrates a significant capacity to counteract the detrimental effects of CSE on airway epithelial cells. In diseased cell models, it effectively reduces the overproduction of the pro-inflammatory mucin MUC5AC, mitigates inflammatory signaling, and bolsters the cell's antioxidant defenses. While data on its effects on healthy, unstimulated cells is less extensive, the available research suggests a modulating rather than a suppressive role, maintaining cellular homeostasis.
Data Summary
Table 1: Comparative Effects on Mucin Production
| Parameter | Healthy/Unstimulated Cells | Diseased (CSE-Stimulated) Cells | Effect of this compound on Diseased Cells |
| MUC5AC Expression | Baseline | Significantly Increased[1][2][3] | Significantly Decreased[1][2][3] |
| MUC5B Expression | Baseline | Increased[1][2][3] | Decreased[1][2][3] |
| MUC5B/MUC5AC Ratio | Normal | Decreased[2] | Restored towards normal[1][2][3] |
Table 2: Comparative Effects on Inflammatory Markers
| Parameter | Healthy/Unstimulated Cells | Diseased (CSE-Stimulated) Cells | Effect of this compound on Diseased Cells |
| IL-6 Release | Baseline | Increased | Decreased[4] |
| IL-8 Release | Baseline | Increased[4][5][6] | Decreased[4][5][6] |
| TLR4 Expression | Baseline | Increased[5][6] | Decreased[5][6] |
| NF-κB Activation | Baseline | Increased[4] | Attenuated[4] |
Table 3: Comparative Effects on Oxidative Stress Markers
| Parameter | Healthy/Unstimulated Cells | Diseased (CSE-Stimulated) Cells | Effect of this compound on Diseased Cells |
| ROS Production | Baseline | Significantly Increased[7][8][9] | Reduced[7][8][9] |
| GSH Levels | Baseline | Decreased[9] | Increased[7][8][9] |
| Nrf2 Nuclear Expression | Baseline | Increased[7][8] | Further Increased[7][8] |
| HO-1 Expression | Baseline | Increased[7][8] | Further Increased[7][8] |
| HDAC2 Nuclear Expression | Baseline | Decreased[7][8] | Increased[7][8][9] |
Visualizing the Mechanisms
To elucidate the complex cellular processes influenced by this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key experiments cited in this guide are provided below.
Human Bronchial Epithelial Cell (HBEC) Culture at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBECs to create a model that recapitulates the airway epithelium.
-
Cell Expansion:
-
Thaw cryopreserved primary HBECs and plate them onto collagen-coated T-75 flasks in PneumaCult™-Ex Plus medium.
-
Culture the cells at 37°C and 5% CO2, changing the medium every 48 hours until the flask reaches 80-90% confluency.
-
Dissociate the cells using a dissociation solution and neutralize with an enzyme inhibition solution.
-
Centrifuge the cell suspension and resuspend the pellet in PneumaCult™-Ex Plus medium.
-
-
ALI Culture Establishment:
-
Seed the expanded HBECs onto collagen-coated Transwell® inserts in a 24-well plate.
-
Culture the cells with medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 3-4 days).
-
To initiate differentiation, remove the medium from the apical compartment, exposing the cells to air.
-
Replace the basolateral medium with PneumaCult™-ALI medium and change it every 48 hours.
-
The culture is typically well-differentiated after 21 days, exhibiting a mucociliary phenotype.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC and Cytokines (IL-6, IL-8)
This protocol outlines the quantification of secreted proteins in the cell culture supernatant.
-
Sample Collection: Collect the apical washes or basolateral medium from the ALI cultures. Centrifuge at 1000 x g for 20 minutes to remove cell debris.
-
Plate Preparation: Coat a 96-well ELISA plate with the appropriate capture antibody diluted in PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stop Reaction: Add stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the protein concentration based on the standard curve.
Western Blot Analysis for Nrf2, HO-1, and HDAC2
This protocol details the detection and quantification of specific proteins in cell lysates.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-Nrf2, anti-HO-1, or anti-HDAC2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the DCFH-DA probe to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Add medium containing 10-25 µM DCFH-DA and incubate for 30-60 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove the excess probe and add the treatment medium (with or without CSE and this compound).
-
Fluorescence Measurement: After the desired treatment time, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Measurement of Intracellular Glutathione (B108866) (GSH)
This protocol outlines a colorimetric assay for the quantification of total GSH.
-
Sample Preparation: Wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer and deproteinize the sample using 5% sulfosalicylic acid (SSA).
-
Standard Curve: Prepare a standard curve of GSH in 5% SSA.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample supernatants and standards.
-
Reaction Mixture: Prepare a reaction mixture containing DTNB (Ellman's reagent), NADPH, and glutathione reductase in a phosphate (B84403) buffer.
-
Incubation: Add the reaction mixture to each well and incubate for 5-10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the GSH concentration. Calculate the GSH concentration in the samples based on the standard curve.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arigobio.com [arigobio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. med.unc.edu [med.unc.edu]
- 9. m.youtube.com [m.youtube.com]
confirming the safety profile of high-dose carbocysteine in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of high-dose carbocysteine (B602091) with other commonly used mucolytic agents, namely N-acetylcysteine (NAC), ambroxol, and erdosteine (B22857), based on preclinical data from animal models. The information presented is intended to assist in the evaluation of the toxicological properties of this compound for further drug development and research.
Executive Summary
This compound, a mucolytic agent used in the management of respiratory disorders, demonstrates a favorable safety profile at high doses in animal models. This guide summarizes the available quantitative toxicological data, outlines the experimental methodologies used in these safety assessments, and visualizes key pathways and workflows. In comparison to other mucolytics such as N-acetylcysteine, ambroxol, and erdosteine, this compound exhibits a low order of acute toxicity. Data from repeated-dose studies, where available, further support its safety for long-term administration at therapeutic and supratherapeutic doses.
Quantitative Toxicological Data
The safety of a compound is initially characterized by its acute toxicity, often expressed as the median lethal dose (LD50), and further defined by repeated-dose toxicity studies that determine the No-Observed-Adverse-Effect Level (NOAEL). The following tables summarize the available data for this compound and its comparators.
Table 1: Acute Toxicity Data (LD50) in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | Rat | Oral | >15,000 |
| Rat | Intraperitoneal | 7,800 | |
| Mouse | Oral | 8,400 | |
| N-acetylcysteine | Rat | Oral | 6,000 |
| Rat | Intraperitoneal | 1,205 | |
| Mouse | Oral | 6,000 | |
| Mouse | Intraperitoneal | 800 | |
| Ambroxol | Rat | Oral | ~10,000 |
| Mouse | Oral | ~3,000 | |
| Rabbit | Oral | ~3,000 | |
| Erdosteine | Rat | Oral | >5,000 |
| Mouse | Oral | >5,000 |
Data compiled from various preclinical studies.
Table 2: Repeated-Dose Oral Toxicity Data (NOAEL)
| Compound | Animal Model | Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| This compound | Rat | 90-day | Data not specified in searches | Generally well-tolerated in efficacy studies at high doses (e.g., 250-500 mg/kg/day) |
| N-acetylcysteine | Rat | 28-day | 1,000-2,000 | No adverse effects observed. |
| Rat | 90-day | 451.6 (male), 490.8 (female) | Acinar cell hypertrophy in salivary glands (not considered adverse). | |
| Ambroxol | Rat | 52 & 78 weeks | Not specified | No serious functional adverse effects or distinct target organ toxicity. |
| Dog | 52 weeks | Not specified | No serious functional adverse effects or distinct target organ toxicity. | |
| Erdosteine | Rat/Dog | Chronic | Data not specified in searches | Generally well-tolerated with mild gastrointestinal effects at high doses. |
Experimental Protocols
The following are generalized protocols for key toxicological studies, based on OECD guidelines, which are internationally accepted standards for safety testing.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Animal Model: Typically rats (e.g., Sprague-Dawley or Wistar), single sex (usually females as they are often slightly more sensitive).
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single high dose of the test substance is administered by oral gavage.
-
A starting dose of 2000 mg/kg is often used if the substance is expected to have low toxicity.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions), and body weight changes for at least 14 days.
-
If mortality is observed, the study is repeated with a lower dose until the dose that causes no mortality is identified.
-
The LD50 value is estimated based on the observed mortalities at different dose levels.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
Objective: To characterize the subchronic toxicity of a substance and to determine a No-Observed-Adverse-Effect Level (NOAEL).[1][2]
Animal Model: Rats are the preferred species. At least 10 males and 10 females per group.[1]
Procedure:
-
The test substance is administered daily via oral gavage, in the diet, or in drinking water for 90 days.[1]
-
At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[1]
-
Observations:
-
Clinical Signs: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmology: Examined before the start and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination to assess effects on blood cells and organ function.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Tissues from control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
-
NOAEL Determination: The highest dose level at which no adverse treatment-related findings are observed is determined as the NOAEL.
Mandatory Visualizations
Experimental Workflow for a 90-Day Oral Toxicity Study
Caption: Workflow for a 90-Day Repeated-Dose Oral Toxicity Study.
Glutathione (B108866) Conjugation Pathway
Caption: Glutathione Conjugation: Detoxification and Bioactivation.
Discussion of Signaling Pathways in Toxicity
The primary mechanism for the detoxification of this compound and other thiol-containing mucolytics involves conjugation with endogenous glutathione (GSH). This process, catalyzed by glutathione S-transferases (GSTs), increases the water solubility of the compounds, facilitating their excretion.[3][4][5]
At very high doses, saturation of this primary detoxification pathway could potentially lead to the accumulation of the parent compound or its metabolites. While specific toxicity-related signaling pathways for high-dose this compound are not well-defined in the available literature, a theoretical concern for some xenobiotics that form cysteine conjugates is the potential for bioactivation by cysteine conjugate β-lyase to form reactive thiol metabolites that can lead to cellular toxicity.[3][4] However, there is no direct evidence from the searched studies to suggest this is a significant pathway for this compound at therapeutic or tested high doses.
Conversely, the antioxidant properties of these compounds, particularly NAC and erdosteine, are linked to the upregulation of protective signaling pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which enhances the expression of antioxidant enzymes. This dual role in detoxification and antioxidant defense contributes to their overall favorable safety profile.
Conclusion
Based on the available preclinical data from animal models, high-dose this compound exhibits a low level of acute toxicity, with an oral LD50 in rats exceeding 15,000 mg/kg. This compares favorably with other mucolytic agents such as N-acetylcysteine and ambroxol. While specific NOAELs from high-dose, long-term studies on this compound were not available for direct comparison, its widespread use and data from various efficacy studies in animals at significant doses suggest a wide safety margin.
The primary route of metabolism via glutathione conjugation is a well-established detoxification pathway. Further studies, particularly long-term repeated-dose toxicity studies in both rodent and non-rodent species following OECD guidelines, would be beneficial to definitively establish the NOAEL for this compound and provide a more detailed comparison with its alternatives. Toxicogenomic studies could also provide deeper insights into the molecular mechanisms underlying its safety at very high doses. However, the current body of evidence strongly supports a favorable safety profile for this compound in animal models.
References
- 1. oecd.org [oecd.org]
- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 3. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione conjugate mediated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Proteomics of Airway Secretions: A Guide to Investigating Carbocysteine Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and investigating the effects of carbocysteine (B602091) on the proteome of airway secretions. As a mucoregulatory agent with known anti-inflammatory and antioxidant properties, this compound is expected to induce significant changes in the protein composition of airway mucus. While direct comparative proteomic studies are not yet available in published literature, this document synthesizes current knowledge on this compound's mechanisms of action and established proteomic workflows to present a hypothesized comparison and a detailed guide for future research.
Understanding this compound's Multifaceted Action
This compound's therapeutic effects extend beyond its mucolytic properties. Its mechanism of action involves several pathways that collectively contribute to improved respiratory health:
-
Mucoregulation: this compound is understood to restore the balance between sialomucins and fucomucins, the glycoproteins that determine the viscoelastic properties of mucus.[1][2] It is believed to stimulate the intracellular activity of sialyl transferase, an enzyme involved in the synthesis of less viscous sialomucins.[3] This modulation of mucin production leads to a reduction in mucus viscosity, facilitating its clearance from the airways.[4]
-
Anti-inflammatory Effects: this compound has been shown to exhibit anti-inflammatory properties.[5][6] Studies suggest it can suppress inflammatory signaling pathways such as NF-κB and ERK1/2 MAPK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8.[7][8][9] This can attenuate the inflammatory response in the airways.
-
Antioxidant Properties: The drug also demonstrates antioxidant activity by scavenging reactive oxygen species (ROS).[10][11][12] By mitigating oxidative stress, this compound can protect airway epithelial cells from damage.[10]
Hypothesized Proteomic Changes Following this compound Treatment
Based on its known mechanisms, treatment with this compound is anticipated to alter the expression of various proteins in airway secretions. The following table summarizes these expected changes, providing a basis for targeted proteomic investigations.
| Protein Category | Specific Proteins (Examples) | Expected Change | Rationale |
| Mucins | MUC5AC, MUC5B | ↓ | Reduction in hypersecretion and shift towards less viscous mucin subtypes.[8] |
| Sialomucins | ↑ | Stimulation of sialyl transferase activity.[3] | |
| Inflammatory Cytokines | Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Suppression of pro-inflammatory signaling pathways.[7][8][9] |
| Neutrophil-Related Proteins | Neutrophil Elastase, Myeloperoxidase | ↓ | Reduction in neutrophil infiltration and activation due to anti-inflammatory effects.[13] |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Glutathione S-transferases (GSTs) | ↑ | Upregulation in response to the reduction of oxidative stress.[10] |
| Anti-proteases | Alpha-1-antitrypsin | ↑ | Restoration of the protease-antiprotease balance in the airways. |
| Epithelial Damage Markers | Cytokeratins | ↓ | Protection of epithelial cells from inflammatory and oxidative damage. |
Experimental Protocols for Comparative Proteomics of Airway Secretions
To validate the hypothesized proteomic changes, a robust experimental workflow is essential. The following protocols are based on established methods for sputum proteomics.[14][15][16]
Sample Collection: Induced Sputum
Induced sputum is a non-invasive method to collect samples from the lower airways.
-
Pre-medication: To prevent bronchoconstriction induced by hypertonic saline, patients should inhale a short-acting β2-agonist (e.g., salbutamol) prior to induction.[17]
-
Induction: The patient inhales nebulized sterile hypertonic saline solution (e.g., 3-5%) for a set period (e.g., 15-20 minutes).[15][17]
-
Collection: The patient is encouraged to cough deeply and expectorate sputum into a sterile collection container. The process is ideally performed in a well-ventilated room or a negative pressure chamber to minimize aerosol exposure.
Sample Processing
Due to the viscous and heterogeneous nature of sputum, proper processing is critical for reliable proteomic analysis.
-
Sputum Plug Selection: Visually select and separate the dense, mucus-rich portions (plugs) from the watery saliva.
-
Homogenization: To liquefy the mucus and release proteins, treat the sputum plugs with a reducing agent like dithiothreitol (B142953) (DTT).[15][16] For example, incubate with an equal volume of 0.1% DTT in phosphate-buffered saline (PBS) with gentle shaking.
-
Cell Removal: Centrifuge the homogenized sample to pellet cells and debris. Collect the supernatant, which contains the soluble proteins of the airway secretions.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
Proteomic Analysis: Mass Spectrometry
Label-free quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for comparative proteomics.
-
Protein Digestion:
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the supernatant using a chaotropic agent like urea (B33335). Reduce the disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide (B48618) to prevent them from reforming.[18]
-
Tryptic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.[18]
-
-
LC-MS/MS Analysis:
-
Peptide Separation: Separate the digested peptides using a reversed-phase nano-liquid chromatography system.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument will perform a full scan to measure the mass-to-charge ratio of the peptides, followed by fragmentation of the most abundant peptides to determine their amino acid sequence (MS/MS).[19]
-
-
Data Analysis:
-
Protein Identification: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins present in the samples.
-
Quantitative Analysis: Use specialized software (e.g., MaxQuant, Progenesis QI) to compare the peptide intensities between the pre-treatment and post-treatment samples to determine the relative abundance of each identified protein.
-
Bioinformatics Analysis: Perform pathway and functional enrichment analysis on the differentially expressed proteins to understand the biological processes affected by this compound treatment.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparative proteomics of airway secretions.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: clinical experience and new perspectives in the treatment of chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Carbocisteine can scavenge reactive oxygen species in vitro | Semantic Scholar [semanticscholar.org]
- 13. [Effects of carbocisteine on airway inflammation and related events in SO2-exposed rats]. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. atsjournals.org [atsjournals.org]
- 16. Proteomic Analysis of Human Sputum for the Diagnosis of Lung Disorders: Where Are We Today? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. Proteomic Analysis of Pure Human Airway Gland Mucus Reveals a Large Component of Protective Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Innovative Protocol for Metaproteomic Analyses of Microbial Pathogens in Cystic Fibrosis Sputum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carbocysteine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of carbocysteine (B602091) is crucial for environmental protection and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, in its pure form, is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA) in the United States.[1] Safety Data Sheets (SDS) for this compound confirm that it is not listed as a P-series or U-series hazardous waste.[1] However, disposal procedures must always comply with local and national regulations, which may have more stringent requirements for pharmaceutical waste.[2]
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to treat it as a non-hazardous pharmaceutical waste, with incineration being the preferred method to prevent environmental contamination.[3][4]
-
Segregation: Isolate this compound waste from other waste streams. It should not be mixed with hazardous, infectious, or regular trash.[5] Use designated containers, often white with blue lids, clearly labeled for "non-hazardous pharmaceutical waste for incineration".[4]
-
Containerization:
-
For solid forms (powders), sweep or shovel the material into a suitable, sealable container.[2] Minimize dust generation during this process.[2]
-
For solutions, absorb the liquid with an inert material (e.g., diatomite, universal binders) and place it in a sealed container.[5]
-
Ensure all containers are properly labeled with the contents and date of disposal.[5]
-
-
Storage: Store the sealed waste containers in a secure, well-ventilated area, away from incompatible materials such as strong acids and bases.[2]
-
Disposal: Arrange for a licensed and federally compliant pharmaceutical waste disposal service to collect and transport the waste for incineration.[4][5]
Crucially, never dispose of this compound or any pharmaceutical waste down the drain or in regular trash. [3] While not federally classified as hazardous, the introduction of pharmaceuticals into wastewater systems and landfills can have adverse environmental effects.[6] Some states and localities have specific prohibitions against the landfilling of pharmaceutical waste.[6]
Disposal Options for Non-Hazardous Pharmaceutical Waste
| Disposal Method | Recommendation | Key Considerations |
| Incineration | Highly Recommended | This is the most environmentally sound method for destroying the active pharmaceutical ingredient.[3][4] Use a licensed medical or hazardous waste incinerator. |
| Landfill | Not Recommended | Should only be considered if permitted by state and local regulations and if incineration is not a viable option.[3][6] There is a risk of the compound leaching into groundwater.[6] |
| Sewer/Drain Disposal | Prohibited | Disposing of pharmaceuticals down the drain is broadly prohibited and can contaminate water supplies as wastewater treatment facilities are not designed to remove them.[6] |
Accidental Release Measures
In the event of a spill:
-
Evacuate unnecessary personnel from the area.[2]
-
Ventilate the area.[2]
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety glasses, and a dust mask (for powders).[2]
-
Contain the spill. For powders, sweep or vacuum the material and place it into a suitable disposal container.[1] Avoid generating dust.[1] For liquids, absorb with an inert material.
-
Clean the spill area thoroughly.
-
Dispose of the collected waste and contaminated cleaning materials following the non-hazardous pharmaceutical waste procedures outlined above.[2]
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. kaimosi.com [kaimosi.com]
- 2. moehs.com [moehs.com]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
